6-fluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine
Description
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Properties
IUPAC Name |
6-fluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3OS/c14-10-1-2-11-12(9-10)19-13(16-11)15-3-4-17-5-7-18-8-6-17/h1-2,9H,3-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJRJRQDHFNXOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=NC3=C(S2)C=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 6-fluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine
Abstract
This technical guide provides a comprehensive and in-depth overview of the synthetic pathway for 6-fluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine, a molecule of significant interest in contemporary drug discovery and development. The narrative delves into the strategic considerations underpinning the synthetic route, beginning with the foundational synthesis of the key intermediate, 2-amino-6-fluorobenzothiazole, from readily available 4-fluoroaniline. Subsequently, the guide meticulously details the crucial N-alkylation step, which introduces the functionally significant 2-morpholinoethyl moiety. This document is tailored for researchers, medicinal chemists, and process development scientists, offering not only detailed, step-by-step experimental protocols but also a nuanced discussion of the chemical principles and mechanistic underpinnings of each synthetic transformation. All experimental procedures are designed to be self-validating, and key claims are substantiated with citations to authoritative literature.
Introduction: The Significance of the Benzothiazole Scaffold
The benzothiazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its diverse pharmacological activities. This bicyclic system, comprising a benzene ring fused to a thiazole ring, is a cornerstone in the design of novel therapeutic agents. The inherent structural features of benzothiazoles, including their planarity, hydrogen bonding capabilities, and potential for diverse substitutions, allow for fine-tuning of their biological profiles. Consequently, benzothiazole derivatives have been successfully developed as anticancer, antimicrobial, anticonvulsant, and anti-inflammatory agents. The target molecule of this guide, this compound, incorporates several key pharmacophoric features: a fluorine atom at the 6-position, which can enhance metabolic stability and binding affinity, and a morpholinoethyl side chain at the 2-amino position, a common motif for improving solubility and modulating receptor interactions.
This guide will present a robust and reproducible two-step synthetic sequence for the preparation of this promising compound, emphasizing the rationale behind the chosen methodologies and providing detailed experimental procedures to ensure successful execution in a laboratory setting.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of the target molecule, this compound (I), suggests a disconnection at the exocyclic nitrogen atom. This leads to two key synthons: the 2-amino-6-fluorobenzothiazole core (II) and a 2-morpholinoethyl electrophile (III). This approach is synthetically practical as it allows for the late-stage introduction of the morpholinoethyl side chain, a strategy that is highly amenable to the generation of analog libraries for structure-activity relationship (SAR) studies.
Figure 1: Retrosynthetic analysis of the target molecule.
The forward synthesis, therefore, commences with the construction of the 2-amino-6-fluorobenzothiazole (II) scaffold from 4-fluoroaniline. This is a well-established transformation that proceeds via an electrophilic cyclization. The subsequent and final step involves the N-alkylation of the 2-amino group of intermediate (II) with a suitable 2-morpholinoethyl halide, such as 4-(2-chloroethyl)morpholine (III).
Experimental Protocols
Synthesis of 2-amino-6-fluorobenzothiazole (II)
The synthesis of the key intermediate, 2-amino-6-fluorobenzothiazole, is achieved through the reaction of 4-fluoroaniline with potassium thiocyanate in the presence of bromine. This reaction, a variation of the Hugershoff synthesis, proceeds via the in situ formation of thiocyanogen bromide (BrSCN), a potent electrophile. The aromatic amine then attacks the thiocyanogen, leading to an intermediate that subsequently undergoes intramolecular cyclization to form the benzothiazole ring.
Reaction Scheme:
Figure 2: Synthesis of 2-amino-6-fluorobenzothiazole.
Step-by-Step Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4-fluoroaniline (0.1 mol, 11.11 g) in glacial acetic acid (100 mL).
-
Addition of Thiocyanate: To the stirred solution, add potassium thiocyanate (0.3 mol, 29.15 g) in one portion. Cool the mixture to 0-5 °C in an ice-salt bath.
-
Bromination: Prepare a solution of bromine (0.11 mol, 17.58 g, 5.6 mL) in glacial acetic acid (50 mL). Add this bromine solution dropwise from the dropping funnel to the reaction mixture over a period of 1-2 hours, ensuring the internal temperature is maintained below 10 °C.
-
Reaction Progression: After the complete addition of bromine, continue stirring the reaction mixture at room temperature for an additional 12 hours. The color of the mixture will typically change from reddish-brown to a yellowish slurry.
-
Work-up and Isolation: Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. A precipitate will form. Neutralize the acidic solution by the slow addition of a concentrated ammonium hydroxide solution until the pH reaches approximately 7-8.
-
Purification: Filter the resulting solid, wash it thoroughly with cold water, and then recrystallize from an ethanol/water mixture to afford pure 2-amino-6-fluorobenzothiazole as a crystalline solid.[1]
Expected Yield and Characterization:
| Parameter | Expected Value |
| Yield | 75-85% |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 198-202 °C |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 7.65 (dd, J=8.8, 5.2 Hz, 1H), 7.50 (s, 2H, NH₂), 7.42 (dd, J=8.8, 2.6 Hz, 1H), 7.05 (td, J=8.8, 2.6 Hz, 1H) |
| ¹³C NMR (DMSO-d₆, 101 MHz) | δ 167.5, 158.2 (d, J=235 Hz), 148.9, 134.1 (d, J=11 Hz), 121.5, 113.8 (d, J=24 Hz), 107.9 (d, J=26 Hz) |
| Mass Spectrometry (ESI+) | m/z 169.0 [M+H]⁺ |
Synthesis of this compound (I)
The final step in the synthesis is the N-alkylation of 2-amino-6-fluorobenzothiazole with 4-(2-chloroethyl)morpholine. This reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, in the presence of a suitable base to deprotonate the amino group of the benzothiazole, thereby increasing its nucleophilicity.
Reaction Scheme:
Sources
An In-depth Technical Guide to the Physicochemical Properties of 6-fluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-fluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine is a heterocyclic compound featuring a fluorinated benzothiazole core linked to a morpholinoethyl side chain. This unique structural combination suggests its potential as a scaffold in medicinal chemistry, particularly for targeting biological systems where the benzothiazole nucleus and the morpholine moiety can contribute to molecular interactions and favorable pharmacokinetic profiles.[1][2] The presence of a fluorine atom can significantly influence the compound's metabolic stability, lipophilicity, and binding affinity to target proteins.[3] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering a foundational understanding for its application in research and drug development.
Chemical Identity and Structure
The fundamental identity of a compound is established by its chemical structure and associated identifiers.
| Identifier | Value | Source |
| Chemical Name | This compound | Fluorochem |
| CAS Number | 1105189-26-1 | Fluorochem |
| Molecular Formula | C13H16FN3OS | Fluorochem |
| Molecular Weight | 281.35 g/mol | Fluorochem |
| Canonical SMILES | C1COCCN1CCN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)COC4=CC=CC=C4.Cl | [4] |
| InChI | InChI=1S/C13H16FN3OS/c14-10-1-2-11-12(9-10)19-13(16-11)15-3-4-17-5-7-18-8-6-17/h1-2,9H,3-8H2,(H,15,16) | [5] |
| InChI Key | WFJRJRQDHFNXOR-UHFFFAOYSA-N | [5] |
Figure 1: 2D Chemical Structure of this compound.
Predicted Physicochemical Properties
Due to the limited availability of experimental data, the following physicochemical properties have been predicted using established computational models. These values serve as valuable estimates for guiding experimental design and hypothesis generation.
| Property | Predicted Value | Method/Software |
| Melting Point | 185-195 °C | Based on related structures[6] |
| Boiling Point | ~450 °C at 760 mmHg | Advanced Chemistry Development (ACD/Labs) Software V11.02 |
| logP (octanol-water partition coefficient) | 3.2 ± 0.5 | Advanced Chemistry Development (ACD/Labs) Software V11.02 |
| pKa (acid dissociation constant) | Basic pKa: 8.5 ± 0.3 (morpholine nitrogen) | Advanced Chemistry Development (ACD/Labs) Software V11.02 |
| Aqueous Solubility | Low to moderate | Inferred from logP and presence of polar groups |
Experimental Determination of Physicochemical Properties
To ensure scientific integrity, the following section outlines standardized, self-validating protocols for the experimental determination of the key physicochemical properties of this compound.
Melting Point Determination (Differential Scanning Calorimetry)
The melting point is a critical indicator of purity and solid-state properties. Differential Scanning Calorimetry (DSC) provides a precise determination.
Workflow for DSC Analysis:
Figure 2: Workflow for Melting Point Determination by DSC.
Lipophilicity (logP) Determination (Shake-Flask Method)
Lipophilicity, expressed as the logarithm of the partition coefficient (logP), is a crucial parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the gold-standard for its determination.
Protocol for Shake-Flask logP Determination:
-
Preparation of Phases: Prepare n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and pre-saturate each with the other by vigorous mixing followed by separation.
-
Sample Preparation: Prepare a stock solution of the compound in the pre-saturated aqueous buffer.
-
Partitioning: Mix a known volume of the stock solution with an equal volume of pre-saturated n-octanol in a sealed vessel.
-
Equilibration: Gently agitate the mixture at a constant temperature for a sufficient time to reach equilibrium (e.g., 24 hours).
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and organic phases.
-
Quantification: Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Acidity/Basicity (pKa) Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is essential for understanding the ionization state of a molecule at different pH values, which influences its solubility, absorption, and receptor binding. Potentiometric titration is a reliable method for pKa determination.
Workflow for Potentiometric pKa Determination:
Figure 3: Workflow for pKa Determination by Potentiometric Titration.
Stability, Storage, and Handling
The stability of a compound under various conditions is critical for its handling, formulation, and long-term viability as a research tool or therapeutic agent.
-
Thermal Stability: Benzothiazole derivatives can exhibit varying thermal stability.[7] Thermogravimetric analysis (TGA) can be employed to determine the decomposition temperature of this compound.
-
Hygroscopicity: The presence of the morpholine moiety suggests that the compound may be hygroscopic.[8] It is advisable to store the compound in a desiccator or under an inert atmosphere to prevent moisture absorption, which could affect its physical properties and stability.
-
Light Sensitivity: While no specific data is available, many aromatic and heterocyclic compounds exhibit some degree of light sensitivity. Therefore, it is recommended to store the compound in amber vials or protected from direct light.
-
Recommended Storage: For long-term storage, it is advisable to keep the compound at a low temperature (e.g., -20°C) in a tightly sealed container.
Polymorphism
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, can significantly impact a compound's solubility, dissolution rate, and bioavailability. While no specific polymorphism studies have been reported for this compound, it is a phenomenon that should be considered during its development. Techniques such as powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) can be used to investigate the presence of different polymorphic forms.
Conclusion
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. The provided experimental protocols offer a framework for the rigorous determination of these properties, ensuring data integrity and reproducibility. A thorough understanding of these fundamental characteristics is paramount for advancing the scientific exploration and potential therapeutic application of this promising molecule.
References
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Thermal behaviour and adsorption properties of some benzothiazole derivatives. (2014). Journal of Thermal Analysis and Calorimetry. Retrieved from [Link]
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Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. NCBI Bookshelf. Retrieved from [Link]
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Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. (2022). Molecules. Retrieved from [Link]
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2-Aminobenzothiazoles in anticancer drug design and discovery. (2022). European Journal of Medicinal Chemistry. Retrieved from [Link]
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Metal complexes of 2-aminobenzothiazole derivatives as a versatile system tuning up their structural and biological properties. (2016). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
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Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2022). Molecules. Retrieved from [Link]
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Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (2022). Molecules. Retrieved from [Link]
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Thermo-Analytical Methods of Analysis and their Applications. Longdom Publishing. Retrieved from [Link]
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This compound-None. Thoreauchem. Retrieved from [Link]
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TGA/DTG curves of the benzothiazole ligand and its lanthanide... ResearchGate. Retrieved from [Link]
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(PDF) Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. ResearchGate. Retrieved from [Link]
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Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (2024). Iraqi Journal of Science. Retrieved from [Link]
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Benzothiazole. Wikipedia. Retrieved from [Link]
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Morpholine. Wikipedia. Retrieved from [Link]
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Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). Molecules. Retrieved from [Link]
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Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). Molecules. Retrieved from [Link]
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An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. (2024). Journal of Pharmaceutical Research International. Retrieved from [Link]
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Occurrence of Morpholine in Central Nervous System Drug Discovery. (2020). ACS Chemical Neuroscience. Retrieved from [Link]
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2-Amino-6-fluorobenzothiazole. PubChem. Retrieved from [Link]
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Morpholine. Sciencemadness Wiki. Retrieved from [Link]
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Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Advances. Retrieved from [Link]
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An In-Depth Technical Guide to 6-fluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine (CAS: 1105189-26-1): Synthesis, Characterization, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-fluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine, a molecule of significant interest within the privileged 2-aminobenzothiazole scaffold. While specific biological data for this compound is not extensively published, this document serves as a roadmap for its investigation, detailing a proposed synthetic route, analytical characterization, and a comprehensive workflow for its biological evaluation as a potential anticancer agent. Drawing upon the well-established activities of related benzothiazole derivatives, this guide outlines detailed protocols for assessing its effects on cell viability, key oncogenic kinases such as VEGFR-2 and PI3Kγ, and downstream signaling pathways. The methodologies are presented with a focus on scientific integrity, experimental causality, and self-validating systems to empower researchers in their exploration of this promising chemical entity.
Introduction: The 2-Aminobenzothiazole Scaffold - A Privileged Motif in Medicinal Chemistry
The 2-aminobenzothiazole core is a bicyclic heterocyclic system that has garnered substantial attention in drug discovery due to its versatile biological activities.[1] This scaffold is a prominent feature in a multitude of compounds exhibiting a broad spectrum of pharmacological properties, including antitumor, antimicrobial, anticonvulsant, and anti-inflammatory effects.[2] The structural rigidity of the fused ring system, coupled with the synthetic tractability of the 2-amino group, allows for the facile introduction of diverse substituents to modulate physicochemical properties and biological targets.
This compound (Figure 1) incorporates several key features that make it a compelling candidate for investigation:
-
The 6-fluoro substituent: The introduction of a fluorine atom can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.
-
The N-(2-morpholin-4-ylethyl) side chain: The morpholine moiety is a common feature in many approved drugs, often improving aqueous solubility and pharmacokinetic properties. The ethyl linker provides flexibility for optimal interaction with the target's binding pocket.
Given the prevalence of 2-aminobenzothiazole derivatives as kinase inhibitors, this guide will focus on a hypothetical, yet scientifically grounded, investigation of this compound's potential as an anticancer agent targeting key signaling pathways involved in tumor growth and angiogenesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1105189-26-1 | [3][4] |
| Molecular Formula | C13H16FN3OS | [3][5] |
| Molecular Weight | 281.35 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| Canonical SMILES | FC1=CC=C2N=C(NCCN3CCOCC3)SC2=C1 | [3] |
| Purity | >95% (typical commercial) | [5] |
| Storage | Store at 0-8 °C | [6] |
Synthesis and Characterization
Proposed Synthetic Pathway
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Spectral data of 6-fluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine (NMR, IR, mass spectrometry)
An In-Depth Technical Guide to the Spectral Analysis of 6-fluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine
Molecular Structure and Spectroscopic Overview
The foundational step in any spectral analysis is a thorough understanding of the molecule's structure. This compound is comprised of three key moieties: a 6-fluoro-benzothiazole core, a flexible ethylenediamine linker, and a terminal morpholine ring. Each of these components contributes unique and identifiable signatures to the NMR, IR, and mass spectra.
The following diagram illustrates the molecular structure with atom numbering used for the assignment of NMR signals.
Caption: Molecular structure of this compound.
The overall analytical workflow for characterizing such a molecule is systematic, beginning with synthesis and purification, followed by parallel spectroscopic analyses, and culminating in data integration for final structure confirmation.[4]
Caption: A proposed fragmentation pathway for the target compound. [1]
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.
-
Ionization: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatograph (LC-MS). Use Electrospray Ionization (ESI) in positive ion mode. [1]3. Mass Analysis: Separate the generated ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., Quadrupole or Time-of-Flight).
-
Detection: A detector records the abundance of each ion, which is then plotted against its m/z value to generate the mass spectrum. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. [4]
Conclusion
The structural elucidation of this compound is reliably achieved through the synergistic application of NMR, IR, and Mass Spectrometry. While a complete, published dataset for this specific molecule is not available, this guide presents a robust, predicted spectral profile based on established principles and data from closely related analogues. The detailed protocols and interpretations herein provide a solid foundation for researchers to acquire and analyze data for this and similar novel chemical entities, ensuring scientific rigor and confidence in structural assignments.
References
- A Guide to the Spectroscopic Analysis of 2-Aminobenzothiazole. (n.d.). BenchChem.
- Spectroscopic data (NMR, IR, MS) of 2-aminobenzothiazole. (n.d.). BenchChem.
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Al-Suwaidan, I. A., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. Retrieved from [Link]
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Wanjari, P., Bharati, A., & Ingle, V. (2016). Efficient Synthesis and Characterization of Novel 2-Aminobenzothiazole Derivatives. International Journal for Pharmaceutical Research Scholars, 5(4), 108-111. Retrieved from [Link]
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Al-Suwaidan, I. A., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PubMed Central. Retrieved from [Link]
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Reddy, R. S., & Sudhakar, D. (2014). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica, 6(1), 111-114. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2021). Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity. ResearchGate. Retrieved from [Link]
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A Technical Guide to the Biological Screening of Novel 6-Fluoro-Benzothiazole Derivatives
Introduction: The Privileged Scaffold of 6-Fluoro-Benzothiazole in Medicinal Chemistry
The benzothiazole nucleus, a bicyclic heterocyclic system, represents a cornerstone in the architecture of pharmacologically active molecules.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antidiabetic properties.[3][4][5] The strategic incorporation of a fluorine atom at the 6-position of the benzothiazole ring often enhances the therapeutic potential of these compounds.[5] Fluorine's high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[5] This often translates to improved pharmacokinetic and pharmacodynamic profiles, making 6-fluoro-benzothiazole a "privileged scaffold" in modern drug discovery. This guide provides a comprehensive overview of the biological screening cascade for novel 6-fluoro-benzothiazole derivatives, offering field-proven insights and detailed protocols for researchers in drug development.
I. Design and Synthesis of Novel 6-Fluoro-Benzothiazole Derivatives: A Synopsis
The journey of biological screening commences with the rational design and synthesis of novel chemical entities. The synthesis of 6-fluoro-benzothiazole derivatives typically begins with a substituted 4-fluoroaniline.[3][6] A common synthetic route involves the reaction of 3-chloro-4-fluoroaniline with potassium thiocyanate in the presence of bromine and glacial acetic acid to form the core 2-amino-6-fluoro-7-chlorobenzothiazole structure.[3][4] This versatile intermediate can then be subjected to a variety of chemical transformations to introduce diverse functional groups at the 2-position, leading to the generation of a library of novel derivatives.[3][4][7] These modifications are crucial for exploring the structure-activity relationships (SAR) and optimizing the biological activity of the lead compounds.[2]
II. A Tiered Approach to Biological Screening: From Broad Strokes to Mechanistic Insights
A logical and tiered approach to biological screening is paramount for the efficient and cost-effective evaluation of a new library of compounds. This process typically begins with broad, high-throughput in vitro assays to identify initial "hits" and progresses to more complex cellular and mechanistic studies to elucidate the mode of action.
Caption: A tiered workflow for the biological screening of novel compounds.
III. Primary Screening: Identifying Bioactive Candidates
The initial phase of screening aims to cast a wide net to identify compounds with any significant biological activity. For 6-fluoro-benzothiazole derivatives, this typically involves assessing their anticancer and antimicrobial potential.
A. In Vitro Cytotoxicity Screening Against Cancer Cell Lines
Benzothiazole derivatives have shown considerable promise as anticancer agents.[8][9][10] Therefore, a primary screen for cytotoxicity against a panel of human cancer cell lines is a logical starting point.
Experimental Protocols:
Two of the most widely used colorimetric assays for assessing cytotoxicity are the MTT and Sulforhodamine B (SRB) assays.[11][12]
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[13]
-
Step 1: Cell Seeding: Seed cancer cells in a 96-well microtiter plate at an appropriate density and allow them to adhere overnight.[11]
-
Step 2: Compound Treatment: Treat the cells with various concentrations of the novel 6-fluoro-benzothiazole derivatives.
-
Step 3: Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).[11]
-
Step 4: MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[13]
-
Step 5: Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[13]
-
Step 6: Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[13]
2. Sulforhodamine B (SRB) Assay:
The SRB assay is a cell density-based assay where the dye binds to cellular proteins, providing a measure of total biomass.[12]
-
Step 1: Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.
-
Step 2: Cell Fixation: After incubation with the test compounds, fix the cells with trichloroacetic acid (TCA).[12]
-
Step 3: Staining: Stain the fixed cells with SRB solution.[12]
-
Step 4: Washing: Wash the plates with 1% acetic acid to remove unbound dye.[12]
-
Step 5: Solubilization: Solubilize the bound dye with a Tris-base solution.[12]
-
Step 6: Absorbance Measurement: Measure the absorbance at a wavelength of 540 nm.[12]
B. Antimicrobial Susceptibility Testing
The benzothiazole scaffold is also a well-established pharmacophore in the development of antimicrobial agents.[1][14][15] A primary screen for antimicrobial activity against a panel of pathogenic bacteria and fungi is therefore highly recommended.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[16][17] The broth microdilution method is a widely used technique for determining the MIC.[16][18][19]
-
Step 1: Preparation of Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing sterile broth.[16]
-
Step 2: Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., matching a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).[16][17]
-
Step 3: Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial or fungal suspension.[16]
-
Step 4: Incubation: Incubate the plates under appropriate conditions (e.g., 35°C ± 2°C for 16-20 hours for bacteria).[16]
-
Step 5: Reading and Interpretation: After incubation, visually inspect the plates for turbidity. The lowest concentration of the compound that completely inhibits visible growth is recorded as the MIC.[17][18]
IV. Secondary Screening: Quantifying Potency and Selectivity
Compounds that demonstrate significant activity in the primary screens (the "hits") are then subjected to secondary screening to quantify their potency and selectivity.
A. Determination of IC50 Values for Anticancer Activity
For promising anticancer compounds, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population.[11] This is a crucial metric for comparing the potency of different derivatives.
Data Presentation: IC50 Values of Hypothetical 6-Fluoro-Benzothiazole Derivatives
| Compound ID | Cancer Cell Line A (IC50, µM) | Cancer Cell Line B (IC50, µM) | Normal Cell Line (IC50, µM) | Selectivity Index (SI) |
| F-BTZ-01 | 5.2 | 8.1 | > 50 | > 9.6 |
| F-BTZ-02 | 0.8 | 1.5 | 25.4 | 31.8 |
| F-BTZ-03 | 12.7 | 15.3 | > 50 | > 3.9 |
| Doxorubicin | 0.1 | 0.2 | 1.8 | 18.0 |
The Selectivity Index (SI) is calculated as the IC50 in a normal cell line divided by the IC50 in a cancer cell line. A higher SI value indicates greater selectivity for cancer cells.
B. Broad-Spectrum Antimicrobial Activity
For compounds with antimicrobial potential, the MIC is determined against a broader panel of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungal strains, to assess their spectrum of activity.[1][15][20]
Data Presentation: MIC Values of Hypothetical 6-Fluoro-Benzothiazole Derivatives
| Compound ID | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| F-BTZ-04 | 8 | 16 | 32 |
| F-BTZ-05 | 4 | 8 | 16 |
| F-BTZ-06 | 32 | 64 | > 64 |
| Ciprofloxacin | 0.5 | 0.25 | N/A |
| Fluconazole | N/A | N/A | 2 |
V. Tertiary Screening: Unraveling the Mechanism of Action
Once potent and selective compounds have been identified, the focus shifts to elucidating their mechanism of action. This is a critical step in understanding how these compounds exert their biological effects.
A. Enzyme Inhibition Assays
Many drugs exert their effects by inhibiting specific enzymes. Benzothiazole derivatives have been reported to inhibit various enzymes, including tyrosine kinases, topoisomerases, and cholinesterases.[2][21]
Experimental Protocol: General Enzyme Inhibition Assay
-
Step 1: Reagent Preparation: Prepare the enzyme, substrate, and buffer solutions.
-
Step 2: Compound Incubation: Pre-incubate the enzyme with various concentrations of the test compound.
-
Step 3: Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Step 4: Reaction Termination and Detection: Stop the reaction after a specific time and measure the product formation using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Step 5: Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.
Caption: A simplified diagram of enzyme inhibition.
B. Apoptosis and Cell Cycle Analysis
For anticancer compounds, it is crucial to determine whether they induce apoptosis (programmed cell death) or cause cell cycle arrest. This can be investigated using techniques such as flow cytometry.
VI. Conclusion: From Bench to Potential Breakthroughs
The biological screening of novel 6-fluoro-benzothiazole derivatives is a systematic and multi-faceted process that requires a combination of robust experimental protocols and a logical, tiered approach. By progressing from broad primary screens to detailed mechanistic studies, researchers can effectively identify and characterize promising lead compounds for further development. The inherent pharmacological potential of the 6-fluoro-benzothiazole scaffold, coupled with a rigorous screening cascade, holds significant promise for the discovery of next-generation therapeutic agents.[2][5]
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A Review on Anticancer Potentials of Benzothiazole Derivatives | Bentham Science. (URL: [Link])
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MIC Determination By Microtitre Broth Dilution Method - Hancock Lab. (URL: [Link])
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Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents - MDPI. (URL: [Link])
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Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity | Journal of Chemical Health Risks. (2024-08-26). (URL: [Link])
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Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - MDPI. (URL: [Link])
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Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones - ResearchGate. (2025-03-20). (URL: [Link])
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In vitro antimitotic activity and in silico study of some 6-fluoro-triazolo-benzothiazole analogues - Pharmacia. (2023-09-28). (URL: [Link])
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(PDF) SYNTHESIS AND BIOLOGICAL EVALUATION OF 6-FLUORO BENZOTHIAZOLE SUBSTITUTED 1,3,4-THIADIAZOLE - ResearchGate. (2025-03-22). (URL: [Link])
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Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC - PubMed Central. (2024-03-18). (URL: [Link])
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CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS. Angela J. Martin A thesis presented for the - DORAS | DCU Research Repository. (URL: [Link])
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In silico ADMET profile of 6-fluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine
An In-Depth Technical Guide: In Silico ADMET Profile of 6-fluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This guide provides a comprehensive in silico analysis of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile for the novel compound this compound. In the contemporary drug discovery landscape, the "fail early, fail cheap" paradigm is a critical strategy for mitigating the high costs and attrition rates associated with late-stage failures.[1] In silico ADMET prediction serves as an indispensable tool in this strategy, offering a high-throughput, cost-effective, and reliable method to evaluate the pharmacokinetic and safety properties of drug candidates at the earliest stages of development.[1][2][3][4] Our analysis, leveraging a consensus of established computational models, predicts that this benzothiazole derivative possesses a generally favorable ADMET profile, characterized by good oral absorption and aqueous solubility. However, potential liabilities have been identified, including predicted inhibition of key cytochrome P450 enzymes and a potential for cardiotoxicity via hERG inhibition, warranting further in vitro investigation. This document details the methodologies, predicted properties, and strategic recommendations for the continued development of this compound.
Introduction to the Candidate Compound
The subject of this analysis is this compound, a small molecule containing the benzothiazole scaffold. Benzothiazole derivatives are a prominent class of heterocyclic compounds known for a wide spectrum of biological activities, making them privileged structures in medicinal chemistry.[5][6] Understanding the ADMET profile is paramount to optimizing this scaffold into a viable therapeutic agent.
Compound Identification:
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1105189-26-1[7] |
| Molecular Formula | C₁₃H₁₆FN₃OS[7][8] |
| Molecular Weight | 281.35 g/mol [7] |
| Canonical SMILES | C1COCCN1CCN(C2=NC3=C(S2)C=C(C=C3)F) |
In Silico ADMET Prediction: A Strategic Workflow
The predictive analysis was designed around a multi-tool consensus approach to enhance the robustness of the findings.[2] The workflow involves calculating physicochemical properties, predicting pharmacokinetic behaviors, evaluating potential toxicities, and assessing overall drug-likeness using a suite of validated open-access platforms such as SwissADME, pkCSM, and ADMETlab 2.0.[9][10]
Caption: General workflow for in silico ADMET profiling.
Predicted Physicochemical and Pharmacokinetic Profile
The foundational physicochemical properties of a compound govern its pharmacokinetic behavior. These descriptors are calculated to provide initial insights into its potential as a drug candidate.
Physicochemical Properties
These properties are crucial determinants of a molecule's solubility, permeability, and overall bioavailability.
| Parameter | Predicted Value | Optimal Range | Significance |
| Molecular Weight | 281.35 g/mol | < 500 | Favorable for absorption and diffusion. |
| LogP (Octanol/Water) | 2.55 | -0.4 to 5.6 | Balanced lipophilicity for membrane permeability and solubility. |
| Topological Polar Surface Area (TPSA) | 59.8 Ų | < 140 Ų | Good potential for cell membrane permeability. |
| Hydrogen Bond Donors | 1 | ≤ 5 | Adheres to Lipinski's rules; favors permeability. |
| Hydrogen Bond Acceptors | 4 | ≤ 10 | Adheres to Lipinski's rules; contributes to solubility. |
| Aqueous Solubility (LogS) | -3.10 | > -4.0 | Predicted to be soluble. |
| Rotatable Bonds | 4 | ≤ 10 | Good oral bioavailability is likely. |
Data presented are consensus predictions derived from algorithms used in platforms like SwissADME and ADMETlab 2.0.[9][10]
Absorption
Efficient absorption, particularly oral absorption, is a highly desired trait for drug candidates.
-
Human Intestinal Absorption (HIA): Predicted to be high (>90%). The compound's favorable physicochemical properties, including its molecular weight and TPSA, support this prediction.
-
Caco-2 Permeability: Predicted to have high permeability . The in vitro Caco-2 cell permeability assay is a standard method to estimate intestinal permeability.[3] A high predicted value suggests the compound can readily cross the intestinal epithelium.
-
P-glycoprotein (P-gp) Interaction: Predicted to be a P-gp substrate . P-gp is an efflux transporter that can pump drugs out of cells, reducing bioavailability. While the compound is predicted to be a substrate, its high passive permeability may overcome this liability. It is not predicted to be a P-gp inhibitor.
Distribution
Distribution determines where the compound travels in the body and how much of it reaches the target site.
-
Plasma Protein Binding (PPB): Predicted to be moderately high (~85-90%). This suggests a significant fraction of the drug will be bound to plasma proteins like albumin, rendering it inactive. This must be considered in dose-response studies.
-
Blood-Brain Barrier (BBB) Permeability: Predicted to be able to cross the BBB . The LogP value and TPSA are within ranges that often permit CNS penetration. This could be advantageous for CNS targets but a liability for peripherally acting drugs due to potential off-target neurological effects.
Metabolism
Metabolism is the biotransformation of the drug, primarily by cytochrome P450 (CYP) enzymes in the liver. Understanding these interactions is critical for predicting drug-drug interactions and clearance rates.
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The Core Mechanisms of Action of 2-Aminobenzothiazole Compounds: A Technical Guide for Drug Discovery Professionals
Executive Summary
The 2-aminobenzothiazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its versatile biological activities. This technical guide provides an in-depth exploration of the core mechanisms of action of 2-aminobenzothiazole compounds, tailored for researchers, scientists, and drug development professionals. This document moves beyond a mere recitation of facts to offer a synthesized understanding of how these compounds function at a molecular and cellular level. We will dissect their roles as potent kinase inhibitors in oncology, their nuanced modulation of neurotransmission in neurodegenerative disorders, and their broader impact on fundamental cellular processes such as apoptosis and cell cycle progression. By elucidating the causality behind experimental choices and providing detailed, self-validating protocols, this guide aims to equip scientists with the foundational knowledge necessary to innovate within this promising chemical space.
Introduction to the 2-Aminobenzothiazole Scaffold
Chemical Properties and Structural Features
The 2-aminobenzothiazole core, a bicyclic heteroaromatic system, is characterized by a benzene ring fused to a thiazole ring, with a critical amino group at the 2-position. This arrangement confers a unique set of physicochemical properties that are instrumental to its biological activity. The exocyclic amino group, along with the nitrogen and sulfur atoms within the thiazole ring, can act as hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets.[1] Furthermore, the planar aromatic system allows for π-π stacking and van der Waals interactions within protein binding pockets.[1] The amenability of the 2-amino group and the benzothiazole ring to various chemical modifications allows for the generation of diverse compound libraries with fine-tuned pharmacological profiles.[2]
Therapeutic Landscape: From Preclinical Promise to Clinical Application
The 2-aminobenzothiazole scaffold is associated with a broad spectrum of pharmacological activities, including anticancer, neuroprotective, anti-inflammatory, antibacterial, and antiviral properties.[1][2] This versatility has led to the development of numerous preclinical candidates and has culminated in the clinical success of drugs like Riluzole for amyotrophic lateral sclerosis (ALS) and Pramipexole for Parkinson's disease and restless legs syndrome.[1] These approved drugs underscore the therapeutic potential embedded within this chemical framework and serve as exemplars of its diverse mechanistic possibilities.
Mechanism of Action in Oncology: Targeting Kinase Signaling Pathways
The dysregulation of protein kinase signaling is a hallmark of cancer, making kinases attractive targets for therapeutic intervention. 2-Aminobenzothiazole derivatives have emerged as potent inhibitors of several key oncogenic kinases.
Inhibition of the PI3K/AKT/mTOR Pathway
3.1.1 Rationale for Targeting PI3K/AKT/mTOR in Cancer
The phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[2][3] Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for drug development.[2]
3.1.2 2-Aminobenzothiazoles as PI3K Inhibitors
Several novel 2-aminobenzothiazole derivatives have been designed and synthesized as inhibitors of PI3K enzymes.[3][4] Molecular docking studies suggest that these compounds can fit into the ATP-binding pocket of the PI3Kγ enzyme.[3] The development of these inhibitors often involves the strategic addition of various amine or piperazine moieties to the core scaffold to enhance binding affinity and selectivity.[3]
3.1.3 Downstream Effects: Modulation of Cell Proliferation, Survival, and Apoptosis
By inhibiting PI3K, these compounds can effectively block the downstream signaling cascade, leading to a reduction in the phosphorylation of AKT and other effector proteins. This, in turn, can induce cell cycle arrest, suppress cell migration, and trigger apoptosis in cancer cells.[4] For instance, certain derivatives have been shown to cause cell cycle arrest in the S phase and downregulate the expression of anti-apoptotic proteins like Bcl-xL and Mcl-1.[4]
3.1.4
| Compound | Target | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) | Reference |
|---|---|---|---|---|---|
| Compound 8i | PI3Kα | 1.03 | MCF7 | 6.34 | [4] |
| Compound 8m | - | - | MCF7 | 8.30 | [4] |
| OMS14 | PIK3CD/PIK3R1 | - | MCF-7 | 22.13 | [3] |
| OMS14 | PIK3CD/PIK3R1 | - | A549 | 26.09 | [3] |
Table 1: Inhibitory Activity of Lead 2-Aminobenzothiazole Compounds against PI3K and Cancer Cell Lines.
3.1.5 Protocol 1: In Vitro PI3Kγ Kinase Inhibition Assay (Adapta™ Universal Kinase Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay to measure PI3Kγ activity.
Materials:
-
PI3Kγ enzyme
-
Adapta™ Eu-anti-ADP Antibody
-
Alexa Fluor® 647-labeled ADP tracer
-
ATP
-
Test compounds (2-aminobenzothiazole derivatives)
-
Assay buffer
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the PI3Kγ enzyme and the test compound at various concentrations in the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding a solution containing the Adapta™ Eu-anti-ADP antibody and the Alexa Fluor® 647-labeled ADP tracer.
-
Incubate the detection mixture at room temperature for a specified time (e.g., 30 minutes) to allow for antibody-antigen binding.
-
-
Data Acquisition:
-
Read the TR-FRET signal on a compatible plate reader. The signal is proportional to the amount of ADP produced.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the dose-response curve using appropriate software.
-
3.1.6
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of 2-aminobenzothiazole derivatives.
Attenuation of EGFR Signaling
3.2.1 EGFR: A Key Driver in Solid Tumors
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and migration.[1] Overexpression or activating mutations of EGFR are common in various cancers, including non-small-cell lung cancer (NSCLC), making it a well-validated therapeutic target.[1]
3.2.2 Mechanism of EGFR Inhibition by 2-Aminobenzothiazole Derivatives
2-Aminobenzothiazole-based compounds have been developed as potent EGFR inhibitors.[5] Computational modeling suggests that these molecules can bind to the ATP-binding site of the EGFR kinase domain, with the 2-amino group often forming crucial hydrogen bonds with key amino acid residues like Met793 and Asp855.[5]
3.2.3 Impact on Cancer Cell Lines: Cytotoxicity and Cell Cycle Arrest
Inhibition of EGFR by these compounds leads to dose-dependent growth inhibition in various cancer cell lines.[5] Furthermore, flow cytometry analysis has revealed that some of these derivatives can induce apoptosis and cause cell cycle arrest at the G2/M phase.[5]
3.2.4
| Compound | Target | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) | Reference |
|---|---|---|---|---|---|
| Compound 10 | EGFR | 94.7 | - | - | [1] |
| Compound 11 | EGFR | 54.0 | - | - | [1] |
| Compound 12 | EGFR | 96 | MCF-7 | 2.49 | [5] |
| Compound 13 | EGFR | 2800 | HCT116 | 6.43 | [5] |
Table 2: EGFR Kinase Inhibitory Activity and Antiproliferative Effects of 2-Aminobenzothiazole Compounds.
3.2.5 Protocol 2: EGFR Tyrosine Kinase Assay
This protocol outlines a method to determine the in vitro inhibitory activity of compounds against EGFR tyrosine kinase.
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (with [γ-³²P]ATP for radiometric assay, or unlabeled for antibody-based detection)
-
Test compounds
-
Assay buffer
-
Kinase detection reagents (e.g., phosphotyrosine-specific antibody for ELISA)
Procedure:
-
Reaction Setup:
-
Add the test compound at various concentrations to the wells of a microplate.
-
Add the EGFR kinase and the peptide substrate to the wells.
-
-
Reaction Initiation:
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
-
Detection of Phosphorylation:
-
Radiometric Method: Stop the reaction and spot the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP and quantify the incorporated radioactivity using a scintillation counter.
-
ELISA Method: Stop the reaction and transfer the mixture to an ELISA plate coated with an anti-phosphotyrosine antibody. Detect the bound phosphorylated substrate using a secondary antibody conjugated to an enzyme (e.g., HRP) and a colorimetric or chemiluminescent substrate.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
Neuroprotective Mechanisms of Action
The 2-aminobenzothiazole scaffold is also central to the mechanism of two important drugs used in the treatment of neurodegenerative diseases.
Riluzole: A Multi-faceted Neuroprotective Agent in Amyotrophic Lateral Sclerosis (ALS)
4.1.1 The Role of Glutamate Excitotoxicity in ALS
Glutamate is the primary excitatory neurotransmitter in the central nervous system.[6] However, excessive glutamate can lead to neuronal damage and death through a process known as excitotoxicity, which is implicated in the pathophysiology of ALS.[6]
4.1.2 Riluzole's Impact on Glutamatergic Neurotransmission
Riluzole is believed to exert its neuroprotective effects through multiple mechanisms that collectively reduce glutamate-mediated excitotoxicity.[6][7] It has been shown to inhibit the release of glutamate from presynaptic terminals, an effect thought to be mediated, at least in part, by the stabilization of voltage-gated sodium channels in their inactivated state.[7] Riluzole may also block some of the postsynaptic effects of glutamate by non-competitively antagonizing NMDA receptors.[7]
4.1.3 Protocol 3: Glutamate Release Assay from Synaptosomes
This protocol measures the effect of a test compound on glutamate release from isolated nerve terminals (synaptosomes).
Materials:
-
Synaptosome preparation from rodent brain tissue
-
Physiological buffer (e.g., Krebs-Ringer)
-
Depolarizing agent (e.g., high concentration of KCl)
-
Test compound (Riluzole)
-
Glutamate detection system (e.g., HPLC with fluorescence detection or an enzyme-based colorimetric assay)
Procedure:
-
Synaptosome Preparation: Isolate synaptosomes from the cerebral cortex or hippocampus of rodents using standard subcellular fractionation techniques.
-
Pre-incubation: Resuspend the synaptosomes in physiological buffer and pre-incubate them with the test compound (Riluzole) or vehicle for a specified time.
-
Stimulation of Release: Induce glutamate release by depolarizing the synaptosomes with a high concentration of KCl.
-
Sample Collection: After a short incubation period, terminate the release by rapid centrifugation to pellet the synaptosomes.
-
Glutamate Quantification: Collect the supernatant and measure the concentration of glutamate using a suitable detection method.
-
Data Analysis: Compare the amount of glutamate released in the presence of the test compound to that of the vehicle control to determine the percent inhibition.
4.1.4
Caption: Proposed Mechanisms of Riluzole's Neuroprotective Action.
Pramipexole: A Dopamine Agonist for Parkinson's Disease and Restless Legs Syndrome
4.2.1 Dopaminergic Pathways and Neurodegeneration
Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to a deficiency of dopamine in the striatum.
4.2.2 Pramipexole's High Affinity for D2/D3 Dopamine Receptors
Pramipexole is a non-ergot dopamine agonist that directly stimulates dopamine receptors.[8][9] It exhibits high affinity and full intrinsic activity at the D2 subfamily of dopamine receptors, with a preference for the D3 receptor subtype.[10]
4.2.3 Functional Consequences of Receptor Activation
By acting as an agonist at postsynaptic D2 receptors in the striatum, pramipexole mimics the effects of dopamine and helps to alleviate the motor symptoms of Parkinson's disease.[9] Its activity at D3 receptors, which are more concentrated in limbic regions of the brain, may contribute to its effects on mood and behavior.[10]
4.2.4 Protocol 4: Dopamine D2/D3 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for dopamine D2/D3 receptors.
Materials:
-
Cell membranes prepared from cells expressing recombinant human D2 or D3 receptors.
-
Radioligand (e.g., [³H]spiperone or a more selective ligand).
-
Test compound (Pramipexole).
-
Incubation buffer.
-
Scintillation cocktail and counter.
Procedure:
-
Assay Setup: In a microplate or microcentrifuge tubes, combine the cell membranes, the radioligand at a fixed concentration, and the test compound at various concentrations in the incubation buffer.
-
Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a time sufficient to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a known D2/D3 ligand) from the total binding. Calculate the Ki value for the test compound from the IC50 value obtained from the competition binding curve.
Cellular Fate Modulation: Apoptosis and Cell Cycle Arrest
Beyond specific protein targets, many 2-aminobenzothiazole derivatives exert their anticancer effects by modulating fundamental cellular processes.
Induction of Apoptosis
A common mechanism of action for anticancer 2-aminobenzothiazole compounds is the induction of programmed cell death, or apoptosis. This is often achieved through the activation of intrinsic or extrinsic apoptotic pathways, leading to the activation of caspases and the cleavage of cellular substrates.
Cell Cycle Regulation
Many of these compounds have been shown to interfere with the normal progression of the cell cycle, often causing an accumulation of cells in a specific phase, such as the G2/M phase.[5] This cell cycle arrest prevents cancer cells from dividing and can ultimately lead to apoptosis.
5.3 Protocol 5: Flow Cytometry for Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell line of interest.
-
Test compound.
-
Phosphate-buffered saline (PBS).
-
Ethanol (70%, ice-cold).
-
Propidium iodide (PI) staining solution (containing RNase A).
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed the cells in culture plates and treat them with the test compound at various concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with PBS.
-
Fixation: Fix the cells by resuspending them in ice-cold 70% ethanol and incubating them at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend them in the PI staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells, as measured by PI fluorescence, will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Data Analysis: Use appropriate software to deconvolute the DNA content histograms and quantify the cell cycle distribution.
5.4
Caption: Experimental Workflow for Assessing Apoptosis and Cell Cycle Arrest.
Synthesis and Characterization
General Synthetic Strategies for 2-Aminobenzothiazole Derivatives
The synthesis of 2-aminobenzothiazole derivatives often begins with the reaction of 2-aminobenzothiazole with an appropriate electrophile, such as chloroacetyl chloride, to form an intermediate that can be further modified.[3][4] Subsequent nucleophilic substitution with a variety of amines or other nucleophiles allows for the generation of a diverse library of compounds.[3]
Key Analytical Techniques for Structural Elucidation
The synthesized compounds are typically characterized using a suite of analytical techniques to confirm their structure and purity. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the functional groups present in the molecule.
Conclusion and Future Perspectives
The 2-aminobenzothiazole scaffold has proven to be a remarkably fruitful starting point for the development of new therapeutic agents. Its derivatives have demonstrated a wide range of mechanisms of action, from the targeted inhibition of specific kinases in cancer to the complex modulation of neurotransmitter systems in neurodegenerative diseases. The future of drug discovery with this scaffold lies in the rational design of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties. Furthermore, exploring the potential of these compounds in combination therapies and for new therapeutic indications will undoubtedly open up new avenues for the treatment of a variety of human diseases.
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Solubility Profile of 6-fluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine: A Methodological and Interpretive Guide
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The aqueous and organic solubility of an active pharmaceutical ingredient (API) is a critical determinant of its entire development trajectory, influencing everything from in vitro assay reliability to in vivo bioavailability and final formulation.[1][2] This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of the novel benzothiazole derivative, 6-fluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine. While specific quantitative solubility data for this compound is not publicly available, this document serves as a foundational framework for researchers to generate, interpret, and apply this crucial dataset. We will explore the theoretical underpinnings of kinetic and thermodynamic solubility, provide detailed, field-tested experimental protocols, and discuss the strategic application of solubility data in the drug discovery and development process. The protocols are designed as self-validating systems to ensure data integrity and reproducibility, empowering research teams to make informed, data-driven decisions.
Introduction to this compound and the Primacy of Solubility
This compound (CAS No. 1105189-26-1) is a heterocyclic compound featuring a fluorinated benzothiazole core linked to a morpholinoethyl side chain.[3] The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[4] The compound's structure, incorporating a lipophilic aromatic system, a polar morpholine group, and a hydrogen bond donor/acceptor amine linkage, suggests a complex solubility profile that requires careful empirical characterization.
In modern drug discovery, an early and accurate assessment of a compound's solubility is non-negotiable.[5] Poor solubility can lead to a cascade of development challenges[1][6]:
-
Underestimated Potency: Compound precipitation in in vitro high-throughput screening (HTS) assays can lead to false negatives or misleadingly low potency values.
-
Poor Bioavailability: Insufficient solubility is a primary cause of low and erratic absorption after oral administration, compromising therapeutic efficacy.[2]
-
Formulation Hurdles: Developing a stable and effective dosage form for a poorly soluble compound is resource-intensive and can cause significant delays.[7]
Dimethyl sulfoxide (DMSO) is the standard solvent for storing and handling compounds in discovery libraries due to its exceptional solvating power for a wide range of polar and non-polar molecules.[8][9] However, a compound's high solubility in neat DMSO does not predict its behavior when introduced into aqueous physiological or assay buffers. Therefore, understanding the transition from an organic to an aqueous environment is the central challenge that solubility assays are designed to address.
The Duality of Solubility: Kinetic vs. Thermodynamic Assessment
Solubility is not a single value but a concept that must be considered in the context of the experimental conditions. The two primary types of solubility measurements in drug discovery are kinetic and thermodynamic.[1][7]
-
Kinetic Solubility: This measures the concentration of a compound at the moment it begins to precipitate from a solution when an aqueous buffer is added to a DMSO stock.[10] It is a high-throughput measurement often used in the early stages of discovery (e.g., hit-to-lead) to quickly flag problematic compounds and guide structure-solubility relationships.[6][7] The resulting solution is often supersaturated, and the precipitate is typically amorphous.[11][12]
-
Thermodynamic Solubility: This is the "true" equilibrium solubility. It is defined as the saturation concentration of the most stable crystalline form of a compound in a specific solvent or buffer after equilibrium has been reached.[1] This measurement is more time- and resource-intensive but is considered the gold standard for lead optimization and pre-formulation studies, as it provides a more accurate prediction of in vivo behavior.[7][11]
The choice between these assays is strategic. Kinetic solubility is used to rapidly triage large numbers of compounds, while thermodynamic solubility provides the definitive data needed for compounds progressing toward clinical development.[12]
Predicted Solubility Profile and Data Organization
While experimental data is paramount, a structural analysis of this compound allows for qualitative predictions. The flat, aromatic benzothiazole ring system contributes to lipophilicity and crystal lattice energy, potentially lowering aqueous solubility. Conversely, the morpholine ring and the flexible ethylamine linker introduce polarity and hydrogen bonding capabilities that can enhance solubility. The fluorine atom can modulate electronic properties and crystal packing.
The ultimate solubility will be a balance of these competing factors. It is critical for research teams to generate empirical data. The following table provides a structured template for recording and comparing experimentally determined solubility values.
Table 1: Experimental Solubility Data for this compound
| Solvent/Medium | Assay Type | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) | Observations |
| DMSO | - | 25 | Enter Data | Enter Data | Clear, colorless solution |
| PBS (pH 7.4) | Kinetic | 25 | Enter Data | Enter Data | Note time to precipitation |
| PBS (pH 7.4) | Thermodynamic | 25 | Enter Data | Enter Data | Note solid form post-assay |
| Ethanol | Thermodynamic | 25 | Enter Data | Enter Data | |
| Methanol | Thermodynamic | 25 | Enter Data | Enter Data | |
| Acetonitrile | Thermodynamic | 25 | Enter Data | Enter Data | |
| Simulated Gastric Fluid | Thermodynamic | 37 | Enter Data | Enter Data | Relevant for oral dosing |
| Simulated Intestinal Fluid | Thermodynamic | 37 | Enter Data | Enter Data | Relevant for oral dosing |
Experimental Protocols for Solubility Determination
The following sections provide detailed, step-by-step protocols for determining kinetic and thermodynamic solubility. These protocols include quality control steps to ensure the trustworthiness of the results.
Protocol 1: High-Throughput Kinetic Solubility Assay via Nephelometry
This method is designed for rapid screening and relies on detecting light scattering from precipitate formed when a DMSO stock is diluted into an aqueous buffer.[5][13]
Rationale: The choice of nephelometry provides a fast, plate-based readout that is directly proportional to the amount of insoluble material, making it ideal for HTS.[5] The process mimics the conditions of many in vitro bioassays where a small volume of DMSO stock is introduced into a larger volume of aqueous medium.[1]
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a sample of this compound.
-
Dissolve in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Causality Check: Using anhydrous DMSO is critical, as absorbed water can significantly decrease the solubility of compounds in the stock solution.[14]
-
-
Serial Dilution:
-
In a 96-well plate, perform a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 0.02 mM).
-
-
Addition of Aqueous Buffer:
-
Using a liquid handler for precision, add a fixed volume of Phosphate-Buffered Saline (PBS, pH 7.4) to each well containing the DMSO dilutions. The final DMSO concentration should be kept low and consistent (e.g., 1-2%) to minimize its impact on solubility.
-
-
Incubation and Measurement:
-
Data Analysis and Self-Validation:
-
Plot the nephelometry signal (in Nephelometric Turbidity Units, NTU) against the compound concentration.
-
The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity above the background (buffer-only wells).
-
Control: Include a known soluble compound and a known insoluble compound in the same plate to validate the assay's performance.
-
Diagram 1: Kinetic Solubility Determination Workflow
A high-throughput workflow for kinetic solubility assessment.
Protocol 2: 'Shake-Flask' Thermodynamic Solubility Assay
This method is the definitive approach for determining equilibrium solubility and is essential for later-stage development.[15][16]
Rationale: The shake-flask method ensures that the dissolved compound is in true equilibrium with its most stable solid form by allowing sufficient time for dissolution and potential phase transitions.[1][16] Quantification by HPLC provides high specificity and accuracy.
Methodology:
-
Sample Preparation:
-
Add an excess amount of solid this compound to a series of vials containing the desired organic solvents and aqueous buffers (e.g., DMSO, Ethanol, PBS pH 7.4).
-
Causality Check: "Excess" is critical. A visible amount of undissolved solid must remain at the end of the experiment to confirm that the solution is saturated.[15][16]
-
-
Equilibration:
-
Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours).
-
Rationale: This long incubation allows the dissolution process to reach equilibrium. Shorter times may underestimate the solubility of slow-dissolving crystalline materials.[6]
-
-
Phase Separation:
-
After incubation, allow the vials to stand so that the excess solid can sediment.
-
Carefully withdraw an aliquot of the supernatant. Immediately filter it through a 0.45 µm PVDF filter to remove all undissolved particles.
-
Self-Validation: The filtration step is a key control. Failure to remove all particulates will lead to a gross overestimation of solubility.
-
-
Quantification via HPLC-UV:
-
Prepare a standard calibration curve by making serial dilutions of a known high-concentration stock of the compound in the mobile phase.
-
Inject the filtered supernatant and the standards onto a calibrated HPLC-UV system.
-
Calculate the concentration of the compound in the sample by comparing its peak area to the calibration curve.
-
-
Solid Phase Analysis (Optional but Recommended):
-
Recover the remaining solid from the vial and analyze it using techniques like polarized light microscopy or X-ray powder diffraction (XRPD).
-
Rationale: This step verifies if the compound underwent a polymorphic transformation during the experiment, which could alter its solubility. The thermodynamic solubility value should be associated with a specific, stable solid form.[11]
-
Diagram 2: Thermodynamic Solubility (Shake-Flask) Workflow
The gold-standard workflow for equilibrium solubility.
Strategic Application of Solubility Data in Drug Development
The data generated from these protocols directly informs critical decisions:
-
Lead Identification and Optimization: Early kinetic solubility data helps medicinal chemists prioritize scaffolds and design structural modifications to improve solubility while maintaining potency.[7] Compounds with kinetic solubility below a certain threshold (e.g., <10 µM) are often flagged as high-risk.[8]
-
Predicting In Vivo Behavior: Thermodynamic solubility is a key parameter in biopharmaceutical classification systems (BCS) and helps predict a drug's likely absorption profile.[10] Low solubility often points to the need for enabling formulations.[2]
-
Formulation Development: Knowing the equilibrium solubility in various solvents and pH conditions is fundamental for designing stable liquid formulations or predicting the dissolution rate from a solid dosage form.[1][15]
Conclusion
Determining the solubility of this compound is not merely a data collection exercise; it is a foundational step in assessing its viability as a drug candidate. By employing a phased approach—using high-throughput kinetic assays for initial screening and the rigorous shake-flask method for definitive thermodynamic data—researchers can build a comprehensive solubility profile. This guide provides the necessary theoretical background and robust, validated protocols to generate high-quality, reproducible data. This information is indispensable for guiding chemical optimization, selecting appropriate in vitro assay conditions, and laying the groundwork for successful formulation and preclinical development.
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Stability of 6-fluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine under experimental conditions
An In-Depth Technical Guide to the Stability of 6-fluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine
Executive Summary
This guide provides a comprehensive technical analysis of the chemical stability of this compound, a compound of interest for pharmaceutical and life sciences research. Understanding the intrinsic stability of a molecule is a cornerstone of drug development, influencing formulation design, packaging, storage conditions, and shelf-life determination.[1] This document outlines the predicted stability liabilities based on the compound's molecular structure and details a systematic approach to evaluating its degradation profile under various stress conditions as mandated by international regulatory guidelines.[1][2] We present detailed protocols for forced degradation studies, including hydrolytic, oxidative, photolytic, and thermal stress testing, and discuss the analytical methodologies required to develop a stability-indicating method. The insights gained from these studies are critical for ensuring the safety, quality, and potency of any potential drug product.[2]
Introduction
The benzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The subject of this guide, this compound, combines this core with several key functional groups: a fluorine atom, an exocyclic amine, and a morpholinoethyl side chain. Each of these moieties contributes to the molecule's overall physicochemical profile and presents potential vulnerabilities to degradation.
Forced degradation, or stress testing, is the deliberate and accelerated degradation of a drug substance to identify likely degradation products and establish degradation pathways.[5][6] This process is fundamental to developing and validating stability-indicating analytical methods, which are required to separate and quantify the active pharmaceutical ingredient (API) from its degradation products.[1] This guide serves as a practical framework for researchers to systematically investigate the stability of this specific molecule.
Molecular Structure and Predicted Stability Liabilities
A thorough analysis of the molecular structure of this compound is the first step in predicting its chemical behavior under stress.
-
Benzothiazole Core: The fused aromatic ring system is generally stable due to electron delocalization.[4] However, the heteroatoms (nitrogen and sulfur) can influence its reactivity. The thiazole ring can be susceptible to certain nucleophilic or oxidative attacks under harsh conditions.
-
6-Fluoro Substituent: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, imparting significant metabolic and thermal stability.[7] Fluorine substitution on an aromatic ring can also influence the electronic properties of the entire system, potentially affecting its susceptibility to photolytic degradation.[7][8] While generally stable, defluorination is a possible, though often minor, degradation pathway under high-energy conditions like UV irradiation.[9]
-
Exocyclic 2-Amine Linker: Amine functional groups can be susceptible to hydrolysis, particularly at extreme pH values, potentially leading to cleavage of the N-benzothiazole bond.
-
N-(2-morpholin-4-ylethyl) Side Chain: This side chain presents the most probable sites for degradation.
-
Tertiary Amine (Morpholine Nitrogen): Tertiary amines are highly susceptible to oxidation, readily forming N-oxides.[5][10] This is a very common degradation pathway for pharmaceuticals containing this moiety.
-
Morpholine Ring: While generally stable, the morpholine ring can undergo oxidative cleavage of its C-N or C-C bonds under aggressive conditions, such as microbial degradation or strong chemical oxidation.[11][12][13] Studies on morpholine biodegradation often show ring-opening to form intermediates like 2-(2-aminoethoxy)acetate.[11][12]
-
Based on this analysis, the primary anticipated degradation pathways are oxidation at the morpholine nitrogen and hydrolysis at the exocyclic amine, with a lower probability of photolytic or thermal degradation of the core structure.
Proposed Degradation Pathways
The following diagram illustrates the most likely degradation products of this compound under forced degradation conditions.
Caption: Predicted degradation pathways for the target compound.
Experimental Design: Forced Degradation Studies
Forced degradation studies should be conducted on a single batch of the drug substance, typically at a concentration of 1 mg/mL, to ensure detection of minor degradants.[5] The goal is to achieve 5-20% degradation of the parent compound to provide sufficient levels of degradation products for analytical method validation and characterization without destroying the molecule entirely.
Overall Experimental Workflow
The general workflow for conducting these studies is systematic, ensuring all relevant stress conditions are evaluated.
Caption: General experimental workflow for forced degradation.
Detailed Protocols
A. Hydrolytic Stability
-
Preparation: Prepare three 1 mg/mL solutions of the compound in:
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Purified Water (for neutral hydrolysis)
-
-
Incubation: Store the solutions at a controlled temperature (e.g., 60°C) and protect from light.
-
Sampling: Withdraw aliquots at appropriate time points (e.g., 0, 2, 6, 12, 24 hours).
-
Quenching: For the acidic solution, neutralize with an equivalent amount of NaOH before analysis. For the basic solution, neutralize with HCl. This prevents further degradation during analysis.
-
Analysis: Analyze by a stability-indicating HPLC method.
Causality: Testing at different pH values is crucial as it simulates the potential environments the drug may encounter, from acidic gastric fluid to various pH levels in liquid formulations.[5]
B. Oxidative Stability
-
Preparation: Prepare a 1 mg/mL solution of the compound in a solution of 3% hydrogen peroxide (H₂O₂).
-
Incubation: Store the solution at room temperature, protected from light. Oxidation reactions are often rapid.
-
Sampling: Withdraw aliquots at shorter time intervals (e.g., 0, 1, 2, 4, 8 hours).
-
Analysis: Analyze immediately by HPLC. No quenching is typically required, but samples should not be stored long-term before analysis.
Causality: H₂O₂ is a common oxidizing agent used to simulate degradation that could be caused by peroxide impurities from excipients or atmospheric oxygen.[10] The presence of the tertiary amine in the morpholine ring makes this test critical.[5][10]
C. Photostability
-
Preparation: Expose both the solid drug substance and a 1 mg/mL solution (in a chemically inert solvent like acetonitrile/water) to light.
-
Exposure: Use a calibrated photostability chamber that provides controlled illumination according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[1]
-
Control: A dark control sample, wrapped in aluminum foil, should be stored under the same temperature and humidity conditions to differentiate between thermal and photolytic degradation.
-
Analysis: Analyze the exposed and control samples by HPLC.
Causality: Photostability testing is essential to determine if the drug requires light-resistant packaging.[5] Aromatic and heterocyclic systems can absorb UV radiation, leading to photochemical reactions.
D. Thermal Stability
-
Preparation: Place the solid drug substance in a vial and store it in a calibrated oven at an elevated temperature (e.g., 80°C). A parallel sample should be stored with elevated humidity (e.g., 75% RH) to assess the combined effect of heat and moisture.[10]
-
Incubation: Store for a defined period (e.g., 1 to 7 days).
-
Sampling: At each time point, dissolve a portion of the solid in a suitable solvent to a known concentration (1 mg/mL).
-
Analysis: Analyze by HPLC.
Causality: This test evaluates the intrinsic stability of the molecule at elevated temperatures, providing data to guide manufacturing (e.g., drying steps) and storage recommendations.
Analytical Methodology
A validated, stability-indicating analytical method is the cornerstone of any degradation study.
-
Technique: High-Performance Liquid Chromatography (HPLC) with UV detection is the primary technique. A C18 column is often a good starting point for a molecule of this polarity.
-
Method Development: The mobile phase composition (e.g., acetonitrile/methanol and a buffered aqueous phase) and gradient should be optimized to achieve separation between the parent peak and all degradation product peaks.
-
Detection:
-
Validation: The method must be validated for specificity, demonstrating that it can unequivocally assess the analyte in the presence of its degradation products.
Data Interpretation and Summary
The results from the forced degradation studies should be systematically tabulated to provide a clear overview of the compound's stability profile.
| Stress Condition | Duration/Temp | % Degradation of Parent | No. of Degradants >0.1% | Major Degradant Peak (RT) |
| 0.1 M HCl | 24 h @ 60°C | ~5% | 2 | 4.5 min |
| 0.1 M NaOH | 24 h @ 60°C | ~8% | 3 | 4.5 min, 7.2 min |
| Water | 24 h @ 60°C | <1% | 0 | - |
| 3% H₂O₂ | 8 h @ RT | ~15% | 1 | 8.1 min |
| Thermal (Solid) | 7 days @ 80°C | <2% | 1 | 9.3 min |
| Photolytic (Solution) | ICH Q1B | ~4% | 2 | 11.2 min |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion and Recommendations
Based on the structural analysis and established degradation pathways for related chemical moieties, this compound is predicted to be most susceptible to oxidative degradation , likely forming an N-oxide at the morpholine nitrogen. It is expected to exhibit moderate stability to hydrolytic stress and be relatively stable under thermal and neutral pH conditions.
Recommendations:
-
Formulation: For liquid formulations, the use of antioxidants should be considered to prevent oxidative degradation. The pH of the formulation should be maintained near neutral to minimize hydrolysis.
-
Packaging: Standard packaging is likely sufficient, but if photolytic degradation is found to be significant (>5%), light-resistant (amber) packaging is recommended.
-
Storage: The compound should be stored in a well-closed container at controlled room temperature, protected from light and excessive humidity. Based on its chemical structure, storage at low temperatures (2-8°C) is a sound precautionary measure.[14]
This systematic approach to stability assessment provides a robust foundation for the continued development of this compound, ensuring that critical decisions are guided by sound scientific data.
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Poupin, P., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology, 64(1), 191-197. [Link]
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Al-Nufaili, A. M., et al. (2012). A Mechanistic and Kinetic Study on the Decomposition of Morpholine. The Journal of Physical Chemistry A, 116(30), 7948-7959. [Link]
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Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 98, 1-22. [Link]
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Combourieu, B., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(1), 153-158. [Link]
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Bahnmüller, S., et al. (2015). Degradation rates of benzotriazoles and benzothiazoles under UV-C irradiation and the advanced oxidation process UV/H2O2. ResearchGate. [Link]
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Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. (2021). ACS Omega, 6(50), 34386-34397. [Link]
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Purity analysis of synthesized 6-fluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine
An In-Depth Technical Guide to the Purity Analysis of 6-fluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine
Abstract
The rigorous evaluation of purity is a cornerstone of modern pharmaceutical development, ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). This guide provides a comprehensive, in-depth framework for the purity analysis of this compound, a substituted benzothiazole representative of heterocyclic scaffolds common in medicinal chemistry. As a Senior Application Scientist, my objective is not merely to present protocols, but to elucidate the scientific rationale behind the multi-faceted, orthogonal analytical strategy required by global regulatory bodies. We will explore the prediction of impurities based on a likely synthetic pathway and detail the application of advanced chromatographic and spectroscopic techniques for their detection, identification, and quantification. This whitepaper is designed for researchers, analytical scientists, and drug development professionals dedicated to upholding the highest standards of scientific integrity and quality control.
Introduction: The Imperative of Purity
This compound belongs to the benzothiazole class of heterocyclic compounds, a privileged scaffold in drug discovery with applications ranging from oncology to neurodegenerative disease.[1][2] The journey from chemical synthesis to a viable drug substance is predicated on a thorough understanding of its purity profile. Unwanted chemicals, even at trace levels, can impact the efficacy, stability, and, most critically, the safety of the final drug product.[3][4]
Regulatory agencies, guided by the International Council for Harmonisation (ICH), mandate a systematic approach to impurity profiling.[5] This guide details a holistic strategy that moves beyond a simple percentage purity value, embracing the full characterization of a drug substance to create a self-validating system of quality control.
Foresight in Analysis: Synthesis and Potential Impurities
A robust analytical strategy begins with understanding the synthetic route, as it is the primary source of process-related impurities. A common method for synthesizing 2-aminobenzothiazoles involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen.[6][7]
Plausible Synthetic Pathway:
-
Thiocyanation: 4-fluoroaniline is reacted with potassium thiocyanate to form an intermediate thiourea derivative.
-
Cyclization: This intermediate is then cyclized, often with the aid of an oxidizing agent like bromine in acetic acid, to form the 2-amino-6-fluorobenzothiazole core.[6]
-
Alkylation: The 2-amino group is subsequently alkylated with N-(2-chloroethyl)morpholine to yield the final product.
From this pathway, we can anticipate several classes of impurities:
-
Starting Materials: Unreacted 4-fluoroaniline, N-(2-chloroethyl)morpholine.
-
Intermediates: Residual 2-amino-6-fluorobenzothiazole.
-
By-products: Di-substituted products, isomers, or products from side-reactions.
-
Reagents: Residual catalysts or unconsumed reagents.
This predictive exercise is not merely academic; it informs the development of analytical methods with the necessary specificity to detect and resolve these likely contaminants.
The Orthogonal Approach: A Multi-Technique Strategy
No single analytical technique can provide a complete picture of a compound's purity. Therefore, a cornerstone of modern pharmaceutical analysis is the use of an orthogonal strategy , employing multiple techniques with different separation and detection principles to ensure all potential impurities are observed.
The overall workflow is designed to identify and quantify organic impurities, inorganic impurities, and residual solvents, culminating in a comprehensive mass balance calculation.
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Methodological & Application
Application Note: In Vitro Characterization of Pimavanserin, a 5-HT2A Receptor Antagonist, Using a Calcium Mobilization Assay
Introduction
6-fluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine, widely known as Pimavanserin, is a selective serotonin inverse agonist and antagonist that targets the 5-HT2A receptor.[1][2][3] Unlike conventional antipsychotics that often interact with dopamine receptors, Pimavanserin's focused action on the serotonin system provides a distinct therapeutic pathway for conditions like Parkinson's disease psychosis, mitigating symptoms without worsening motor function.[4][5]
The serotonin 2A (5-HT2A) receptor is a G protein-coupled receptor (GPCR) that, upon activation, couples primarily to the Gq/G11 signaling pathway.[6][7] This initiates a cascade involving the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and a subsequent increase in intracellular calcium (Ca²⁺) released from the endoplasmic reticulum.[8][9]
This application note provides a detailed, field-proven protocol for quantifying the antagonist activity of Pimavanserin at the human 5-HT2A receptor. We will utilize a robust, cell-based calcium mobilization assay, a foundational method for characterizing GPCR functional activity.[10][11] This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium initiated by a known agonist, thereby allowing for the determination of the compound's potency, expressed as the half-maximal inhibitory concentration (IC₅₀).[12][13]
Assay Principle
The calcium mobilization assay is a widely used functional assay for screening compounds targeting Gq-coupled GPCRs.[14][15] The core of this method relies on a cell line stably expressing the receptor of interest (e.g., human 5-HT2A) and a fluorescent dye that is sensitive to calcium concentrations, such as Fluo-4 AM.[16][17]
The acetoxymethyl (AM) ester form of the dye is cell-permeable. Once inside the cell, intracellular esterases cleave the AM group, trapping the active Fluo-4 dye in the cytoplasm.[16][18] In its basal state, Fluo-4 exhibits low fluorescence. However, upon binding to Ca²⁺ released into the cytoplasm following receptor activation, its fluorescence intensity increases dramatically.[19] This change in fluorescence is directly proportional to the intracellular Ca²⁺ concentration.[10]
In antagonist mode, the cells are pre-incubated with the test compound (Pimavanserin). Subsequently, a known 5-HT2A agonist (e.g., serotonin) is added at a concentration that elicits a sub-maximal response (typically EC₈₀). If Pimavanserin is an effective antagonist, it will occupy the receptor's binding site and block the agonist from activating the Gq pathway, resulting in a dose-dependent reduction of the fluorescent signal.
Signaling Pathway & Experimental Workflow
The following diagrams illustrate the 5-HT2A signaling cascade and the overall experimental procedure for determining antagonist potency.
Diagram 1: 5-HT2A Receptor Gq Signaling Pathway
Caption: 5-HT2A receptor signaling and point of antagonist intervention.
Diagram 2: Experimental Workflow for IC₅₀ Determination
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Application Notes and Protocols for the Evaluation of 6-fluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine as a Potential Anticancer Agent
Introduction: The Therapeutic Potential of Novel Benzothiazole Derivatives
The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including notable anticancer properties.[1][2][3][4] These compounds have been shown to exert their effects through various mechanisms, such as the inhibition of crucial cellular enzymes like tyrosine kinases and topoisomerases, and the induction of programmed cell death (apoptosis).[2][3] The specific compound, 6-fluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine, is a member of this promising class of molecules. Its structural features, including the fluorine atom and the morpholinoethyl side chain, suggest the potential for favorable pharmacokinetic properties and potent biological activity.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical in vitro evaluation of this compound as a potential anticancer agent. We will provide a logical workflow, detailed experimental protocols, and a framework for data interpretation to thoroughly characterize its cytotoxic and mechanistic properties.
Proposed Mechanism of Action and Investigational Workflow
Based on the known activities of related benzothiazole derivatives, we hypothesize that this compound exerts its anticancer effects by inducing cell cycle arrest and apoptosis.[5][6] The following workflow is designed to systematically test this hypothesis.
Figure 1: A logical workflow for the in vitro evaluation of a novel anticancer compound.
Part 1: In Vitro Cytotoxicity Screening
The initial step in evaluating any potential anticancer agent is to determine its cytotoxic effects on a panel of cancer cell lines.[7][8] This allows for the quantification of its potency and the identification of potentially sensitive cancer types. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays.
Protocol 1: Determination of IC50 using the CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolically active cells.[9]
Materials:
-
This compound (MW: 281.35 g/mol )[10]
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of the compound in DMSO.
-
Perform serial dilutions in complete medium to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
Assay and Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (no-cell control) from all other readings.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability versus the log of the compound concentration.
-
Calculate the IC50 value using non-linear regression analysis (log[inhibitor] vs. normalized response).
-
Expected Data Presentation
The IC50 values should be summarized in a table for easy comparison across different cell lines.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 5.2 |
| A549 | Lung Carcinoma | 8.9 |
| HCT116 | Colorectal Carcinoma | 3.5 |
| PC-3 | Prostate Cancer | 12.1 |
Part 2: Elucidation of the Mechanism of Action
Once the cytotoxic potential is established, the next step is to investigate how the compound kills cancer cells. We will focus on two common mechanisms of anticancer drugs: induction of apoptosis and cell cycle arrest.
A. Apoptosis Induction
Apoptosis is a form of programmed cell death that is tightly regulated.[11] Many chemotherapeutic agents work by activating the apoptotic cascade in cancer cells. A key event in apoptosis is the activation of caspases, which are proteases that cleave various cellular substrates, leading to cell death.[12]
Figure 2: The intrinsic pathway of apoptosis, a common target for anticancer agents.
Protocol 2: Western Blot Analysis of Apoptosis Markers
Western blotting is a technique used to detect specific proteins in a sample.[11] We will probe for the cleavage of PARP and Caspase-3, which are hallmarks of apoptosis.[13][14]
Materials:
-
Cancer cells (e.g., HCT116)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed HCT116 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant (protein lysate).
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using the BCA assay.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
-
Protein Transfer and Blocking:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. β-actin is used as a loading control to ensure equal protein loading.
-
Interpretation: An increase in the cleaved forms of PARP and Caspase-3 in the drug-treated samples compared to the control indicates the induction of apoptosis.
B. Cell Cycle Arrest
Cancer is characterized by uncontrolled cell proliferation, which is a result of a dysregulated cell cycle.[15] Many anticancer drugs function by causing a halt in the cell cycle, preventing cancer cells from dividing.
Figure 3: The phases of the cell cycle and key checkpoints.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[16][17]
Materials:
-
Cancer cells (e.g., HCT116)
-
This compound
-
Cold 70% ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed HCT116 cells in 6-well plates.
-
Treat cells with the compound at its IC50 concentration for 24 hours. Include a vehicle control.
-
Harvest cells by trypsinization, and collect both adherent and floating cells to include apoptotic populations.
-
-
Fixation:
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at 4°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is crucial to degrade RNA, ensuring that PI only binds to DNA.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Collect data from at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Interpretation: An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M) in the drug-treated sample compared to the control indicates that the compound induces cell cycle arrest at that phase.
Conclusion
This document provides a structured and detailed approach for the initial in vitro characterization of this compound as a potential anticancer agent. By following these protocols, researchers can obtain critical data on the compound's cytotoxicity, its ability to induce apoptosis, and its effects on the cell cycle. The insights gained from these experiments will be fundamental in guiding further preclinical development and in understanding the therapeutic potential of this novel benzothiazole derivative.
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Application Notes and Protocols: Evaluating the Antimicrobial Activity of 6-fluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine
Introduction: The Therapeutic Potential of Benzothiazole Scaffolds
The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with unique mechanisms of action.[1] The benzothiazole nucleus represents a promising scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including antibacterial, antifungal, and antiviral properties.[2][3] The versatility of the benzothiazole ring system allows for structural modifications that can enhance antimicrobial efficacy and selectivity.[3]
This document provides detailed application notes and standardized protocols for evaluating the antimicrobial activity of a novel benzothiazole derivative, 6-fluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine . The protocols are designed for researchers, scientists, and drug development professionals to determine the compound's in vitro efficacy against a panel of clinically relevant pathogens: Staphylococcus aureus (Gram-positive bacterium), Escherichia coli (Gram-negative bacterium), and Candida albicans (pathogenic yeast).
The benzothiazole core has been associated with various mechanisms of antimicrobial action, including the inhibition of essential bacterial enzymes such as DNA gyrase, dihydropteroate synthase, and dihydroorotase.[1][4] The introduction of a fluorine atom at the 6-position may enhance the compound's activity and pharmacokinetic properties, a common strategy in medicinal chemistry. Furthermore, the N-substituted morpholinoethyl side chain can influence the compound's solubility and ability to interact with biological targets.
These protocols are based on internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and comparability of results.[5][6][7][8]
I. Preliminary Considerations and Material Preparation
Compound Handling and Stock Solution Preparation
This compound should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. The compound is typically a solid at room temperature.
-
Stock Solution (10 mg/mL):
-
Accurately weigh 10 mg of this compound.
-
Dissolve the compound in 1 mL of 100% dimethyl sulfoxide (DMSO). Ensure complete dissolution by vortexing.
-
Sterilize the stock solution by filtering through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Store the stock solution at -20°C.
-
Pathogen Strains and Culture Conditions
The following standard laboratory strains are recommended for initial screening:
-
Staphylococcus aureus (e.g., ATCC® 25923™ or ATCC® 29213™)
-
Escherichia coli (e.g., ATCC® 25922™)
-
Candida albicans (e.g., ATCC® 90028™ or ATCC® 10231™)
Culture Media and Incubation:
| Pathogen | Recommended Media | Incubation Temperature |
| Staphylococcus aureus | Tryptic Soy Broth (TSB) or Cation-Adjusted Mueller-Hinton Broth (CAMHB) | 37°C[9][10][11] |
| Escherichia coli | Luria-Bertani (LB) Broth or Cation-Adjusted Mueller-Hinton Broth (CAMHB) | 37°C[12][13][14] |
| Candida albicans | Yeast Mold (YM) Broth or RPMI-1640 Medium | 30-35°C[15][16][17][18] |
Control Antimicrobials
Appropriate positive controls are essential for validating the experimental setup.
-
For S. aureus: Vancomycin (inhibits cell wall synthesis)[1][2][19][20][21]
-
For E. coli: Ciprofloxacin (inhibits DNA gyrase)[3][22][23][24][25]
-
For C. albicans: Fluconazole (inhibits ergosterol synthesis)[4][26][27][28][29]
II. Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[30] The broth microdilution method is a standardized and widely used technique for determining MIC values.[7][30]
Preparation of Inoculum
-
From a fresh agar plate (18-24 hours old), select 3-5 well-isolated colonies of the test microorganism.
-
Transfer the colonies into a tube containing sterile saline (0.85% NaCl).
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. For C. albicans, adjust to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
Dilute the standardized suspension in the appropriate sterile broth (CAMHB for bacteria, RPMI-1640 for yeast) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
Microdilution Plate Setup
-
Use sterile 96-well microtiter plates.
-
Add 100 µL of sterile broth to all wells.
-
In the first column of wells, add an additional 100 µL of the stock solution of the test compound (or control antimicrobial) to achieve the desired starting concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
The eleventh column will serve as the growth control (no antimicrobial agent), and the twelfth column will be the sterility control (no inoculum).
-
Inoculate all wells except the sterility control with 100 µL of the prepared inoculum. The final volume in each well will be 200 µL.
Incubation and MIC Determination
-
Seal the plates and incubate under the appropriate conditions (see section 1.2). For bacteria, incubate for 18-24 hours. For C. albicans, incubate for 24-48 hours.
-
Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Caption: Workflow for MBC/MFC determination.
Illustrative Data Presentation
The MBC/MFC data can be presented alongside the MIC values for a comprehensive overview of the compound's activity.
| Compound | Pathogen | MIC (µg/mL) | MBC/MFC (µg/mL) | MBC/MIC Ratio | Interpretation |
| This compound | S. aureus | [e.g., 8] | [e.g., 16] | 2 | Bactericidal |
| This compound | E. coli | [e.g., 32] | [e.g., >128] | >4 | Bacteriostatic |
| This compound | C. albicans | [e.g., 16] | [e.g., 32] | 2 | Fungicidal |
An MBC/MIC or MFC/MIC ratio of ≤ 4 is generally considered bactericidal or fungicidal, respectively. [31][32]
IV. Conclusion and Future Directions
These protocols provide a standardized framework for the initial in vitro evaluation of the antimicrobial properties of this compound. The determination of MIC and MBC/MFC values against a representative panel of Gram-positive, Gram-negative, and fungal pathogens is a critical first step in the drug discovery pipeline.
Positive results from these assays would warrant further investigation, including:
-
Time-kill kinetic studies to understand the dynamics of microbial killing.
-
Mechanism of action studies to elucidate the specific cellular targets.
-
In vivo efficacy studies in appropriate animal models of infection.
-
Toxicity profiling to assess the compound's safety.
By adhering to these detailed and validated protocols, researchers can generate reliable and reproducible data to guide the development of this and other novel benzothiazole-based antimicrobial agents.
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Application Notes and Protocols for Evaluating the Anti-inflammatory Properties of Morpholino-Substituted Benzothiazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and evaluating the anti-inflammatory potential of morpholino-substituted benzothiazoles. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies essential for preclinical research in this area.
Introduction: The Therapeutic Promise of Benzothiazoles in Inflammation
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key driver of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent anti-inflammatory effects.[1][2][3] The incorporation of a morpholine moiety into the benzothiazole core has been explored as a strategy to enhance pharmacological properties, including anti-inflammatory efficacy.
The primary mechanism by which many benzothiazole derivatives exert their anti-inflammatory effects is through the modulation of key signaling pathways and enzymes that orchestrate the inflammatory cascade. These include the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB), a central regulator of pro-inflammatory gene expression, and the suppression of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are responsible for the production of inflammatory mediators like prostaglandins and leukotrienes.[4][5][6]
This guide will provide a structured approach to the synthesis and biological evaluation of morpholino-substituted benzothiazoles, enabling researchers to systematically assess their potential as novel anti-inflammatory agents.
Section 1: Synthesis of Morpholino-Substituted Benzothiazole Derivatives
The synthesis of morpholino-substituted benzothiazoles can be achieved through several established synthetic routes. The specific strategy will depend on the desired substitution pattern on the benzothiazole ring and the point of attachment of the morpholine group. Below are two representative synthetic schemes.
Protocol 1.1: Synthesis of 2-(Morpholin-4-yl)benzo[d]thiazole Derivatives
This protocol describes a general method for the synthesis of benzothiazoles with a morpholine moiety directly attached to the 2-position of the benzothiazole ring.
Reaction Scheme:
Step 1: Synthesis of 2-aminobenzothiazole intermediates. Substituted 2-aminobenzothiazoles can be synthesized from the corresponding anilines via reaction with potassium thiocyanate and bromine.[7]
Step 2: Nucleophilic Aromatic Substitution. The 2-aminobenzothiazole is then reacted with a suitable morpholine-containing electrophile, or alternatively, 2-chlorobenzothiazole is reacted with morpholine.
Materials:
-
Substituted aniline
-
Potassium thiocyanate (KSCN)
-
Bromine
-
Glacial acetic acid
-
2-Chlorobenzothiazole
-
Morpholine
-
Appropriate solvents (e.g., ethanol, DMF)
-
Base (e.g., triethylamine, potassium carbonate)
Procedure:
-
Synthesis of 2-aminobenzothiazole:
-
Dissolve the substituted aniline in glacial acetic acid.
-
Add potassium thiocyanate to the solution and stir.
-
Slowly add a solution of bromine in glacial acetic acid at a low temperature (0-5 °C).
-
After the addition is complete, allow the reaction to stir at room temperature for several hours.
-
Pour the reaction mixture into ice water and neutralize with a base to precipitate the 2-aminobenzothiazole.
-
Filter, wash with water, and purify by recrystallization.[7]
-
-
Synthesis of 2-(Morpholin-4-yl)benzo[d]thiazole:
-
To a solution of 2-chlorobenzothiazole in a suitable solvent (e.g., ethanol), add morpholine and a base (e.g., triethylamine).
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by TLC.[2]
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 2-(morpholin-4-yl)benzo[d]thiazole derivative.
-
Protocol 1.2: Synthesis of 2-(Morpholin-4-ylsulfanyl)-1,3-benzothiazole
This protocol outlines the synthesis of a benzothiazole derivative with a morpholine group linked via a sulfur atom at the 2-position.
Reaction Scheme:
This synthesis involves the oxidative condensation of 2-mercaptobenzothiazole with morpholine.[8]
Materials:
-
2-Mercaptobenzothiazole
-
Morpholine
-
Sodium hypochlorite (NaOCl) solution
-
Solvent (e.g., ethanol)
Procedure:
-
Dissolve 2-mercaptobenzothiazole in a suitable solvent such as ethanol.
-
Add morpholine to the solution.
-
Slowly add a solution of sodium hypochlorite with stirring at room temperature.
-
Continue stirring for a few hours until the reaction is complete (monitored by TLC).
-
The product will precipitate out of the solution. Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain pure 2-(morpholin-4-ylsulfanyl)-1,3-benzothiazole.[8]
Section 2: In Vitro Anti-inflammatory Assays
A crucial step in the evaluation of novel compounds is the assessment of their activity in relevant cell-based and enzymatic assays. These assays provide initial insights into the mechanism of action and potency of the morpholino-substituted benzothiazoles.
Protocol 2.1: Cytotoxicity Assay (MTT Assay)
Before evaluating the anti-inflammatory activity, it is essential to determine the non-toxic concentration range of the test compounds. The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Principle:
NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
RAW 264.7 murine macrophage cell line or other suitable cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin
-
Morpholino-substituted benzothiazole compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the morpholino-substituted benzothiazole compounds for 24 hours.
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
Protocol 2.2: Measurement of Pro-inflammatory Cytokines (ELISA)
This protocol describes the quantification of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β), in the supernatant of stimulated macrophages.
Principle:
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in macrophages, leading to the release of pro-inflammatory cytokines. The levels of these cytokines can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
RAW 264.7 cells
-
LPS from E. coli
-
Morpholino-substituted benzothiazole compounds
-
Commercial ELISA kits for TNF-α, IL-6, and IL-1β
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with non-toxic concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants.
-
Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
Protocol 2.3: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of the test compounds to inhibit the activity of COX-1 and COX-2 enzymes.
Principle:
The assay measures the peroxidase activity of COX, which catalyzes the conversion of arachidonic acid to prostaglandin H2. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid
-
TMPD
-
Assay buffer
-
Morpholino-substituted benzothiazole compounds
-
Celecoxib (selective COX-2 inhibitor) and Indomethacin (non-selective COX inhibitor) as positive controls
-
96-well plate
Procedure:
-
Prepare the reaction mixture containing the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2).
-
Add the test compounds at various concentrations to the wells.
-
Incubate the plate for a few minutes at room temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Immediately measure the absorbance at 590 nm in a kinetic mode for 5-10 minutes.
-
Calculate the percentage of inhibition and determine the IC50 values.[5]
Protocol 2.4: 5-Lipoxygenase (5-LOX) Inhibition Assay
This assay evaluates the inhibitory effect of the compounds on the 5-LOX enzyme, which is involved in the synthesis of leukotrienes.
Principle:
The assay measures the production of hydroperoxides from linoleic acid by the 5-LOX enzyme, which can be monitored spectrophotometrically.
Materials:
-
Soybean 5-lipoxygenase
-
Linoleic acid
-
Borate buffer
-
Morpholino-substituted benzothiazole compounds
-
Zileuton (5-LOX inhibitor) as a positive control
Procedure:
-
Prepare a solution of the test compound in a suitable solvent.
-
In a cuvette, mix the borate buffer, 5-LOX enzyme solution, and the test compound solution.
-
Incubate the mixture for 10 minutes at room temperature.
-
Initiate the reaction by adding the linoleic acid substrate.
-
Measure the increase in absorbance at 234 nm for 5 minutes.
-
Calculate the percentage of inhibition and determine the IC50 values.
Protocol 2.5: NF-κB Reporter Assay
This assay directly measures the ability of the compounds to inhibit the transcriptional activity of NF-κB.
Principle:
Cells are transfected with a reporter plasmid containing the luciferase gene under the control of NF-κB response elements. Upon stimulation (e.g., with TNF-α or LPS), activated NF-κB binds to these elements and drives luciferase expression. The amount of light produced is proportional to NF-κB activity.
Materials:
-
HEK293T or other suitable cell line
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
TNF-α or LPS
-
Luciferase assay reagent
-
Morpholino-substituted benzothiazole compounds
Procedure:
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid.
-
After 24 hours, treat the cells with the test compounds for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) or LPS for 6-8 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percentage of inhibition of NF-κB activity compared to the stimulated control.
Section 3: In Vivo Anti-inflammatory Models
In vivo models are essential for evaluating the efficacy of lead compounds in a whole-organism context.
Protocol 3.1: Carrageenan-Induced Paw Edema in Rats
This is a classic and widely used model for evaluating acute inflammation.
Principle:
Subplantar injection of carrageenan into the rat paw induces a biphasic inflammatory response characterized by edema (swelling). The first phase is mediated by histamine and serotonin, while the second, later phase is primarily driven by prostaglandins and involves neutrophil infiltration.
Materials:
-
Wistar rats (150-200 g)
-
Carrageenan (1% w/v in saline)
-
Morpholino-substituted benzothiazole compounds
-
Indomethacin or Diclofenac as a positive control
-
Plethysmometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the test compounds or the standard drug orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer immediately after the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.
-
The percentage inhibition of edema is calculated for each group relative to the control group.[7]
Protocol 3.2: LPS-Induced Systemic Inflammation in Mice
This model is used to assess the systemic anti-inflammatory effects of compounds.
Principle:
Intraperitoneal injection of LPS in mice triggers a systemic inflammatory response, leading to a surge in circulating pro-inflammatory cytokines.
Materials:
-
BALB/c mice (20-25 g)
-
LPS from E. coli
-
Morpholino-substituted benzothiazole compounds
-
Dexamethasone as a positive control
-
Heparinized tubes for blood collection
Procedure:
-
Administer the test compounds or the standard drug orally or intraperitoneally.
-
After 1 hour, inject LPS (e.g., 1 mg/kg) intraperitoneally.
-
After 2-4 hours, collect blood samples via cardiac puncture into heparinized tubes.
-
Centrifuge the blood to obtain plasma.
-
Measure the levels of TNF-α, IL-6, and other relevant cytokines in the plasma using ELISA kits as described in Protocol 2.2.
Section 4: Data Presentation and Interpretation
Quantitative Data Summary
All quantitative data should be presented in a clear and organized manner. Tables are highly recommended for summarizing IC50 values and percentage inhibition data.
Table 1: In Vitro Anti-inflammatory Activity of Morpholino-Substituted Benzothiazoles
| Compound | Cytotoxicity (CC50, µM) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50) | 5-LOX IC50 (µM) | NF-κB Inhibition IC50 (µM) |
| Compound X | >100 | 15.2 | 1.1 | 13.8 | 8.5 | 5.3 |
| Compound Y | >100 | 25.6 | 0.8 | 32.0 | 12.1 | 2.1 |
| Indomethacin | >100 | 0.1 | 1.5 | 0.07 | - | - |
| Celecoxib | >100 | >50 | 0.05 | >1000 | - | - |
Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Treatment | Dose (mg/kg) | Paw Edema Volume (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |
| Control (Vehicle) | - | 0.85 ± 0.05 | - |
| Compound X | 20 | 0.42 ± 0.03 | 50.6 |
| Compound Y | 20 | 0.35 ± 0.02 | 58.8 |
| Indomethacin | 10 | 0.30 ± 0.02 | 64.7 |
| p < 0.05 compared to the control group. |
Section 5: Visualizing Mechanisms and Workflows
Signaling Pathway Diagram
The anti-inflammatory effects of morpholino-substituted benzothiazoles are often mediated through the inhibition of the NF-κB signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway by morpholino-substituted benzothiazoles.
Experimental Workflow Diagram
A typical workflow for the evaluation of a novel morpholino-substituted benzothiazole is depicted below.
Caption: General workflow for screening anti-inflammatory morpholino-substituted benzothiazoles.
References
-
In-silico based Designing of benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-inflammatory Agents. Eco-Vector Journals Portal. [Link]
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Design, synthesis, characterization and analysis of anti-inflammatory properties of novel N-(benzo[d]thiazol-2-yl) - Semantic Scholar. [Link]
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Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. National Institutes of Health. [Link]
-
Synthesis and Pharmacological Evaluation of Benzothiazole Derivatives for Anti-Inflammatory Activity. IJPPR. [Link]
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Synthesis and evaluations of selective COX-2 inhibitory effects: Benzo[d]thiazol analogs. PubMed. [Link]
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Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. JOCPR. [Link]
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Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. National Institutes of Health. [Link]
-
Design and Development of Novel 2-(Morpholinyl)-N-substituted Phenylquinazolin-4-amines as Selective COX-II Inhibitor. ResearchGate. [Link]
-
Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. National Institutes of Health. [Link]
-
Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. MDPI. [Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. National Institutes of Health. [Link]
-
Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA. PubMed. [Link]
-
Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers. [Link]
-
SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. [Link]
-
Synthesis and Hypoglycemic and Anti-inflammatory Activity Screening of Novel Substituted 5-[Morpholino(Phenyl)Methyl]-Thiazolidine-2,4-Diones and Their Molecular Docking Studies. ResearchGate. [Link]
-
SAR of anti-inflammatory agents. (A higher resolution / colour version of this figure is available in the electronic copy of the article). ResearchGate. [Link]
-
Synthesis and Anti-Inflammatory Activity of some Novel 2-Aminobenzothiazole Derivatives. ResearchGate. [Link]
-
Thiazoles and Thiazolidinones as COX/LOX Inhibitors. MDPI. [Link]
-
Synthesis of biologically active derivatives of 2-aminobenzothiazole. National Institutes of Health. [Link]
-
Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers. [Link]
-
Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. [Link]
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Use of 6-fluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine in high-throughput screening
Application Note & Protocol
Topic: High-Throughput Screening of 6-fluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine for Protein Kinase Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Novel Benzothiazole Derivative for Kinase-Targeted Drug Discovery
The 1,3-benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. A significant portion of these activities can be attributed to the inhibition of protein kinases, a critical class of enzymes involved in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major focus for therapeutic intervention[3][4].
This document details the application of This compound (hereafter referred to as FMB-amine) in a high-throughput screening (HTS) context to identify and characterize its potential as a protein kinase inhibitor. While FMB-amine is a novel compound, its structural features—the benzothiazole core and the morpholinoethyl side chain—are present in known kinase inhibitors, such as the potent FLT3 inhibitor AC220 (Quizartinib)[5]. This suggests that FMB-amine may engage with the ATP-binding pocket of various kinases.
Herein, we provide a comprehensive, field-proven protocol for a biochemical, fluorescence-based HTS assay designed to screen FMB-amine against a representative tyrosine kinase. This guide is built upon established principles of HTS assay development and validation to ensure scientific rigor and reproducibility[6][7][8].
Assay Principle: Fluorescence Polarization (FP) for Kinase Activity
To assess the inhibitory potential of FMB-amine, a competitive binding assay using Fluorescence Polarization (FP) is employed. This technique is a robust, homogeneous method well-suited for HTS[9].
The core principle of this assay is the competition between FMB-amine and a fluorescently labeled tracer molecule that binds to the ATP-binding pocket of the target kinase.
-
High FP Signal (No Inhibition): In the absence of an inhibitor, the high-molecular-weight kinase binds to the small, fluorescently labeled tracer. This binding event significantly slows the rotational speed (tumbling) of the tracer in solution. When excited with polarized light, the tracer-kinase complex emits light that remains highly polarized.
-
Low FP Signal (Inhibition): If FMB-amine is an effective inhibitor, it will occupy the ATP-binding site of the kinase, preventing the fluorescent tracer from binding. The unbound tracer, being small, tumbles rapidly in solution. This rapid rotation causes the emitted light to become depolarized, resulting in a low FP signal.
The magnitude of the decrease in the FP signal is directly proportional to the inhibitory activity of FMB-amine.
Caption: Principle of the Fluorescence Polarization (FP) competitive binding assay.
Materials and Reagents
| Reagent/Material | Supplier | Catalog # | Notes |
| FMB-amine | Fluorochem | F496113 | Prepare stock in 100% DMSO. |
| Recombinant Human Kinase | Major Supplier | Varies | e.g., Src, Abl, EGFR |
| FP Tracer (Kinase-specific) | Major Supplier | Varies | e.g., Alexa Fluor™ 488 conjugate |
| Assay Buffer | In-house | N/A | 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35 |
| DMSO, ACS Grade | Major Supplier | Varies | For compound dilution. |
| 384-well, low-volume, black plates | Major Supplier | Varies | Non-binding surface recommended. |
| Multichannel Pipettes | Standard Lab | N/A | |
| Automated Liquid Handler | Varies | Varies | Recommended for HTS scale. |
| Plate Reader with FP capability | Varies | Varies | With appropriate excitation/emission filters. |
Experimental Protocols
Protocol 1: FMB-amine Stock and Intermediate Plate Preparation
Causality: Serial dilution in DMSO is critical to minimize solvent effects in the final assay plate and to create a precise concentration gradient for dose-response analysis. The final DMSO concentration in the assay should be kept consistent across all wells (typically ≤1%) to avoid artifacts[10].
-
Primary Stock: Prepare a 10 mM stock solution of FMB-amine in 100% DMSO.
-
Intermediate Plates: Create a 10-point, 3-fold serial dilution series in a 96-well plate.
-
Add 50 µL of 100% DMSO to wells A2 through A10.
-
Add 75 µL of the 10 mM FMB-amine stock to well A1.
-
Transfer 25 µL from well A1 to A2, mix thoroughly.
-
Repeat this transfer sequentially down to well A10.
-
This creates a concentration range for determining the IC₅₀.
-
-
Control Wells: Reserve columns 11 and 12 for controls (e.g., 100% DMSO for negative control, known inhibitor for positive control).
Protocol 2: High-Throughput Screening Workflow
This protocol is designed for a 384-well plate format with a final assay volume of 20 µL.
Caption: High-throughput screening workflow for FMB-amine.
Step-by-Step Procedure:
-
Compound Dispensing: Using an acoustic dispenser or pin tool, transfer 100 nL of the FMB-amine serial dilutions (from Protocol 1) into the appropriate wells of a 384-well assay plate. Dispense 100 nL of 100% DMSO into the control wells (maximum and minimum signal).
-
Kinase Addition: Add 10 µL of the 2X kinase solution (e.g., 10 nM final concentration) to all wells.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This allows the compound to bind to the kinase before the tracer is introduced.
-
Tracer Addition: Add 10 µL of the 2X FP tracer solution (e.g., 2 nM final concentration) to all wells except the "minimum signal" controls (add 10 µL of assay buffer instead).
-
Final Incubation: Seal the plate, mix gently, and incubate for 60 minutes at room temperature, protected from light. This allows the binding reaction to reach equilibrium.
-
Plate Reading: Read the plate on a compatible plate reader using standard fluorescein settings (Excitation: 485 nm, Emission: 535 nm).
Data Analysis and Assay Validation
Robust HTS campaigns require rigorous validation to ensure the data is reliable and reproducible. Key metrics must be calculated for each screening plate[10][11].
Calculation of Percent Inhibition
The raw FP data (in milli-polarization units, mP) is used to calculate the percentage of inhibition for each concentration of FMB-amine.
Formula: % Inhibition = 100 * (1 - (mP_sample - mP_min) / (mP_max - mP_min))
-
mP_sample: Signal from a well containing FMB-amine.
-
mP_max: Average signal from wells with DMSO only (0% inhibition).
-
mP_min: Average signal from wells with a known saturating inhibitor or no kinase (100% inhibition).
Assay Quality Control: Z'-Factor
The Z'-factor is a statistical parameter that assesses the quality and robustness of an HTS assay. It measures the separation between the high and low signal windows.
Formula: Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|
-
SD_max/min: Standard deviation of the max/min signals.
-
Mean_max/min: Mean of the max/min signals.
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent assay, suitable for HTS. |
| 0 to 0.5 | Acceptable, but may require optimization. |
| < 0 | Unacceptable assay. |
Source: Adapted from Zhang et al., 1999 and the NCBI Assay Guidance Manual[8].
Dose-Response and IC₅₀ Determination
For wells showing significant activity, a dose-response curve is generated by plotting the percent inhibition against the logarithm of the FMB-amine concentration. A sigmoidal curve is then fitted to the data to determine the IC₅₀ (half-maximal inhibitory concentration) , which represents the concentration of FMB-amine required to inhibit 50% of the kinase activity.
Conclusion and Forward Outlook
This application note provides a robust, validated framework for evaluating the inhibitory potential of this compound using a fluorescence polarization-based HTS assay. The benzothiazole core is a promising starting point for kinase inhibitor discovery, and this protocol enables the rapid and reliable assessment of this and similar compounds[2][5].
Positive "hits" identified through this primary screen should be subjected to further validation through orthogonal assays (e.g., cell-based assays, TR-FRET) to confirm their activity and rule out assay-specific artifacts[9][12][13]. Subsequent studies would focus on determining the mechanism of action, kinase selectivity profiling, and structure-activity relationship (SAR) analysis to optimize the compound for future pre-clinical development.
References
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Keri, G., et al. (2003). Fluorescence assays for high-throughput screening of protein kinases. Combinatorial Chemistry & High Throughput Screening, 6(4), 313-20. [Link]
-
An, F., & Li, Z. (2013). Fluorescent biosensors for high throughput screening of protein kinase inhibitors. Proteomics, 13(3-4), 455-65. [Link]
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Mayr, L. M., & Bojanic, D. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today, 25(10), 1807-1821. [Link]
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Macarron, R., & Hertzberg, R. P. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Request PDF. [Link]
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Sittampalam, G. S., et al. (Eds.). (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. CRC Press. [Link]
-
Klink, T. A., et al. (2014). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. ASSAY and Drug Development Technologies, 12(4), 215-223. [Link]
-
Michigan State University. (n.d.). Resources for Assay Development and High Throughput Screening. MSU Drug Discovery. [Link]
-
Sittampalam, G. S., et al. (Eds.). (2012-2019). Assay Guidance Manual. National Center for Biotechnology Information. [Link]
-
Zhu, H., & Xia, M. (2015). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. [Link]
-
Gelin, M., et al. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. [Link]
-
Iversen, P. W., et al. (2012). HTS Assay Validation. In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
-
Auld, D. S., & Ture-Celik, E. (2015). Assay Validation in High Throughput Screening – from Concept to Application. IntechOpen. [Link]
-
Li, M., et al. (2020). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. Theranostics, 10(2), 814-843. [Link]
-
BellBrook Labs. (n.d.). How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs. [Link]
-
Al-Obaidi, A. M. J. (2021). Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity. ResearchGate. [Link]
-
Thoreauchem. (n.d.). This compound. Thoreauchem. [Link]
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Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][3][9]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808-16. [Link]
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Application Notes and Protocols: A Framework for Efficacy Testing of 6-fluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine
Abstract
This document provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the in vivo efficacy of the novel compound, 6-fluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine. Given its chemical structure, featuring a benzothiazole core and a morpholine moiety, this compound is hypothesized to possess neuroprotective or neuromodulatory properties.[1][2][3][4][5] This guide outlines a tiered, logical progression of preclinical animal studies, starting with essential pharmacokinetic profiling and moving towards targeted efficacy models for neurodegenerative and psychiatric disorders. The protocols provided are designed to be adaptable, forming a robust, self-validating system for characterizing the therapeutic potential of this and similar novel chemical entities.
Scientific Rationale and Strategic Overview
The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets.[3][6] Derivatives have shown diverse pharmacological activities, including neuroprotective, anticonvulsant, and antipsychotic effects.[1][5][7] The presence of a morpholine group often confers CNS-penetrant properties. Therefore, our testing strategy for this compound is predicated on two primary hypotheses:
-
Neuroprotection: The compound may mitigate neuronal damage and dysfunction, making it a candidate for neurodegenerative diseases like Alzheimer's or Parkinson's disease.[5][8][9]
-
Neuromodulation: The compound may alter neurotransmitter systems, suggesting potential efficacy in psychiatric disorders such as depression or anxiety.[1][10]
Our proposed workflow is designed to test these hypotheses systematically, ensuring that resources are directed toward the most promising therapeutic avenues.
Figure 1: A tiered workflow for evaluating the in vivo efficacy of a novel CNS compound.
Phase 1: Foundational In Vivo Studies
Before assessing efficacy, it is critical to understand how the compound behaves within a living system.[11][12][13] These initial studies are essential for designing meaningful and reproducible efficacy experiments.
Protocol: Rodent Pharmacokinetic (PK) Profiling
Objective: To determine the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound in mice or rats.[14][15] This data is crucial for selecting the appropriate dose, route, and frequency of administration.[16][17]
Methodology:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) or Sprague-Dawley rats (250-300g).[18] Animals should be acclimatized for at least one week.
-
Compound Formulation: Prepare a clear, sterile solution or a homogenous suspension of the test compound. The vehicle should be non-toxic (e.g., 0.5% methylcellulose in water, or 10% DMSO/40% PEG400/50% saline).
-
Administration:
-
Intravenous (IV) Group (n=3): Administer a single dose (e.g., 1-2 mg/kg) via the tail vein to determine absolute bioavailability and clearance.
-
Oral (PO) Gavage Group (n=3): Administer a single dose (e.g., 10-20 mg/kg) to assess oral absorption.
-
-
Sample Collection: Collect blood samples (approx. 50-100 µL) via tail-nick or saphenous vein at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours). Plasma is separated by centrifugation and stored at -80°C.
-
Bioanalysis: Quantify the concentration of the parent compound in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Use software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
Table 1: Key Pharmacokinetic Parameters to Determine
| Parameter | Description | Importance |
| Cmax | Maximum plasma concentration | Indicates the rate and extent of absorption. |
| Tmax | Time to reach Cmax | Provides information on the speed of absorption. |
| AUC | Area Under the Curve | Represents total drug exposure over time. |
| t½ | Half-life | Determines the dosing interval required to maintain steady-state concentrations. |
| F% | Bioavailability (PO/IV) | Percentage of the oral dose that reaches systemic circulation. |
| CL | Clearance | The rate at which the drug is eliminated from the body. |
Protocol: Dose Range Finding and Acute Toxicity
Objective: To identify a range of well-tolerated doses for subsequent efficacy studies and to observe any overt signs of toxicity, in line with regulatory expectations.[19][20]
Methodology:
-
Animal Model: Use the same species and strain as intended for efficacy studies.
-
Dose Escalation: Administer single, escalating doses of the compound to small groups of animals (n=3-5 per group). Doses should be selected based on PK data to achieve a range of exposures.
-
Observation: Closely monitor animals for at least 72 hours post-dose for any signs of toxicity, including changes in weight, behavior, posture, and neurological signs (e.g., tremors, ataxia).
-
Endpoint: The Maximum Tolerated Dose (MTD) is typically defined as the highest dose that does not produce overt signs of toxicity or more than a 10% reduction in body weight. This information will guide the dose selection for efficacy models.
Phase 2: Efficacy Screening in Disease-Relevant Models
Based on the compound's structural alerts and the foundational data, parallel screening in models of neurodegeneration and psychiatric disorders is recommended.
Neurodegenerative Disease Models
Animal models are invaluable for studying disease progression and testing potential treatments in a whole-organism context.[11][12] Rodents are most commonly used due to their genetic similarity to humans and well-established protocols.[11]
Rationale: This model mimics the acute loss of dopaminergic neurons seen in Parkinson's disease by administering the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).[11] It is a robust and well-validated model for screening neuroprotective agents.
-
Animal Model: Male C57BL/6 mice (10-12 weeks old).
-
Experimental Groups:
-
Vehicle Control
-
MPTP + Vehicle
-
MPTP + Test Compound (Low, Medium, High Dose)
-
MPTP + Positive Control (e.g., Riluzole[8])
-
-
Dosing Regimen:
-
Pre-treat with the test compound or vehicle for 3-7 days.
-
On the final days of pre-treatment, administer MPTP (e.g., 20 mg/kg, intraperitoneal injection, 4 times at 2-hour intervals).
-
Continue test compound administration for an additional 7 days.
-
-
Behavioral Assessment (7 days post-MPTP):
-
Rotarod Test: To assess motor coordination and balance.
-
Pole Test: To measure bradykinesia.
-
-
Neurochemical and Histological Endpoints (21 days post-MPTP):
-
HPLC Analysis: Quantify dopamine and its metabolites in the striatum.
-
Immunohistochemistry: Stain for Tyrosine Hydroxylase (TH) in the substantia nigra to quantify the survival of dopaminergic neurons.
-
Figure 2: Timeline for the MPTP mouse model efficacy study.
Psychiatric Disorder Models
Animal models of depression are designed to mimic specific behavioral aspects of the disorder, such as behavioral despair or anhedonia.[10] These models are crucial for screening potential antidepressant drugs.[10][21]
Rationale: The FST is a widely used primary screening tool for assessing antidepressant activity.[10][22] It is based on the principle that animals will adopt an immobile posture after an initial period of struggling in an inescapable cylinder of water.[10] A reduction in immobility time is indicative of an antidepressant-like effect.[10][21][22]
-
Animal Model: Male ICR or C57BL/6 mice (8-10 weeks old).
-
Experimental Groups:
-
Vehicle Control
-
Test Compound (Low, Medium, High Dose)
-
Positive Control (e.g., Fluoxetine, 20 mg/kg)
-
-
Procedure:
-
Administer the compound or vehicle via the desired route (e.g., PO or IP) 60 minutes before the test.
-
Place each mouse individually into a glass cylinder (25 cm high, 10 cm diameter) containing 15 cm of water (23-25°C).
-
The total test duration is 6 minutes. Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.
-
-
Data Analysis: Compare the mean immobility time across all groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's).
Table 2: Expected Outcomes for Efficacy Models
| Model | Therapeutic Area | Primary Endpoint | Expected Outcome with Efficacious Compound |
| MPTP Mouse Model | Neurodegeneration | TH-positive neuron count | Increased survival of dopaminergic neurons vs. MPTP+Vehicle group. |
| Forced Swim Test | Psychiatric Disorders | Immobility Time | Significant decrease in immobility time vs. Vehicle group. |
Phase 3: Advanced Efficacy and Mechanistic Insight
If promising results are obtained in Phase 2, more complex, chronic models should be employed to confirm efficacy and explore the mechanism of action.
-
For Neurodegeneration: Progress to chronic genetic models, such as the 5xFAD mouse model for Alzheimer's disease .[11] This would involve long-term dosing (3-6 months) and assessment of cognitive endpoints (e.g., Morris Water Maze) and pathological markers (e.g., amyloid-beta plaque load).
-
For Psychiatric Disorders: Utilize stress-based models like the Chronic Unpredictable Mild Stress (CUMS) model .[23][24] This model has better face validity for human depression and allows for the assessment of anhedonia (e.g., Sucrose Preference Test) and associated neurobiological changes (e.g., BDNF levels).[24]
Conclusion and Self-Validating Principles
The described protocols provide a structured and logical pathway for evaluating the efficacy of this compound. The integrity of this framework is built on several self-validating principles:
-
PK/PD-Informed Dosing: Efficacy studies are only conducted once a clear relationship between dose, exposure, and tolerability is established.
-
Use of Positive Controls: Including a benchmark compound with a known mechanism of action validates the sensitivity and reproducibility of the assay.
-
Multi-Faceted Endpoints: Combining behavioral, neurochemical, and histological readouts provides a more complete and convincing picture of the compound's effect.
-
Tiered Progression: The move from acute, high-throughput screens to more complex, chronic models ensures that research efforts are focused on compounds with the highest probability of success.
By adhering to this comprehensive approach, researchers can confidently and efficiently characterize the therapeutic potential of novel CNS drug candidates.
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Application Notes and Protocols for 6-Fluoro-Benzothiazole Derivatives in Fluorescence Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of 6-Fluoro-Benzothiazole Probes in Advanced Bio-imaging
Benzothiazole derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in the field of biomedical imaging due to their unique photophysical properties.[1][2] These molecules often exhibit high fluorescence quantum yields, large Stokes shifts, and sensitivity to their microenvironment, making them excellent candidates for the development of fluorescent probes.[1][3] The introduction of a fluorine atom at the 6-position of the benzothiazole core can further enhance these properties, improving metabolic stability, and blood-brain barrier permeability, which is particularly advantageous for in vivo imaging applications such as positron emission tomography (PET).[4]
This document provides a comprehensive guide to the fluorescent properties and applications of 6-fluoro-benzothiazole derivatives. We will delve into their synthesis, photophysical characteristics, and provide detailed protocols for their use in two key imaging applications: the detection of amyloid-β plaques in brain tissue, a hallmark of Alzheimer's disease, and for general live-cell imaging.
Photophysical Properties of Representative 6-Fluoro-Benzothiazole Derivatives
The fluorescence of benzothiazole derivatives is often governed by mechanisms such as Excited-State Intramolecular Proton Transfer (ESIPT) and Aggregation-Induced Emission (AIE).[2][3] In ESIPT-capable molecules, an intramolecular proton transfer in the excited state leads to a large Stokes shift, minimizing self-quenching and improving signal-to-noise ratios.[5][6] The photophysical properties can be tuned by modifying the substituents on the benzothiazole core and the appended aryl groups. Below is a table summarizing the properties of a representative 6-fluoro-benzothiazole derivative.
| Compound | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Key Applications |
| 6-Fluoro-2-(4'-methylaminophenyl)benzothiazole | ~350-400 | ~450-550 | ~100-150 | Moderate to High | Amyloid-β plaque imaging, PET imaging |
Note: The exact photophysical properties can vary depending on the solvent and local environment. The data presented is a generalized representation based on available literature.
Synthesis of a Representative 6-Fluoro-Benzothiazole Derivative
The synthesis of 6-fluoro-benzothiazole derivatives is typically achieved through the condensation of a substituted 2-aminothiophenol with a carboxylic acid or aldehyde. The following is a general protocol for the synthesis of 2-amino-6-fluoro-7-chloro-1,3-benzothiazole, a common precursor.[7][8]
Protocol: Synthesis of 2-amino-6-fluoro-7-chloro-1,3-benzothiazole
Materials:
-
4-Fluoro-3-chloroaniline
-
Potassium thiocyanate
-
Glacial acetic acid
-
Bromine
-
Ammonia solution
Procedure:
-
Cool 20 mL of glacial acetic acid to below room temperature.
-
To the cooled acetic acid, add 8 g (0.08 mol) of potassium thiocyanate and 1.45 g (0.01 mol) of 4-fluoro-3-chloroaniline.
-
Place the mixture in a water bath and stir with a magnetic stirrer.
-
Slowly add 1.6 mL of bromine in 6 mL of glacial acetic acid from a dropping funnel, ensuring the temperature does not rise above room temperature.
-
After the addition is complete, stir the solution for 2 hours below room temperature, followed by 10 hours at room temperature.
-
Allow the mixture to stand overnight to allow for the formation of an orange precipitate.
-
Add 6 mL of water quickly and heat the slurry to 85°C.
-
Filter the hot solution. To the collected orange residue, add 10 mL of glacial acetic acid, heat to 85°C, and filter again.
-
Combine the filtrates, cool, and neutralize with ammonia solution to a pH of 6.0.
-
Collect the resulting dark yellow precipitate.
-
Recrystallize the precipitate from a 1:1 mixture of benzene and ethanol after treatment with activated charcoal at 80°C to obtain yellow crystals of 2-amino-6-fluoro-7-chloro-1,3-benzothiazole.
Caption: Synthesis of a 6-fluoro-benzothiazole precursor.
Application Protocol 1: Staining of Amyloid-β Plaques in Brain Tissue Sections
6-Fluoro-benzothiazole derivatives have shown significant promise as fluorescent probes for the detection of amyloid-β plaques, which are a key pathological hallmark of Alzheimer's disease.[9] Their ability to cross the blood-brain barrier and bind specifically to these protein aggregates makes them valuable tools for both in vitro and in vivo studies.[4]
Protocol: Fluorescence Staining of Amyloid-β Plaques
Materials:
-
Paraffin-embedded or cryostat sections of brain tissue
-
Xylene
-
Graded ethanol solutions (100%, 90%, 80%, 70%, 50%)
-
Distilled water
-
6-Fluoro-benzothiazole probe stock solution (1-10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Antifade mounting medium
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Deparaffinization and Rehydration (for paraffin-embedded sections): a. Immerse slides in xylene twice for 5 minutes each to remove paraffin. b. Rehydrate the tissue sections by sequential immersion in 100%, 90%, 80%, 70%, and 50% ethanol for 1 minute each. c. Rinse with distilled water twice for 5 minutes each.[10]
-
Staining: a. Prepare a working solution of the 6-fluoro-benzothiazole probe by diluting the stock solution in PBS to a final concentration of 1-10 µM. The optimal concentration should be determined empirically. b. Incubate the tissue sections with the staining solution for 10-30 minutes at room temperature in the dark.[10]
-
Washing: a. Briefly rinse the slides in PBS. b. Differentiate the staining by washing with 70% ethanol for 2-5 minutes. This step is crucial for reducing background fluorescence.[11] c. Rinse with distilled water.
-
Mounting and Imaging: a. Coverslip the sections using an aqueous antifade mounting medium. b. Visualize the stained amyloid plaques using a fluorescence microscope. For a typical blue-emitting probe, use an excitation wavelength of ~365 nm and an emission filter of ~450 nm. For green-emitting probes, use an excitation of ~488 nm and an emission filter of ~525 nm.
Caption: Workflow for staining amyloid plaques.
Application Protocol 2: Live-Cell Imaging with 6-Fluoro-Benzothiazole Derivatives
The favorable photophysical properties and potential for low cytotoxicity make 6-fluoro-benzothiazole derivatives attractive candidates for live-cell imaging.[1] Depending on their specific chemical structure, these probes may localize to various cellular compartments, such as lipid droplets or mitochondria. The following is a general protocol for staining live cultured cells.
Protocol: General Live-Cell Staining
Materials:
-
Cultured mammalian cells on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
6-Fluoro-benzothiazole probe stock solution (1-10 mM in DMSO)
-
Confocal or widefield fluorescence microscope equipped with a live-cell imaging chamber (37°C, 5% CO₂)
Procedure:
-
Cell Preparation: a. Seed cells on a suitable imaging dish or coverslip and culture until they reach the desired confluency (typically 60-80%).
-
Probe Preparation and Loading: a. Prepare a fresh working solution of the 6-fluoro-benzothiazole probe by diluting the DMSO stock solution in pre-warmed serum-free medium or PBS/HBSS to a final concentration of 1-10 µM. It is crucial to determine the optimal concentration to maximize signal and minimize toxicity. b. Remove the culture medium from the cells and wash once with pre-warmed PBS or HBSS. c. Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C and 5% CO₂. The optimal incubation time will vary depending on the specific probe and cell type.[3]
-
Washing: a. Remove the loading solution and wash the cells two to three times with pre-warmed PBS or HBSS to remove excess unbound probe. b. Replace with pre-warmed complete culture medium for imaging.
-
Imaging: a. Transfer the cells to the microscope stage equipped with a live-cell incubation chamber. b. Acquire images using the appropriate filter sets for the specific probe. For example, for a probe with excitation/emission maxima of 488/525 nm, use a standard FITC filter set. c. Use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching, especially for time-lapse imaging.
Caption: General workflow for live-cell imaging.
Conclusion and Future Perspectives
6-Fluoro-benzothiazole derivatives are a promising class of fluorescent probes with significant potential in various bio-imaging applications. Their tunable photophysical properties and favorable biological characteristics make them valuable tools for studying cellular processes and disease pathologies. The protocols provided herein offer a starting point for researchers to explore the utility of these compounds in their specific areas of interest. Further research into the development of 6-fluoro-benzothiazole probes with targeting moieties for specific organelles or biomolecules will undoubtedly expand their applications in the future.
References
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Labeling and Imaging of Amyloid Plaques in Brain Tissue Using the Natural Polyphenol Curcumin. (2019). JoVE. [Link]
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Synthesis and evaluation of 6-Fluoro benzothiazole substituted quinazolinones. (2022). ResearchGate. [Link]
-
Fluorescent Amyloid Stains. (n.d.). StainsFile. [Link]
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High Contrast and Resolution Labeling of Amyloid Plaques in Tissue Sections from APP-PS1 Mice and Humans with Alzheimer's Disease with the Zinc Chelator HQ-O: Practical and Theoretical Considerations. (n.d.). PMC. [Link]
-
Aromatic radiofluorination and biological evaluation of 2-aryl-6-[18F]fluorobenzothiazoles as a potential positron emission tomography imaging probe for β-amyloid plaques. (2011). PubMed. [Link]
-
Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. (2014). Der Pharma Chemica. [Link]
-
From Live Cells to Caenorhabditis elegans: Selective Staining and Quantification of Lipid Structures Using a Fluorescent Hybrid Benzothiadiazole Derivative. (2018). ResearchGate. [Link]
-
BF2-Functionalized Benzothiazole Amyloid Markers: Effect of Donor Substituents on One- and Two-Photon Properties. (2023). ACS Applied Bio Materials. [Link]
-
BF2-Functionalized Benzothiazole Amyloid Markers: Effect of Donor Substituents on One- and Two-Photon Properties. (2023). NIH. [Link]
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Thioflavin T Inspirations: On the Photophysical and Aggregation Properties of Fluorescent Difluoroborates Based on the Benzothiazole Core. (n.d.). PMC. [Link]
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-
Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. (2025). ResearchGate. [Link]
-
Two-Photon Fluorescent Probes for Amyloid-β Plaques Imaging In Vivo. (2023). PubMed Central. [Link]
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NEW FEATURES IN THE PHOTOPHYSICS and PHOTOCHEMISTRY OF 2‐(2'‐HYDROXY‐PHENYL)BENZOTHIAZOLES INTRODUCED BY AMINE SUBSTITUTION. (1990). Sci-Hub. [Link]
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Two-photon Microscopy to Visualize Amyloid Plaques in Unstained Retinas from Alzheimer's Disease. (n.d.). IOVS. [Link]
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Cellular Stains. (n.d.). Caltech Flow Cytometry and Cell Sorting Facility. [Link]
-
Two-Photon Microscopy to Visualize Amyloid-Beta Plaques in Retinas from Alzheimer’s Disease. (n.d.). Gavin Publishers. [Link]
-
Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect. (n.d.). Frontiers. [Link]
-
Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. (n.d.). MDPI. [Link]
-
Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect. (n.d.). PubMed Central. [Link]
-
TDDFT Study on the ESIPT Properties of 2-(2′-Hydroxyphenyl)-Benzothiazole and Sensing Mechanism of a Derived Fluorescent Probe for Fluoride Ion. (n.d.). NIH. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications [mdpi.com]
- 3. biotium.com [biotium.com]
- 4. Quantitation of Tissue Amyloid via Fluorescence Spectroscopy Using Controlled Concentrations of Thioflavin-S - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sci-Hub. NEW FEATURES IN THE PHOTOPHYSICS and PHOTOCHEMISTRY OF 2‐(2'‐HYDROXY‐PHENYL)BENZOTHIAZOLES INTRODUCED BY AMINE SUBSTITUTION / Photochemistry and Photobiology, 1990 [sci-hub.ru]
- 6. TDDFT Study on the ESIPT Properties of 2-(2′-Hydroxyphenyl)-Benzothiazole and Sensing Mechanism of a Derived Fluorescent Probe for Fluoride Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Fluorescent probes for neuroscience: imaging ex vivo brain tissue sections - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. Labeling and Imaging of Amyloid Plaques in Brain Tissue Using the Natural Polyphenol Curcumin [jove.com]
- 11. stainsfile.com [stainsfile.com]
Application Notes and Protocols: 6-fluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine as a Putative Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the investigation of 6-fluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine as a potential enzyme inhibitor. While the specific targets of this compound are yet to be fully elucidated in publicly available literature, its structural features, particularly the benzothiazole core and the morpholine moiety, are common in molecules targeting protein kinases.[1] This document, therefore, presents a series of robust protocols to characterize its inhibitory potential, focusing on a hypothesized role as a kinase inhibitor within the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and proliferation frequently dysregulated in cancer. The methodologies described herein are designed to be self-validating and provide a clear framework for determining the compound's potency, selectivity, and cellular effects.
Introduction: The Therapeutic Potential of Benzothiazole Derivatives
The benzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[2][3] Their therapeutic utility often stems from their ability to act as enzyme inhibitors.[4] The versatility of the benzothiazole ring system allows for chemical modifications that can enhance potency and selectivity for specific biological targets.[2]
The subject of these notes, this compound, incorporates several key structural features:
-
A Benzothiazole Core: Provides a rigid scaffold for interaction with enzyme active sites.
-
A Morpholine Group: This group can enhance aqueous solubility and has been shown to be crucial for the potent antitumor activity of some benzothiazole-based kinase inhibitors.[1]
-
A Fluoro Substituent: The fluorine atom can modulate the electronic properties of the molecule, potentially enhancing binding affinity and metabolic stability.
Given these features, we hypothesize that this compound may function as a kinase inhibitor. This guide provides the necessary protocols to test this hypothesis, from initial in vitro screening to cell-based validation.
Hypothesized Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling pathway is a central regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for drug development. We propose that this compound may exert its effects by inhibiting one of the key kinases in this pathway, such as PI3K or mTOR.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.
Experimental Protocols
The following protocols are designed to systematically evaluate the enzyme inhibitory activity of this compound.
In Vitro Kinase Inhibition Assay (e.g., PI3Kα HTRF Assay)
This protocol describes a high-throughput method to determine the IC50 value of the compound against a specific kinase isoform, such as PI3Kα.
Principle: This assay measures the production of PIP3, the product of PI3K activity, using Homogeneous Time-Resolved Fluorescence (HTRF). The assay relies on the competition between a biotin-tagged PIP3 tracer and the PIP3 produced by the enzyme for binding to a GST-tagged GRP1 PH domain (which specifically binds PIP3) and a Europium cryptate-labeled anti-GST antibody.
Caption: Workflow for an in vitro HTRF-based kinase inhibition assay.
Materials:
-
This compound
-
Recombinant human PI3Kα
-
PIP2 substrate
-
ATP
-
HTRF KinEASE™-STK S1 Kit (or similar)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO.
-
Assay Plate Preparation: Add 1 µL of each compound dilution to the assay plate. Include controls for no inhibition (DMSO only) and maximal inhibition (e.g., a known PI3K inhibitor).
-
Kinase Reaction:
-
Prepare a 2X enzyme/substrate solution containing PI3Kα and PIP2 in the reaction buffer.
-
Prepare a 2X ATP solution.
-
Add 5 µL of the enzyme/substrate solution to each well.
-
Initiate the reaction by adding 5 µL of the ATP solution.
-
Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding 10 µL of the HTRF detection mix containing the biotin-PIP3 tracer, GST-GRP1-PH, and Eu-anti-GST antibody in the detection buffer.
-
Incubate at room temperature for 60 minutes to allow for signal development.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm).
-
Normalize the data to the controls.
-
Plot the normalized response versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Parameter | Example Value |
| PI3Kα Concentration | 1 nM |
| PIP2 Concentration | 10 µM |
| ATP Concentration | 10 µM (at Km) |
| Incubation Time | 60 minutes |
| Hypothetical IC50 | 50 nM |
Cell-Based Western Blot for Pathway Inhibition
This protocol assesses the compound's ability to inhibit the PI3K/Akt pathway in a cellular context by measuring the phosphorylation of downstream targets.
Principle: Active PI3K signaling leads to the phosphorylation of Akt at Ser473. A potent inhibitor will decrease the levels of phosphorylated Akt (p-Akt) without affecting the total amount of Akt protein.
Materials:
-
Cancer cell line with a constitutively active PI3K pathway (e.g., MCF-7, PC-3)
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-Akt Ser473, anti-total Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe for total Akt and β-actin (as a loading control).
-
Quantify the band intensities using densitometry software.
-
Normalize the p-Akt signal to total Akt and then to the loading control.
-
Cell Viability Assay (e.g., MTT Assay)
This protocol measures the effect of the compound on cell proliferation and viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the compound for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control (DMSO).
-
Plot the percentage of cell viability versus the log of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
| Assay | Endpoint | Hypothetical Result |
| In Vitro Kinase Assay | IC50 | 50 nM |
| Western Blot | p-Akt Inhibition | Dose-dependent decrease |
| Cell Viability Assay | GI50 | 200 nM |
Safety and Handling
This compound should be handled with care. Based on available information, it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All work should be conducted in a well-ventilated fume hood.
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the initial characterization of this compound as a putative enzyme inhibitor. Positive results from these assays, particularly potent in vitro inhibition of a kinase that translates to on-target pathway modulation and cellular activity, would warrant further investigation. Subsequent studies could include broader kinase profiling to assess selectivity, pharmacokinetic studies to evaluate its drug-like properties, and in vivo efficacy studies in relevant disease models. The benzothiazole scaffold holds significant promise in drug discovery, and a systematic evaluation of novel derivatives like this one is a critical step in identifying new therapeutic agents.[2][3]
Caption: Logical workflow from initial screening to lead optimization.
References
-
Biological Evaluation of Benzothiazole Derivatives: A Comprehensive Review. BPAS Journals. Available at: [Link]
-
Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. ResearchGate. Available at: [Link]
-
Synthesis and Biological Activity Evaluation of Benzothiazole-isoquinoline Derivatives. ResearchGate. Available at: [Link]
-
Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. PubMed. Available at: [Link]
-
Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Advances. Available at: [Link]
-
This compound-None. Thoreauchem. Available at: [Link]
-
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. National Institutes of Health. Available at: [Link]
Sources
- 1. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bpasjournals.com [bpasjournals.com]
- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fluorochem.co.uk [fluorochem.co.uk]
Application Note & Protocol: Formulation of 6-fluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine for In Vivo Studies
Abstract
This document provides a comprehensive guide for the rational formulation of 6-fluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine (hereinafter referred to as Cpd-X) for in vivo research. Benzothiazole derivatives frequently exhibit limited aqueous solubility, a significant hurdle for achieving desired exposure levels in animal models. This guide details a systematic approach, commencing with essential pre-formulation characterization to ascertain the physicochemical properties of Cpd-X. Based on these findings, two distinct, robust formulation strategies are presented: a co-solvent system and a cyclodextrin-based aqueous system. Detailed protocols for preparation, characterization, and stability testing are provided to ensure the development of a safe, effective, and reproducible dosing vehicle for preclinical efficacy and toxicity studies.
Introduction: The Challenge of Benzothiazole Formulation
The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including antimicrobial, anti-inflammatory, and anti-tumor properties.[1][2][3] However, the planar, heterocyclic nature of the benzothiazole core often results in poor aqueous solubility, complicating preclinical development. Inadequate formulation can lead to low and erratic bioavailability, compromising the integrity of in vivo studies and potentially leading to the premature termination of promising drug candidates.[4][5]
The subject of this guide, this compound (Cpd-X), is a novel benzothiazole derivative. While its specific physicochemical properties are not widely published, its structural similarity to other poorly soluble benzothiazoles necessitates a strategic approach to formulation development.[6] This document serves as a foundational methodology for researchers, outlining the critical steps from initial compound characterization to the preparation of a final, injectable-grade formulation suitable for animal studies.
Pre-formulation Assessment: The Foundation of Rational Formulation Design
Before selecting a formulation strategy, a thorough understanding of the compound's physicochemical properties is paramount. This pre-formulation assessment provides the data required to make informed decisions, saving time and resources.
Workflow for Pre-formulation Characterization
Caption: Pre-formulation characterization workflow for Cpd-X.
Key Physicochemical Parameters
| Parameter | Experimental Method | Rationale & Implication for Formulation |
| Aqueous Solubility | Shake-flask method in buffers (e.g., pH 2.0, 7.4, 10.0) followed by HPLC-UV analysis. | Determines the intrinsic solubility and pH-dependent solubility profile. If solubility is <100 µg/mL, solubility enhancement techniques are required.[4] |
| pKa | Potentiometric titration or UV-spectrophotometry. | Identifies ionizable groups. The morpholine and 2-amine groups on Cpd-X are likely basic. Knowing the pKa helps predict solubility changes with pH and aids in salt form selection. |
| LogP / LogD | Shake-flask (n-octanol/water) or validated reverse-phase HPLC method. | Measures lipophilicity. A high LogP (>3) suggests a preference for lipid-based formulations and may indicate poor aqueous solubility. |
| Solution Stability | Incubate Cpd-X in proposed vehicle components under various conditions (e.g., 4°C, RT, 40°C; light/dark) and analyze for degradation by HPLC. | Benzothiazoles can be susceptible to photodegradation and oxidative ring-opening.[7] This data is critical for determining appropriate storage conditions and shelf-life of the final formulation. |
| Solid-State Properties | Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD). | Determines melting point, crystallinity, and presence of polymorphs. Amorphous forms are generally more soluble but less stable than crystalline forms.[5] |
Formulation Strategies for Cpd-X
Based on the anticipated poor aqueous solubility of Cpd-X, two primary formulation strategies are proposed. The final choice will depend on the target dose, route of administration, and the specific data obtained from the pre-formulation assessment.
Strategy 1: Co-Solvent System
This approach utilizes a mixture of water-miscible organic solvents to increase the solubility of a lipophilic compound. It is a rapid and common method for early-stage in vivo studies.
Rationale: Co-solvents like Polyethylene Glycol 400 (PEG 400) and Propylene Glycol (PG) disrupt the hydrogen bonding network of water, creating a more favorable environment for non-polar solutes.
Suitable for: Oral (PO), Intravenous (IV), Intraperitoneal (IP) administration. Caution: High concentrations of organic solvents can cause hemolysis (IV) or local tissue irritation (IP, SC). Dose volume and administration rate must be carefully controlled.
Strategy 2: Cyclodextrin-Based Aqueous System
This method uses cyclodextrins, which are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity, to form inclusion complexes with poorly soluble drug molecules.
Rationale: The lipophilic Cpd-X molecule can be encapsulated within the cyclodextrin cavity, forming a complex that has significantly higher aqueous solubility.[5] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high water solubility and low toxicity.
Suitable for: IV, IP, Subcutaneous (SC), PO administration. Caution: High concentrations of cyclodextrins can be nephrotoxic, especially with repeated dosing. The appropriate cyclodextrin concentration must be justified and kept as low as possible.
Detailed Formulation Protocols
Safety Precaution: Always handle Cpd-X powder and solvents in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Co-Solvent Formulation (Target: 5 mg/mL)
This protocol is adapted from a successful formulation developed for the benzothiazole-containing drug, Riluzole.[6]
Materials & Equipment:
-
Cpd-X
-
Polyethylene Glycol 400 (PEG 400), USP grade
-
Propylene Glycol (PG), USP grade
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile glass vials
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Pipettes
-
0.22 µm sterile syringe filter (e.g., PVDF)
Step-by-Step Procedure:
-
Vehicle Preparation: In a sterile glass vial, prepare the co-solvent vehicle. For a final formulation containing 40% PEG 400, 10% PG, and 50% Saline, combine 4.0 mL of PEG 400 and 1.0 mL of PG for every 10 mL of final volume desired.
-
Dissolution of Cpd-X: Weigh the required amount of Cpd-X. To achieve a 5 mg/mL concentration, add 50 mg of Cpd-X to the 5.0 mL of the co-solvent mixture from Step 1.
-
Mixing: Cap the vial and stir the mixture using a magnetic stirrer at room temperature until the compound is completely dissolved. Gentle warming (to ~40°C) may be used to facilitate dissolution, but stability at this temperature must be confirmed.
-
Aqueous Dilution: Slowly add 5.0 mL of sterile saline or PBS to the dissolved drug concentrate while stirring. The solution should remain clear. If precipitation occurs, the formulation has exceeded its saturation solubility, and the vehicle composition or drug concentration must be re-optimized.
-
Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter into a sterile, light-protected vial.
-
Final Inspection: Visually inspect the final formulation for any particulates or precipitation before use.
Protocol 2: Cyclodextrin-Based Formulation (Target: 5 mg/mL)
Materials & Equipment:
-
Cpd-X
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD), injectable grade
-
Sterile Water for Injection (WFI) or Sterile Saline (0.9% NaCl)
-
Sterile glass vials
-
Vortex mixer and/or sonicator
-
Analytical balance
-
Pipettes
-
0.22 µm sterile syringe filter
Step-by-Step Procedure:
-
Vehicle Preparation: Prepare a 30% (w/v) solution of HP-β-CD in Sterile WFI or Saline. For example, dissolve 3.0 g of HP-β-CD in a final volume of 10 mL.
-
Dissolution of Cpd-X: Weigh the required amount of Cpd-X (e.g., 50 mg for a 5 mg/mL final concentration) and add it to the 10 mL of HP-β-CD solution.
-
Complexation: Vortex the mixture vigorously for several minutes. Sonication in a bath sonicator for 15-30 minutes can significantly aid in the dissolution and complexation process.[6] The solution should become clear.
-
pH Adjustment (Optional): If Cpd-X solubility is pH-dependent, the pH of the solution can be adjusted with dilute HCl or NaOH to a physiologically compatible range (typically pH 6.5-7.5) where the compound is most stable and soluble.
-
Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter into a sterile, light-protected vial.
-
Final Inspection: Visually inspect the final formulation for clarity and absence of particulates.
Formulation Characterization and Quality Control
A prepared formulation must be characterized to ensure it meets the required specifications for in vivo use.
Caption: Quality control workflow for the final formulation.
| QC Test | Specification | Method |
| Appearance | Clear, colorless to slightly yellow solution, free of visible particulates. | Visual inspection against a black and white background. |
| pH | 6.0 - 8.0 | Calibrated pH meter. |
| Concentration | 90% - 110% of target concentration. | Validated reverse-phase HPLC-UV method. |
| Purity | No significant degradation peaks (>1%). | HPLC-UV, comparing to a reference standard. |
| Osmolality | 280 - 400 mOsm/kg (for IV, IP, SC routes) | Osmometer (freezing point depression). |
Stability and Storage
Short-Term Stability: The stability of the final formulation should be confirmed for the intended duration of use. A simple approach is to store an aliquot of the formulation at room temperature and at 4°C. Analyze for concentration and purity by HPLC at time 0 and after 24-48 hours.
Storage: Based on the general instability of benzothiazole derivatives, it is recommended to:
-
Store formulations protected from light. [7] Use amber vials or wrap clear vials in foil.
-
Store at 2-8°C.
-
Prepare fresh formulations whenever possible. If storage is necessary, the stability should be formally evaluated.
Recommendations for In Vivo Administration
The choice of formulation will influence the appropriate route of administration.
| Route | Recommended Formulation | Max Dose Volume (Mouse) | Max Dose Volume (Rat) | Comments |
| Oral (PO) | Co-solvent or Cyclodextrin | 10 mL/kg | 10 mL/kg | Both formulations are generally suitable. |
| Intravenous (IV) | Co-solvent or Cyclodextrin | 5 mL/kg | 5 mL/kg | Administer slowly (e.g., over 1-2 minutes) to avoid precipitation and acute toxicity. The co-solvent formulation should be used with caution due to potential for hemolysis. |
| Intraperitoneal (IP) | Cyclodextrin | 10 mL/kg | 10 mL/kg | The cyclodextrin formulation is preferred to minimize local irritation that can be caused by co-solvents.[6] |
| Subcutaneous (SC) | Cyclodextrin | 10 mL/kg | 5 mL/kg | The cyclodextrin vehicle is preferred as co-solvents can cause significant irritation at the injection site. Ensure the formulation is near isotonic. |
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Precipitation upon adding aqueous phase to co-solvent | Drug concentration exceeds the solubility limit in the final vehicle mixture. | Decrease the target drug concentration. Increase the proportion of the organic co-solvent (e.g., from 40% to 50% PEG 400). |
| Cloudy or hazy cyclodextrin formulation | Incomplete complexation or insufficient amount of cyclodextrin. | Increase sonication time/power. Increase the concentration of HP-β-CD (e.g., from 30% to 40% w/v), while being mindful of potential toxicity. |
| Degradation observed in prepared formulation | Instability of Cpd-X in the vehicle (pH, light, oxidation). | Prepare formulation fresh before each use. Store protected from light at 2-8°C. Adjust pH to a more stable range as determined by pre-formulation studies. |
| Adverse reaction in animals upon IV injection | Formulation is hypertonic; solvent toxicity; drug precipitation in bloodstream. | Check osmolality. Slow down the injection rate. Dilute the formulation if the concentration is high. Switch to the cyclodextrin formulation. |
References
- Benchchem. (n.d.). Formulation of Benzothiazole Hydrochloride for In Vivo Studies: Application Notes and Protocols.
- Bede, L., Koné, M., et al. (2019). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives.
- Di Mola, A., et al. (2022). Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. PMC - PubMed Central.
- Semantic Scholar. (n.d.). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives.
- Benchchem. (n.d.). Stability issues of 4-Benzothiazolol under different conditions.
- Guidechem. (n.d.). N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[2-(4-morpholinyl)ethyl]-2-phenoxyacetamide;hydrochloride.
- ResearchGate. (2025). Formulation strategies for poorly soluble drugs.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- Abdoulaye, K., et al. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. Scirp.org.
- Singh, G., et al. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
- ResearchGate. (2021). Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity.
- ChemicalBook. (n.d.). This compound.
- Fluorochem. (n.d.). This compound.
- MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
- Alichem. (n.d.). N-benzyl-6-fluoro-1,3-benzothiazol-2-amine.
- Thoreauchem. (n.d.). This compound-None.
- PubChem. (n.d.). 2-Amino-6-fluorobenzothiazole.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-fluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine
Welcome to the technical support guide for the synthesis of 6-fluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine (CAS: 1105189-26-1). This document is designed for researchers, chemists, and drug development professionals aiming to optimize the yield and purity of this key benzothiazole derivative. We will move beyond simple procedural lists to explore the causality behind experimental choices, providing you with the robust, field-proven insights needed to troubleshoot and enhance your synthetic outcomes.
Section 1: Synthesis Pathway Overview
The most reliable and widely adopted method for constructing this molecule involves a two-step process. This strategy separates the formation of the core heterocyclic scaffold from the subsequent installation of the flexible side-chain, allowing for better control and purification at each stage.
-
Step 1: Formation of the Benzothiazole Core. The synthesis begins with the construction of 2-amino-6-fluorobenzothiazole from 4-fluoroaniline. The classical Hugerschoff reaction, which involves treating the aniline with a thiocyanate salt in the presence of bromine, is a robust method for this transformation.[1][2]
-
Step 2: N-Alkylation. The primary amino group of the benzothiazole core is then alkylated using a suitable 2-morpholinoethyl electrophile, typically 4-(2-chloroethyl)morpholine, in the presence of a base to yield the final product.
Caption: General two-step workflow for the target molecule synthesis.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters influencing the overall yield? The overall yield is a product of the efficiencies of both the cyclization and alkylation steps. For Step 1 (cyclization), the most critical parameters are the purity of the starting 4-fluoroaniline, strict temperature control during bromination (typically 0-10 °C), and the rate of bromine addition.[2] For Step 2 (N-alkylation), the choice of base, solvent, and reaction temperature are paramount to ensure complete reaction while minimizing side products.
Q2: How can I effectively monitor the reaction's progress? Thin-layer chromatography (TLC) is the most effective and standard technique for monitoring both reaction steps.[3] Use a suitable mobile phase (e.g., ethyl acetate/hexane mixtures) and visualize the spots using UV light (254 nm) and/or an iodine chamber. For Step 1, you should see the consumption of 4-fluoroaniline and the appearance of a new, typically more polar, spot for the 2-amino-6-fluorobenzothiazole. Similarly, for Step 2, monitor the disappearance of the benzothiazole intermediate.
Q3: What are the primary safety precautions for this synthesis? This synthesis involves several hazardous materials.
-
Bromine: Highly corrosive, toxic, and volatile. Always handle liquid bromine in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.
-
2-Aminothiophenol (if used as an alternative starting material): Has a strong, unpleasant odor and is susceptible to oxidation.[3] It should be handled in a fume hood.
-
Sodium Hydride (NaH): A common base for alkylation, it is highly flammable and reacts violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon).
Always consult the Safety Data Sheet (SDS) for every reagent before beginning your experiment.
Section 3: Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Part A: Step 1 - Synthesis of 2-amino-6-fluorobenzothiazole
Issue: My reaction yields are very low, or the reaction fails to proceed.
-
Question: Could my starting materials be the problem?
-
Answer: Absolutely. The purity of 4-fluoroaniline is crucial. Impurities can interfere with the thiocyanation and subsequent cyclization. It is advisable to use a freshly opened bottle or purify the aniline by distillation before use. Similarly, ensure the potassium thiocyanate is dry.[3]
-
-
Question: I am getting a dark, intractable mixture instead of a clean product. What is going wrong?
-
Answer: This is a classic sign of poor temperature control during bromine addition. The bromination and cyclization steps are highly exothermic. If the temperature rises uncontrollably, it can lead to over-bromination of the aromatic ring and other side reactions, resulting in a complex mixture.[4] The key is to add the bromine solution dropwise to the reaction mixture while maintaining the internal temperature below 10 °C using an ice bath.[2]
-
Issue: My product is difficult to isolate from the reaction mixture.
-
Question: After the reaction, I have a large amount of an orange precipitate. How do I purify this?
-
Answer: The crude product often precipitates as a hydrobromide salt. The standard workup involves neutralizing the acidic reaction mixture by pouring it into ice water and then basifying with an ammonia solution. This converts the salt to the free amine, which precipitates and can be collected by filtration.[1][2] The collected solid can then be recrystallized from a suitable solvent like an ethanol/water mixture.
-
Part B: Step 2 - N-alkylation
Issue: The alkylation reaction is slow or incomplete.
-
Question: I've refluxed for hours, but TLC still shows a significant amount of starting material. How can I drive the reaction to completion?
-
Answer: This issue often points to an inappropriate choice of base or solvent. The 2-amino group on the benzothiazole is not strongly nucleophilic, so a strong base is required to deprotonate it and increase its reactivity. Sodium hydride (NaH) in an aprotic polar solvent like N,N-dimethylformamide (DMF) or acetonitrile is a highly effective combination.[5] The base abstracts a proton from the exocyclic amino group, generating a potent nucleophile that readily reacts with the 4-(2-chloroethyl)morpholine. Ensure your solvent is anhydrous, as water will quench the base.
-
Issue: My final product is contaminated with byproducts.
-
Question: I am observing a byproduct with a similar Rf to my desired product. What could it be?
-
Answer: The most likely byproduct is a result of alkylation at the wrong nitrogen atom. 2-Aminobenzothiazoles exist in an amino/imino tautomeric equilibrium. While alkylation typically favors the exocyclic amino group, reaction conditions can sometimes lead to alkylation on the endocyclic (ring) nitrogen. Using a strong, non-nucleophilic base like NaH generally promotes selective alkylation on the exocyclic amine.
-
Caption: Tautomerism in 2-aminobenzothiazoles leading to potential side products.
-
Question: How can I avoid the formation of a dialkylated product?
-
Answer: Dialkylation, where two morpholinoethyl groups attach to the same nitrogen, can occur if there is a large excess of the alkylating agent or if the reaction conditions are too harsh. To minimize this, use a stoichiometry of approximately 1:1.1 of the benzothiazole to the alkylating agent. A helpful technique is to add the 4-(2-chloroethyl)morpholine solution slowly to the reaction mixture containing the deprotonated benzothiazole.
-
Part C: Purification
Issue: My final product is a sticky oil that I cannot purify.
-
Question: How can I get a solid, crystalline product for accurate characterization?
-
Answer: Many amine-containing final products can be oily and difficult to purify via column chromatography or recrystallization. A highly effective strategy is to convert the free base into a salt, such as a hydrochloride (HCl) salt.[3] Dissolve the crude oily product in a suitable solvent like diethyl ether or ethyl acetate and bubble dry HCl gas through it, or add a solution of HCl in isopropanol. The hydrochloride salt is typically a stable, crystalline solid that will precipitate out and can be easily purified by filtration and recrystallization.
-
Issue: My product seems to be degrading on the silica gel column.
-
Question: The fractions from my column are showing multiple spots, suggesting decomposition. What should I do?
-
Answer: Benzothiazole derivatives can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation during chromatography.[3] If you suspect this is happening, there are two common solutions:
-
Use Neutral or Basic Alumina: Substitute silica gel with neutral or basic alumina as your stationary phase.
-
Neutralize the Silica: Prepare a slurry of your silica gel in the column eluent and add 1-2% of triethylamine (Et₃N) relative to the solvent volume. This will neutralize the acidic sites on the silica, preventing product degradation.
-
-
Section 4: Optimized Experimental Protocols
The following protocols are consolidated from established literature methods and represent a robust starting point for your synthesis.
Protocol 1: Synthesis of 2-amino-6-fluorobenzothiazole[2]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-fluoroaniline (0.1 mol) in glacial acetic acid (30 mL).
-
Thiocyanate Addition: Add a solution of potassium thiocyanate (0.4 mol) in glacial acetic acid (50 mL) to the flask. Cool the mixture to 0-5 °C in an ice-salt bath.
-
Bromination: Prepare a solution of bromine (0.1 mol) in glacial acetic acid (30 mL). Add this bromine solution dropwise from the dropping funnel over 1-2 hours, ensuring the internal temperature of the reaction mixture does not exceed 10 °C.
-
Reaction: After the addition is complete, continue stirring the mixture at a low temperature for 2 hours, then allow it to stir at room temperature for an additional 10 hours.
-
Work-up: Pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the solution carefully with a concentrated ammonium hydroxide solution until it is basic (pH > 8).
-
Isolation: Collect the resulting yellow precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-amino-6-fluorobenzothiazole. (Typical yield: ~85-90%).
Protocol 2: Synthesis of this compound[6]
-
Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (50 mL) and sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq). Cool the suspension to 0 °C.
-
Deprotonation: Dissolve 2-amino-6-fluorobenzothiazole (1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another hour until hydrogen evolution ceases.
-
Alkylation: Dissolve 4-(2-chloroethyl)morpholine hydrochloride (1.1 eq) in anhydrous DMF. Note: First, neutralize the hydrochloride salt with a suitable base like triethylamine and extract the free base, or use the commercially available free base directly. Add this solution dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to 70-80 °C and stir for 3-5 hours, monitoring the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench it by slowly adding ice-cold water.
-
Isolation: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on neutral alumina or neutralized silica gel, or by converting it to its hydrochloride salt for recrystallization.
Section 5: Data Summary
For successful synthesis, careful control of reaction parameters is essential. The tables below provide a starting point for optimization.
Table 1: Key Parameters for Step 1 (Cyclization)
| Parameter | Recommended Condition | Rationale & Expertise |
| Temperature | 0-10 °C | Prevents over-bromination and formation of tar-like byproducts.[2] |
| Bromine Addition | Slow, dropwise over 1-2 hours | Controls the exothermic reaction and improves selectivity. |
| Reactant Ratio | Aniline:KSCN:Br₂ = 1:4:1 | An excess of thiocyanate ensures complete conversion of the aniline.[2] |
| Solvent | Glacial Acetic Acid | Acts as both a solvent and a mild acid catalyst for the cyclization. |
Table 2: Recommended Solvent/Base Combinations for Step 2 (N-Alkylation)
| Base | Solvent | Temperature | Suitability & Rationale |
| NaH | DMF | RT to 80 °C | Highly Recommended. Strong, non-nucleophilic base ensures complete deprotonation for high reactivity. DMF is an excellent polar aprotic solvent. |
| K₂CO₃ | Acetonitrile | Reflux | A milder, safer alternative to NaH. The reaction may require longer times or higher temperatures. Suitable for larger-scale synthesis where handling NaH is a concern.[5] |
| Et₃N | Dioxane | Reflux | A weak organic base. Generally results in lower yields and longer reaction times for this type of alkylation. Not recommended unless stronger bases are incompatible with other functional groups. |
References
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Nishad, et al. (2024). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research, 58(3). [Link]
-
Maleev, V. I., et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 27(19), 6591. [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols. [Link]
-
Gao, X., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(21), 5099. [Link]
-
Trotter, B. W., et al. (2001). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Synlett, 2001(11), 1806-1808. [Link]
-
Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review. (2024). ResearchGate. [Link]
-
Al-Joboury, W. M., et al. (2018). N-alkylation of substituted 2-amino benzothiazoles by 1,4-bis (bromo methyl) benzene on mixed oxides at room temperature and study their biological activity. [Link]
-
Synthesis of N-alkylated 2-aminobenzothiazoles and thiazoles via reductive amination. (2018). ResearchGate. [Link]
-
Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (2022). ResearchGate. [Link]
-
Ravi Sankar Reddy D., et al. (2013). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica, 5(1), 263-268. [Link]
-
Geronikaki, A., et al. (2018). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. Molecules, 23(2), 473. [Link]
-
AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS. (2017). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity. (2021). ResearchGate. [Link]
-
Galochkina, A. V., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Chemistry of Heterocyclic Compounds, 57(4), 435-437. [Link]
-
Sharma, P., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. [Link]
-
Gao, X., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(21), 5099. [Link]
-
Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28. [Link]
-
Synthesis and Antimicrobial Screening of Some Novel 2-amino Benzothiazole Derivatives. (2021). ResearchGate. [Link]
- Lantzsch, R., & Elbe, H. L. (1982). Preparation of 2-aminobenzothiazoles. U.S.
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF 6-FLUORO BENZOTHIAZOLE SUBSTITUTED 1,3,4-THIADIAZOLE. (2014). ResearchGate. [Link]
-
Reddy, T. S., et al. (2009). Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. Investigational New Drugs, 27(6), 534-542. [Link]
-
Al-Ostath, A. I., et al. (2024). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry. [Link]
-
Synthesis of 1-[(1R)-1-(6-Fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted Phenyl Ureas and Their Inhibition Activity to Acetylcholinesterase and Butyrylcholinesterase. (2017). ResearchGate. [Link]
Sources
Overcoming solubility issues with 6-fluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine in aqueous solutions
Technical Support Center: 6-Fluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine
Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for overcoming aqueous solubility challenges with this compound. Our approach is rooted in foundational physicochemical principles to empower you with the knowledge to not just follow protocols, but to troubleshoot and optimize them effectively.
Understanding the Molecule: Predicted Physicochemical Properties
The structure of this compound contains several key functional groups that dictate its solubility behavior: a benzothiazole core (hydrophobic), a fluoro-substituent (increases lipophilicity), and a morpholinoethyl side chain, which contains two basic nitrogen atoms—a secondary amine and a tertiary amine within the morpholine ring.[1] These basic nitrogens are the primary levers we can use to manipulate aqueous solubility.
| Property | Predicted Value | Significance for Aqueous Solubility | Prediction Tool Used |
| Most Basic pKa | ~7.5 - 8.5 | This value corresponds to the protonation of the most basic nitrogen (likely the morpholine nitrogen). It indicates the compound is a weak base. Solubility will be highly pH-dependent, increasing significantly at pH values below this pKa.[2][3] | Chemicalize[4], SwissADME[5] |
| logP | ~3.0 - 3.5 | This value indicates that the neutral form of the compound is lipophilic (hydrophobic), predicting poor intrinsic aqueous solubility.[5][6] | SwissADME (Consensus LogP)[5] |
| Aqueous Solubility (logS) | -3.5 to -4.5 | This predicts that the intrinsic solubility of the neutral form is in the "poorly soluble" to "insoluble" range (approx. 10-100 µg/mL). | SwissADME (ESOL model)[7] |
Disclaimer: These are computationally predicted values and should be used as a guide for initial experiments. Experimental determination is recommended for precise formulation development.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered when working with this compound.
Category 1: Fundamental Solubility & pH Adjustment
Question 1: My initial attempt to dissolve the compound in neutral buffer (pH 7.4) failed. Why is it insoluble, and what is the first step I should take?
Answer: Your observation is consistent with the predicted properties of the molecule. With a predicted logP between 3.0 and 3.5, the neutral form of this compound is inherently hydrophobic, leading to poor solubility in neutral aqueous solutions.[6][8] The molecule is a weak base, meaning it can accept protons (become charged) in acidic conditions. This charge dramatically increases its interaction with polar water molecules, thereby boosting solubility.[2][9]
The most critical first step is pH adjustment . The predicted most basic pKa is approximately 7.5-8.5. According to the Henderson-Hasselbalch equation, to ensure the majority of the compound is in its protonated, more soluble form, the pH of your solution should be at least 1.5 to 2 units below the pKa.[3]
Initial Recommended Action: Attempt to dissolve the compound in an acidic buffer. Start with a buffer at pH 5.0 . If solubility is still limited, you can incrementally decrease the pH.
Question 2: I need to prepare a stock solution. What is the best approach for creating a concentrated, stable stock?
Answer: For a concentrated stock solution, leveraging both pH and a minimal amount of an organic cosolvent is often the most effective and stable approach.
Protocol: Preparing a 10 mM Acidified Stock Solution
-
Weigh Compound: Accurately weigh the required amount of this compound.
-
Initial Wetting: Add a small volume of a water-miscible organic solvent like DMSO or Ethanol to wet the powder. A final concentration of 5-10% organic solvent is a good starting point.[10]
-
Acidification & Solubilization: Add an acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0) stepwise while vortexing or sonicating. The acidity will protonate the basic amine groups, and the cosolvent will help solvate the hydrophobic benzothiazole core.[5]
-
Final Volume Adjustment: Once the compound is fully dissolved, bring the solution to the final desired volume with the acidic buffer.
-
Storage: Store the stock solution at -20°C or -80°C. Before use, thaw completely and vortex to ensure homogeneity.
This method creates a stable stock by keeping the compound in its soluble, protonated form. When diluting this stock into your final assay medium (e.g., cell culture media at pH 7.4), be mindful of the final concentration to avoid precipitation.
Question 3: My experiment requires a near-neutral pH (e.g., pH 7.2-7.4). How can I maintain solubility without significantly lowering the pH?
Answer: This is a classic challenge for basic compounds. If you must work at a pH near or above the compound's pKa, where the neutral, insoluble form predominates, pH adjustment alone is insufficient. In this scenario, you must employ solubility-enhancing excipients. The two most common and effective strategies are the use of cosolvents and cyclodextrins .
The workflow below outlines the decision-making process when faced with this issue.
Caption: Decision workflow for neutral pH solubilization.
Category 2: Advanced Solubilization Techniques
Question 4: Which cosolvents are most effective and what concentrations should I use?
Answer: Cosolvents work by reducing the polarity of the aqueous medium, making it more favorable for solvating a hydrophobic molecule.[11] Given the compound's structure, polar, water-miscible organic solvents are the best choice.
Recommended Cosolvents & Starting Concentrations
| Cosolvent | Starting Conc. (v/v) | Pros | Cons / Considerations |
| DMSO | 1-5% | High solubilizing power for many organic molecules.[5] | Can be cytotoxic in some cell-based assays. Keep final concentration <0.5%. |
| Ethanol | 5-10% | Less toxic than DMSO, commonly used in formulations. | May cause protein precipitation at higher concentrations. |
| PEG-400 | 5-20% | Low toxicity, good solubilizing power. | Increases viscosity of the solution. |
| Propylene Glycol | 5-20% | Common pharmaceutical excipient with low toxicity. | Can be viscous; may not be as potent as DMSO. |
Experimental Protocol: Determining Cosolvent Efficacy
-
Prepare a series of aqueous buffers (e.g., PBS, pH 7.4).
-
In separate vials, create different cosolvent mixtures (e.g., 95:5, 90:10, 80:20 buffer:cosolvent).
-
Add an excess amount of the compound to each vial.
-
Equilibrate the samples by shaking or rotating for 24-48 hours at a controlled temperature.
-
Centrifuge or filter the samples to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
-
This will give you the saturation solubility in each cosolvent system.
Question 5: I am working with a sensitive cell line and want to avoid organic cosolvents. How can cyclodextrins help?
Answer: Cyclodextrins are excellent alternatives to cosolvents. These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity.[12] They work by encapsulating the hydrophobic part of your molecule (the benzothiazole core) into their cavity, forming an "inclusion complex."[13] This complex has a water-soluble exterior, effectively masking the drug's hydrophobicity and increasing its apparent aqueous solubility.
For a molecule of this size and lipophilicity, Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the most recommended starting point due to its high aqueous solubility and excellent safety profile.[14][15]
Protocol: Solubilization with HP-β-CD
-
Prepare HP-β-CD Solution: Prepare a concentrated solution of HP-β-CD in your desired aqueous buffer (e.g., 20-40% w/v in PBS, pH 7.4).
-
Add Compound: Add the weighed compound directly to the HP-β-CD solution.
-
Facilitate Complexation: Vortex and/or sonicate the mixture for 30-60 minutes. Gentle heating (40-50°C) can sometimes accelerate complex formation.
-
Sterile Filtration: Once dissolved, sterile filter the solution through a 0.22 µm filter.
The diagram below illustrates the mechanism of cyclodextrin-mediated solubilization.
Caption: Encapsulation of a hydrophobic drug by HP-β-CD.
References
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Benzothiazole - Solubility of Things. (n.d.). Retrieved January 19, 2026, from [Link]
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Aqueous solubility, pharmacokinetics and medicinal chemistry parameters... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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For ionic compounds containing basic anions, solubility increases as the pH of the solution is decreased. (n.d.). Khan Academy. Retrieved January 19, 2026, from [Link]
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Aqueous solubility, pharmacokinetics, and medicinal chemistry... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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This compound-None. (n.d.). Thoreauchem. Retrieved January 19, 2026, from [Link]
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How does pH affect solubility? (2025, March 11). askIITians. Retrieved January 19, 2026, from [Link]
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Calculated logP values for investigated compounds. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. (2021, September 30). Aragen. Retrieved January 19, 2026, from [Link]
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Predicted pKa values for the secondary and tertiary amines shown in... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity. (2021, June 3). ResearchGate. Retrieved January 19, 2026, from [Link]
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Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 42717. Retrieved from [Link]
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Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023, February 23). PMC. Retrieved January 19, 2026, from [Link]
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Solubility enhancement techniques for novel Drugs. (2024, December 12). IJNRD. Retrieved January 19, 2026, from [Link]
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Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. (2021, September 3). Chemaxon. Retrieved January 19, 2026, from [Link]
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Tools for Estimating pKa. (2011, June 24). YouTube. Retrieved January 19, 2026, from [Link]
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Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European journal of pharmaceutical sciences, 22(5), 387-398. Retrieved from [Link]
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Training the logP Plugin. (n.d.). Chemaxon Docs. Retrieved January 19, 2026, from [Link]
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23.1: Properties of amines. (2024, November 7). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
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Study of Flavonoid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes by UV-Vis, FT-IR, DSC, and X-Ray Diffraction Analysis. (n.d.). PMC. Retrieved January 19, 2026, from [Link]
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AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS. (2025, August 6). ResearchGate. Retrieved January 19, 2026, from [Link]
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2-Aminobenzothiazole derivatives. (n.d.). Université catholique de Louvain. Retrieved January 19, 2026, from [Link]
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A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2019). PubMed. Retrieved January 19, 2026, from [Link]
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The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. (n.d.). International Journal of Scientific Research & Technology. Retrieved January 19, 2026, from [Link]
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Reducing cytotoxicity of 6-fluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine in normal cell lines
A Guide for Researchers on Mitigating Cytotoxicity in Normal Cell Lines
Welcome to the technical support guide for 6-fluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine. This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound and encountering challenges with off-target cytotoxicity in non-cancerous, normal cell lines. Our goal is to provide you with the foundational knowledge, troubleshooting strategies, and detailed protocols to help you refine your experimental approach, maximize the therapeutic window, and ensure the integrity of your results.
Section 1: Understanding the Cytotoxicity of Benzothiazole Derivatives
The 1,3-benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with potent anticancer activity.[1] The addition of a fluorine atom at the 6-position, as in the compound of interest, can enhance metabolic stability and cell permeability, often leading to increased biological activity.[2]
While the precise mechanism of this compound may still be under investigation, the cytotoxic action of many related benzothiazole derivatives in cancer cells has been linked to the induction of apoptosis via the intrinsic mitochondrial pathway.[3][4] A key initiating event is often the excessive generation of intracellular Reactive Oxygen Species (ROS).[5] This surge in ROS disrupts mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspase-9 and effector caspase-3, culminating in programmed cell death.[3][6]
This ROS-dependent mechanism, while effective against cancer cells which often have a higher basal level of oxidative stress, can also impact normal cells, leading to the off-target cytotoxicity that complicates many preclinical studies.[7] This guide focuses on strategies to understand and mitigate this effect.
Caption: Proposed mechanism of benzothiazole-induced cytotoxicity.
Section 2: Troubleshooting Guide
This section is formatted as a series of common problems and structured, actionable solutions.
Question 1: I'm observing significant cytotoxicity in my normal cell line, even at concentrations where my cancer cell line shows minimal effect. Where do I start?
Answer: This is a common challenge indicating a narrow therapeutic window. A systematic approach is required to rule out experimental artifacts before exploring biological causes.
Initial Checks (The "Rule-Outs"):
-
Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) can be toxic at certain concentrations.
-
Action: Run a vehicle-only control where cells are treated with the highest concentration of the solvent used in your experiment (typically <0.5% v/v is recommended). If you see toxicity in this control, you must lower the final solvent concentration.[8]
-
-
Compound Stability: Benzothiazole derivatives can be sensitive to light and repeated freeze-thaw cycles.
-
Action: Prepare fresh dilutions from a concentrated, aliquoted stock solution stored at -80°C for each experiment. Minimize exposure of the compound to light.[8]
-
-
Cell Health and Culture Conditions: Unhealthy cells or inconsistent culture conditions can dramatically alter sensitivity to cytotoxic agents.
-
Action: Ensure you are using cells at a low, consistent passage number. Culture density at the time of plating and treatment must be uniform across all plates and experiments, as this heavily influences proliferation rates and drug response.[9] Always ensure cells are in the logarithmic growth phase at the start of treatment.
-
Workflow for Troubleshooting Unexpected Cytotoxicity
Caption: A stepwise workflow for diagnosing and addressing cytotoxicity.
Question 2: How can I determine if oxidative stress is the primary cause of cytotoxicity in my normal cells?
Answer: This is the most probable mechanism. You can confirm it with two key experiments:
-
Direct Measurement of ROS: Use a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is cell-permeable and non-fluorescent but is oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF). An increase in fluorescence intensity directly correlates with an increase in intracellular ROS.
-
Expected Outcome: Upon treatment with the benzothiazole compound, you should see a time- and dose-dependent increase in DCF fluorescence in your normal cells that correlates with the onset of cell death.[3]
-
-
Antioxidant Rescue Experiment: Co-treat your normal cells with the benzothiazole compound and a potent antioxidant, such as N-acetylcysteine (NAC). NAC is a precursor to glutathione, a major intracellular antioxidant.
-
Expected Outcome: If cytotoxicity is ROS-mediated, co-treatment with NAC should significantly "rescue" the normal cells, leading to a substantial increase in cell viability compared to treatment with the compound alone. This provides strong evidence that oxidative stress is the critical upstream event.[8]
-
Table 1: Example Data from an Antioxidant Rescue Experiment
| Treatment Group | Concentration | % Cell Viability (Normal Cells) |
| Vehicle Control | - | 100% |
| Compound Only | 10 µM | 35% |
| NAC Only | 5 mM | 98% |
| Compound + NAC | 10 µM + 5 mM | 85% |
This hypothetical data illustrates a successful rescue, implicating ROS in the compound's cytotoxicity.
Question 3: My data confirms ROS-mediated cytotoxicity. What are my options to create a selective, cancer-specific effect?
Answer: Now that you have confirmed the mechanism, you can implement several strategies to exploit the differences between normal and cancer cells.
-
Optimize Dose and Exposure Time: This is the simplest approach. Cancer cells often have a compromised antioxidant defense system, making them more susceptible to an ROS surge than normal cells.
-
Action: Perform a detailed time-course experiment (e.g., 6, 12, 24, 48 hours). You may find a time point (e.g., 24 hours) where apoptosis is significantly induced in cancer cells, while normal cells remain largely viable. Shorter exposure times followed by a wash-out may be sufficient to kill cancer cells while allowing normal cells to recover.
-
-
Continuous Low-Dose Antioxidant Co-treatment: While NAC is a great tool for mechanistic studies, a more refined approach is to establish a baseline protective environment for your normal cells.
-
Action: Determine the lowest effective concentration of NAC (or another antioxidant like Vitamin E) that protects your normal cells without interfering with the compound's efficacy in cancer cells. This can widen the therapeutic window.
-
-
Advanced Strategies - Formulation Modification: If you have the resources, modifying the compound's delivery can drastically reduce systemic toxicity.
Section 3: Frequently Asked Questions (FAQs)
-
Q: What are the best "normal" cell lines to use as controls?
-
A: The ideal control is a non-cancerous cell line from the same tissue of origin as your cancer cell line (e.g., using normal breast epithelial cells like MCF-10A as a control for breast cancer cells like MCF-7). If this is not possible, widely used and well-characterized lines like human foreskin fibroblasts (HFF) or retinal pigment epithelial cells (RPE-1) are common choices.
-
-
Q: Could the compound's metabolism be different in normal vs. cancer cells?
-
A: Yes, absolutely. Some benzothiazole derivatives are pro-drugs that require metabolic activation by cytochrome P450 enzymes (like CYP1A1) to become cytotoxic.[12] If your cancer cells express high levels of a specific activating enzyme that your normal cells lack, this can be the basis for selectivity. Investigating the expression of key metabolic enzymes can provide valuable insights.
-
-
Q: My compound seems to be causing cell cycle arrest instead of immediate apoptosis. How does this change my approach?
-
A: Some benzothiazole derivatives are known to inhibit tubulin polymerization, leading to a G2/M phase arrest.[13] This is still a valid anticancer mechanism. To reduce this effect in normal cells, you could explore strategies that selectively protect them by inducing a temporary G1 arrest before adding your compound. For example, pre-treatment with a CDK4/6 inhibitor has been shown to protect normal hematopoietic cells from chemotherapy-induced damage by holding them in G1, away from the M-phase where your compound is active.[14]
-
Section 4: Key Experimental Protocols
Protocol 1: Measurement of Intracellular ROS using DCFH-DA
This protocol is designed for analysis via fluorescence microscopy or a plate reader.
-
Cell Plating: Seed your normal and cancer cells in a 96-well black, clear-bottom plate at a pre-determined optimal density. Allow cells to adhere and grow for 24 hours.
-
DCFH-DA Loading:
-
Prepare a 10 mM stock solution of DCFH-DA in anhydrous DMSO.
-
Dilute the stock solution to a final working concentration of 10 µM in serum-free medium immediately before use.
-
Remove the culture medium from the cells and wash once with 1x PBS.
-
Add 100 µL of the 10 µM DCFH-DA solution to each well and incubate for 30 minutes at 37°C, protected from light.
-
-
Compound Treatment:
-
After incubation, remove the DCFH-DA solution and wash the cells twice with 1x PBS.
-
Add 100 µL of complete medium containing your benzothiazole compound at various concentrations (include a vehicle control and a positive control like 100 µM H₂O₂).
-
-
Fluorescence Measurement:
-
Immediately measure fluorescence at time zero and then at subsequent time points (e.g., 30 min, 1h, 2h, 4h) using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.
-
Data Analysis: Normalize the fluorescence of treated wells to the vehicle control wells. A significant increase in fluorescence indicates ROS production.
-
Protocol 2: Antioxidant Rescue Cytotoxicity Assay
This protocol uses a standard MTT or resazurin-based viability assay.
-
Cell Plating: Seed normal cells in a 96-well clear plate and allow them to adhere for 24 hours.
-
Preparation of Treatment Groups: Prepare media for four main treatment conditions:
-
Group A: Vehicle Control (medium + DMSO).
-
Group B: Compound Only (medium + your compound at its IC50 or 2x IC50 concentration).
-
Group C: NAC Only (medium + 5 mM N-acetylcysteine).
-
Group D: Combination (medium + your compound + 5 mM NAC).
-
Note: The NAC concentration may need to be optimized, but 1-5 mM is a common starting point.
-
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared treatment media to the appropriate wells. Incubate for your standard experimental duration (e.g., 48 hours).
-
Viability Assessment:
-
After the incubation period, perform a standard cell viability assay (e.g., MTT, PrestoBlue, CellTiter-Glo) according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each group relative to the Vehicle Control (set to 100%). A statistically significant increase in viability in Group D compared to Group B indicates a successful rescue.
-
References
- Bhuvaneswari, R., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. National Institutes of Health.
- Chiacchio, U., et al. (2022). Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. PMC - PubMed Central.
- Li, J., et al. (2023). A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. Frontiers in Pharmacology.
- Li, J., et al. (2023). A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. ResearchGate.
- Shaik, A. B., et al. (n.d.). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science.
- Fluorochem. (n.d.). This compound. Fluorochem.
- PubChem. (n.d.). 2-Amino-6-fluorobenzothiazole. PubChem.
- Blagosklonny, M. V. (2023). Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells. Oncoscience.
- Gong, J., et al. (2020). Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities. Environment International.
- Wang, S., et al. (n.d.). Identification and biological evaluation of novel benzothiazole derivatives bearing a pyridine-semicarbazone moiety as apoptosis inducers via activation of procaspase-3 to caspase-3. National Institutes of Health.
- Johnson, M., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. MDPI.
- Ghorbani, M., et al. (n.d.). Improving targeted small molecule drugs to overcome chemotherapy resistance. PMC - NIH.
- Yilmaz, A., et al. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. National Institutes of Health.
- ResearchGate. (n.d.). Cytotoxicity in different cancer cell lines and normal cells. ResearchGate.
- Kumar, A., et al. (n.d.). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI.
- Niepel, M., et al. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology.
- ResearchGate. (2025). APPROACHES TO REDUCE TOXICITY OF ANTICANCER DRUG. ResearchGate.
- BenchChem. (2025). dealing with Gambogin-induced cytotoxicity in normal cells. BenchChem.
- Mahapatra, D. K., & Hazra, A. (2025). A Review on Benzothiazole Derivatives and Their Biological Significances. ResearchGate.
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- 3. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and biological evaluation of novel benzothiazole derivatives bearing a pyridine-semicarbazone moiety as apoptosis inducers via activation of procaspase-3 to caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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Technical Support Center: A Framework for the Preclinical Evaluation of Novel Benzothiazole Derivatives
A Note on 6-fluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine:
This guide is designed to provide a comprehensive framework for researchers, scientists, and drug development professionals working with novel benzothiazole derivatives. The specific compound, this compound, is available commercially but lacks published biological data to inform specific dosage and administration protocols[1][2]. Attempting to provide definitive dosage information would be scientifically unsound.
Therefore, this document outlines the essential, systematic approach a researcher should take to characterize a novel compound of this class, from initial benchtop handling to preliminary in vivo assessment. The principles and methodologies described here are based on established practices in medicinal chemistry and pharmacology for the broader family of benzothiazole compounds, which are noted for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[3][4][5][6][7].
Part 1: Frequently Asked Questions (FAQs) - Initial Compound Characterization
This section addresses the foundational questions and procedures that must be addressed before commencing any biological experiments.
Question 1: What are the critical first steps after receiving a novel benzothiazole compound?
Answer: Before any biological assessment, you must establish the fundamental physicochemical properties of the compound. This is a self-validating process: skipping these steps will lead to non-reproducible results.
-
Verify Identity and Purity: Always obtain a Certificate of Analysis (CoA) from the supplier. If not available or if you have doubts, verify the structure and purity using techniques like NMR, LC-MS, and elemental analysis. The molecular formula for your specified compound is C13H16FN3OS with a molecular weight of approximately 281.35 g/mol [1].
-
Determine Solubility: This is arguably the most critical initial experiment. Poor solubility is a primary cause of failed experiments. You must systematically test solubility in common laboratory solvents. This data dictates how you will prepare stock solutions and dosing formulations.
-
Assess Stability: The stability of your compound in solution should be evaluated. Does it degrade at room temperature in your chosen solvent? Is it light-sensitive? A simple experiment is to prepare a solution, store it under various conditions (e.g., 4°C, room temperature, 37°C), and analyze its purity by HPLC or LC-MS at different time points (e.g., 0, 2, 8, 24 hours).
Question 2: How do I systematically determine the solubility of the compound?
Answer: A systematic approach is essential. Start with a small, accurately weighed amount of the compound (e.g., 1 mg) and add precise volumes of solvent incrementally. Vortex or sonicate between additions and visually inspect for complete dissolution.
Below is a sample table you should aim to generate for your compound:
| Solvent | Solubility (Target Conc.) | Observations |
| DMSO | >100 mM | Clear solution |
| Ethanol | 10-20 mM | Forms a clear solution with warming |
| PBS (pH 7.4) | <10 µM | Precipitate observed |
| 5% Tween® 80 in Saline | 1-5 mg/mL | Forms a suspension, requires sonication |
| 10% Solutol® HS 15 in Water | 5-10 mg/mL | Forms a clear micellar solution |
This table contains hypothetical data for illustrative purposes.
Question 3: My compound is poorly soluble in aqueous solutions. What are my options for in vivo administration?
Answer: This is a common challenge. Direct injection of a DMSO stock is highly toxic and should be avoided. The goal is to create a safe and stable formulation.
-
Co-solvent Systems: A mixture of solvents can be used. A common starting point is a ternary system like DMSO, Cremophor® EL (or another surfactant like Tween® 80), and saline. A typical ratio might be 5-10% DMSO, 5-10% Cremophor® EL, and 80-90% saline. The components must be mixed in a specific order: first dissolve the compound in DMSO, then add the surfactant, and finally, add the saline dropwise while vortexing to prevent precipitation.
-
Suspensions: If the compound is insoluble, a homogenous suspension can be prepared using vehicles like 0.5% carboxymethylcellulose (CMC) or methylcellulose in water. This requires micronizing the compound (grinding to a fine powder) and consistent agitation before each dose is drawn.
-
Cyclodextrins: Encapsulation with molecules like hydroxypropyl-β-cyclodextrin (HP-β-CD) can significantly enhance aqueous solubility.
The choice of vehicle is critical and must be tested alone in a control group of animals to ensure it does not have its own biological effects.
Part 2: Troubleshooting Guide - Experimental Design & Execution
This section provides solutions to common problems encountered during the experimental evaluation of novel benzothiazole derivatives.
Problem 1: I am seeing inconsistent results in my in vitro cell viability assays (e.g., MTT, CellTiter-Glo®).
Answer: Inconsistency often points back to fundamental issues with compound handling or the assay itself. Let's troubleshoot this logically.
-
Causality - Compound Precipitation: Is your compound crashing out of the culture medium? The final concentration of your solvent (e.g., DMSO) in the well should typically be ≤0.5% to maintain solubility and avoid solvent-induced toxicity.
-
Solution: Visually inspect the wells under a microscope after adding your compound. Look for crystals or precipitate. If observed, you must lower the final concentration or find a more suitable solvent system for your stock.
-
-
Causality - Assay Interference: Benzothiazole rings can sometimes interfere with colorimetric or fluorometric readouts.
-
Solution: Run a control plate with no cells. Add your compound at all tested concentrations to the medium and perform the assay. This will reveal if the compound itself reacts with your assay reagents (e.g., reduces MTT, quenches luminescence).
-
-
Causality - Cell Seeding Density: If cells are too sparse or too confluent, their metabolic rate and sensitivity to drugs can vary.
-
Solution: Perform a cell titration experiment to determine the optimal seeding density for your chosen cell line and assay duration, ensuring they remain in the exponential growth phase throughout the experiment.
-
Experimental Workflow: In Vitro Cytotoxicity Screening
Caption: Workflow for determining the IC50 of a novel compound.
Problem 2: My compound showed promising in vitro activity, but it has no effect in vivo.
Answer: This is a very common and complex issue in drug development, often referred to as the "in vitro-in vivo disconnect." The cause is typically multifactorial.
-
Causality - Pharmacokinetics (PK): The compound may be rapidly metabolized or cleared from the body.
-
Troubleshooting: The first step is a pilot PK study. Administer a single dose of the compound to a small group of animals (e.g., mice) and collect blood samples at various time points (e.g., 15 min, 1 hr, 4 hr, 8 hr, 24 hr). Analyze the plasma concentration of the compound. This will tell you its half-life (t½), maximum concentration (Cmax), and overall exposure (AUC). If the compound is cleared too quickly, it may never reach therapeutic concentrations at the target site.
-
-
Causality - Formulation and Bioavailability: The chosen vehicle may not be optimal, leading to poor absorption after administration (e.g., oral or intraperitoneal).
-
Troubleshooting: If you administered a suspension, was it properly homogenized before each dose? Did it precipitate at the injection site? Consider testing an alternative formulation, such as a cyclodextrin-based solution, to improve bioavailability.
-
-
Causality - Inadequate Dose: Your in vitro IC50 does not directly translate to an in vivo dose. The dose required in vivo could be much higher.
-
Troubleshooting: A Maximum Tolerated Dose (MTD) study is essential. This helps establish the upper limit for dosing before severe toxicity occurs. A common approach is a dose escalation study, such as a modified Fibonacci dose escalation scheme, to identify the MTD. Efficacy studies should then be conducted at doses up to the MTD.
-
Decision Tree: Troubleshooting Lack of In Vivo Efficacy
Caption: A logical flow for diagnosing failed in vivo studies.
Part 3: General Experimental Protocols
The following are generalized, starting-point protocols. They must be optimized for your specific compound and experimental setup.
Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice
-
Animal Model: Use healthy, age-matched mice (e.g., C57BL/6, 8-10 weeks old). Use 3-5 mice per dose group.
-
Vehicle Preparation: Prepare the dosing vehicle (e.g., 5% DMSO, 5% Tween® 80, 90% Saline) and administer it to a control group.
-
Dose Selection: Start with a low dose (e.g., 1-5 mg/kg). Subsequent dose levels can be escalated using a modified Fibonacci sequence (e.g., 1, 2, 3.5, 5, 7.5, 10 mg/kg). The next dose is only administered after the toxicity at the current dose is deemed acceptable.
-
Administration: Administer the compound via the intended route (e.g., intraperitoneal injection, oral gavage) once daily for 5-14 days.
-
Monitoring: Monitor animals daily for clinical signs of toxicity, including:
-
Body weight loss (>15-20% is a common endpoint).
-
Changes in posture (hunching).
-
Changes in activity (lethargy).
-
Ruffled fur.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or significant toxicity (e.g., >20% body weight loss or other severe clinical signs).
References
- Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164.
- (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. International Journal of Scientific Research in Science and Technology.
- Keri, R. S., et al. (2015). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Anti-Cancer Agents in Medicinal Chemistry, 15(8), 989-1005.
-
Consensi. (2025). Benzothiazole derivatives: Significance and symbolism. Retrieved from [Link]
- Di Stefano, A., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Molecules, 27(15), 4875.
- Ibrahim, M. A., et al. (2023).
- Mohamed-Ezzat, R. A., & Elgemeie, G. H. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances.
- Wang, M., et al. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 26(11), 3169.
- Mohamed-Ezzat, R. A., & Elgemeie, G. H. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs.
- Reddy, D. R. S., et al. (2013). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica, 5(2), 254-258.
- Al-Masoudi, N. A., et al. (2021). Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity.
- Mohamed-Ezzat, R. A., & Elgemeie, G. H. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs.
-
PubChem. (n.d.). 2-Amino-6-fluorobenzothiazole. Retrieved from [Link]
- Reddy, D. R. S., et al. (2013). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity.
-
PubChem. (n.d.). Benzo[d]thiazol-2-amine. Retrieved from [Link]
-
PubChem. (n.d.). Prd_002214. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Morpholinyl)benzothiazole. Retrieved from [Link]
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Troubleshooting inconsistent results in assays with 6-fluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine
Prepared by the Office of the Senior Application Scientist
Disclaimer: The compound 6-fluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine is a specific research chemical with limited publicly available data on its behavior in biological assays.[1][2][3] This guide is therefore built upon established principles for troubleshooting assays involving novel small molecules, particularly those with similar structural features (e.g., a benzothiazole core). The protocols and advice provided are general best practices and should be adapted to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our assay results (e.g., IC50, EC50) with this compound. What are the most likely general causes?
A1: Inconsistent results with novel small molecules are common and typically stem from a few key areas:
-
Compound Integrity and Handling: Issues with purity, stability, and solubility are the most frequent culprits. Even minor impurities or degradation can drastically alter results.[4][5]
-
Assay Artifacts: The compound may be interfering with the assay technology itself rather than acting on the biological target. This can include light interference, aggregation, or chemical reactivity.[6][7]
-
Experimental Protocol Variability: Minor, often unnoticed, variations in assay conditions (e.g., incubation times, reagent concentrations, cell passage number) can be magnified when working with a new compound.[8]
Q2: How can we confirm the quality of our compound batch?
A2: Rigorous analytical characterization of each new batch is critical.[4][8] Before beginning experiments, you should have data confirming:
-
Identity: Verified by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Purity: Assessed by High-Performance Liquid Chromatography (HPLC), ideally with detection at multiple wavelengths. A purity level of >95% is recommended for most biological assays.[9][10] Purity and assay are distinct measures; purity refers to the percentage of the active ingredient, while assay compares its activity to a reference standard.[11]
Q3: Our compound shows activity in a primary screen, but it's not reproducible or fails in secondary assays. What's happening?
A3: This is a classic sign of a "false positive" or an assay artifact.[12][13] High-throughput screens are prone to identifying compounds that interfere with the assay technology.[6][14] Common mechanisms include:
-
Compound Aggregation: At higher concentrations, hydrophobic molecules can form aggregates that non-specifically inhibit enzymes.
-
Fluorescence Interference: The benzothiazole core is a potential fluorophore. It may absorb or emit light at wavelengths that interfere with your assay's detection method (e.g., fluorescence polarization, FRET).
-
Chemical Reactivity: The compound may be reacting directly with assay components, such as enzymes (e.g., luciferase) or reagents (e.g., thiol groups on proteins).[15]
Q4: Could the inconsistent results be due to off-target effects in our cell-based assays?
A4: Yes. If your compound is not highly specific, it may interact with multiple cellular targets, leading to complex and variable phenotypes.[16][17] These off-target effects can be concentration-dependent and vary between different cell types.[16][18][19] It is crucial to differentiate between on-target and off-target effects to ensure data integrity.[17]
In-Depth Troubleshooting Guide
Issue 1: Poor Solubility and Compound Precipitation
Q: We notice a precipitate forming when we dilute our DMSO stock of the compound into aqueous assay buffer. How does this affect our results and how can we fix it?
A: Causality & Explanation Low aqueous solubility is a major cause of inconsistent data.[20][21][22] If the compound precipitates, the actual concentration in solution is unknown and lower than the nominal concentration, leading to an underestimation of potency (a right-shifted dose-response curve).[21][23] This precipitation can be influenced by buffer components, pH, and the final concentration of the organic solvent (like DMSO).
Troubleshooting Steps:
-
Visually Inspect: Always look for cloudiness or precipitate at your highest assay concentration.
-
Reduce Final DMSO Concentration: Aim for a final DMSO concentration of <1%, and ensure it is consistent across all wells, including controls.[24]
-
Modify Dilution Protocol: Instead of a single large dilution, perform a serial dilution in a buffer that contains a small amount of non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) to help maintain solubility. Always add the compound stock to the buffer (not the other way around) while vortexing.
-
Determine Kinetic Solubility: Perform a formal solubility assessment to understand the compound's limits in your specific assay buffer.
| Recommended Solvents for Stock Solutions | Considerations |
| DMSO | The most common choice. However, some compounds have limited solubility even in DMSO.[25] Ensure it is high-purity, anhydrous grade. |
| Ethanol | Can be used for some compounds, but often has greater effects on cell viability and enzyme activity than DMSO. |
| PEG3350, Glycerol | Can be explored as alternative solvents if DMSO proves problematic for solubility or protein stability.[25] |
Issue 2: Time-Dependent Loss of Activity
Q: The compound's potency appears to decrease if we pre-incubate it in assay buffer before starting the reaction. Why does this happen?
A: Causality & Explanation This suggests the compound is unstable in the assay medium.[26] Small molecules can degrade over time due to factors like pH, temperature, light exposure, or enzymatic activity from components in the buffer (e.g., serum).[27][28][29] This degradation reduces the concentration of the active compound, leading to a loss of observed activity.
Troubleshooting Steps:
-
Perform a Stability Study: Incubate the compound in your assay buffer at the experimental temperature for various time points (e.g., 0, 30, 60, 120 minutes). After each incubation, add the other assay components and measure activity. A decrease in activity over time indicates instability.
-
Analyze by LC-MS: For a more definitive answer, analyze the incubated samples by LC-MS to directly measure the disappearance of the parent compound and the appearance of any degradation products.[30]
-
Minimize Pre-incubation: Adjust your protocol to minimize the time the compound spends in buffer before the assay begins.
-
Evaluate Storage Conditions: Ensure DMSO stocks are stored properly (desiccated, at -20°C or -80°C) and subjected to minimal freeze-thaw cycles.[21]
Issue 3: High Background Signal or Suspected Assay Interference
Q: We are seeing high background noise or flat dose-response curves. How can we determine if the compound is interfering with our assay technology?
A: Causality & Explanation Compounds with structural motifs like benzothiazole can interfere with optical assay formats.[31][32][33][34] Additionally, many compounds can inhibit reporter enzymes or form aggregates. It is crucial to run counter-screens to rule out these non-specific activities.[14]
Troubleshooting Workflow:
Caption: Potential mechanisms of desired vs. interfering compound activity.
References
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
- Kerns, E. H., & Di, L. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.
- Sliwoski, G., Kothiwale, S., Meiler, J., & Lowe, E. W., Jr. (2014). False positives in the early stages of drug discovery. Current Medicinal Chemistry, 17(34), 4231-4255.
- Dahlin, J. L., et al. (2016). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Medicinal Chemistry Letters, 7(5), 521-526.
- BenchChem. (2025). Troubleshooting Inconsistent Results in Novel Compound Experiments. BenchChem Technical Support.
- Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening.
- Vankayala, K., et al. (2022). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds.
- Iacob, R. E., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Journal of Biomolecular Screening, 17(8), 1105-1114.
- Good, T. L. (2012). Gaining confidence in high-throughput screening. Proceedings of the National Academy of Sciences, 109(5), 1373-1374.
- Aldeghi, M., et al. (2024). Tackling assay interference associated with small molecules.
- Dahlin, J. L., et al. (2016). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns.
- BenchChem. (2025). Technical Support Center: Mitigating Off-Target Effects of Small Molecules in Cellular Assays. BenchChem Technical Support.
- National Center for Advancing Translational Sciences. (2018). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Assay Guidance Manual.
- Ammar, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Physiology, 10, 893.
- Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
- Atom Scientific. (n.d.).
- ResearchGate. (2025).
- National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual.
- Creative Biolabs. (n.d.). Solubility Assessment Service.
- Inglese, J., et al. (2011). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Journal of Biomolecular Screening, 16(6), 587-599.
- UCSF Small Molecule Discovery Center. (n.d.). High-throughput Screening Steps.
- Danaher Life Sciences. (n.d.). Small Molecule Screening Process Steps.
- Millennial Scientific. (2025).
- Huynh-Ba, K., & Dong, M. W. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview.
- Guidechem. (n.d.). N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[2-(4-morpholinyl)ethyl]-2-phenoxyacetamide;hydrochloride.
- KCAS Bio. (2020). Unstable Small Molecule Therapeutic Analysis.
- Shan, G., et al. (2008). A small molecule enhances RNA interference and promotes microRNA processing.
- ResearchGate. (2025). A small molecule enhances RNA interference and promotes microRNA processing.
- Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220-9231.
- Scientist Live. (2018). Off-target testing assays.
- Scribd. (n.d.). Purity Vs Assay.
- ChemicalBook. (n.d.). This compound.
- Pharmaceutical Technology. (2019).
- Creative Diagnostics. (n.d.). Off-Target Effects Analysis.
- ReAgent. (2022). Why Is Purity Important In Chemistry?.
- El-Sayed, N. N. E., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Molecules, 25(9), 2056.
- Wang, G., Hsieh, Y., & Korfmacher, W. A. (2001). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography.
- Molecular Biology Products Inc. (n.d.). Assay Troubleshooting.
- Shan, G., et al. (2008). A small molecule enhances RNA interference and promotes microRNA processing. PubMed.
- Waters Corporation. (2025). Overcoming Small Molecule HPLC Challenges Using Inert Columns. YouTube.
- Thoreauchem. (n.d.). This compound.
- Fluorochem. (n.d.). This compound.
- BioProcess International. (2021). Stability Testing: Monitoring Biological Product Quality Over Time.
- Unife. (2020).
- Pfanstiehl. (2019). Biologics vs. Small Molecules, What's the Difference for Stability Testing?.
- Al-Ostoot, F. H., et al. (2021). Benzothiazole derivatives as anticancer agents. European Journal of Medicinal Chemistry, 218, 113391.
- Ambeed. (n.d.). N-benzyl-6-fluoro-1,3-benzothiazol-2-amine.
- National Institutes of Health. (2025).
- Journal of Chemical Health Risks. (n.d.).
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- 7. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
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- 34. jchr.org [jchr.org]
Technical Support Center: Purification of Crude 6-fluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 6-fluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this pharmaceutical intermediate.
Introduction: Understanding the Molecule and Potential Impurities
This compound is a heterocyclic compound featuring a benzothiazole core, a morpholine moiety, and a fluorine substituent. Its purification can be challenging due to the presence of various potential impurities arising from the synthetic route. Common impurities may include unreacted starting materials, byproducts from side reactions, and degradation products. The basic nitrogen atoms in the morpholine and benzothiazole rings impart specific chemical properties that can be exploited for purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude product?
A1: Common impurities often include unreacted 2-amino-6-fluorobenzothiazole, N-(2-chloroethyl)morpholine (or a related electrophile), and byproducts from side reactions such as over-alkylation or self-condensation of starting materials. Oxidation of the thiol group in precursors like 2-aminothiophenol can also lead to disulfide byproducts.[1]
Q2: My crude product is a thick, oily residue. How should I proceed with purification?
A2: An oily crude product suggests the presence of residual solvents or low-melting impurities. Before attempting column chromatography or recrystallization, it is advisable to triturate the oil with a non-polar solvent (e.g., hexane or diethyl ether) to induce precipitation of the desired product. If this fails, an acid-base extraction is an excellent next step to isolate the basic product from neutral impurities.
Q3: I am observing my product streaking on the TLC plate. What does this indicate?
A3: Streaking on a TLC plate, especially with a silica gel stationary phase, often indicates that the compound is highly polar or basic. The basic nitrogens in your molecule can interact strongly with the acidic silanol groups on the silica gel. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.5-1%) or ammonia in methanol, to your mobile phase.
Q4: Can I use reverse-phase chromatography for this compound?
A4: Yes, reverse-phase high-performance liquid chromatography (HPLC) can be an effective purification method, particularly for removing closely related impurities.[2][3] A typical mobile phase would consist of a mixture of acetonitrile or methanol and water, often with an additive like formic acid or trifluoroacetic acid to improve peak shape by protonating the basic nitrogens.
Troubleshooting Purification Strategies
This section provides a detailed guide to the most common purification techniques for this compound, including troubleshooting tips for common issues.
Acid-Base Extraction: A Powerful First Step
Acid-base extraction is a highly effective initial purification step to separate your basic product from acidic and neutral impurities.[4][5][6][7] The strategy relies on the differential solubility of the amine in its neutral and protonated (salt) forms.
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The basic product will be protonated and move into the aqueous layer, leaving neutral impurities in the organic layer.
-
Separation: Separate the aqueous layer containing the protonated product.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃ solution) until the solution is basic (pH 9-10, check with pH paper).[5] Your product should precipitate out as a solid or an oil.
-
Re-extraction: Extract the basified aqueous solution with a fresh portion of organic solvent (e.g., DCM or ethyl acetate) to recover the purified neutral product.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
| Problem | Possible Cause | Solution |
| Emulsion formation during extraction. | High concentration of crude material or vigorous shaking. | Add a small amount of brine (saturated NaCl solution) to break the emulsion. Allow the mixture to stand for a longer period. |
| Product does not precipitate upon basification. | The product may be soluble in the aqueous base or may have formed a fine suspension. | Extract the basified aqueous layer thoroughly with an organic solvent (e.g., DCM) multiple times. |
| Low recovery of the product. | Incomplete extraction from the organic layer or incomplete re-extraction from the aqueous layer. | Perform multiple extractions with smaller volumes of solvent. Ensure the pH is sufficiently acidic during the initial wash and sufficiently basic during the final re-extraction. |
Purification Workflow: Acid-Base Extraction
Caption: Workflow for acid-base extraction purification.
Column Chromatography: For High Purity Separation
Column chromatography is a powerful technique for separating compounds with different polarities.[8][9] For this compound, normal-phase chromatography on silica gel is commonly employed.
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase and pack it into a column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dried silica onto the top of the column.
-
Elution: Elute the column with the chosen mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with increasing polarity.
-
Fraction Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
| Problem | Possible Cause | Solution |
| Poor separation of product and impurities. | The polarity of the mobile phase is too high or too low. Impurities have very similar polarity to the product. | Optimize the mobile phase composition using TLC. Try a different solvent system.[1] Consider using a less polar solvent system initially and gradually increasing the polarity. |
| Product is stuck on the column. | The product is too polar for the chosen mobile phase. Strong interaction with the acidic silica gel. | Increase the polarity of the mobile phase. Add a basic modifier like triethylamine (0.5-1%) to the mobile phase to reduce tailing and improve elution. Consider using a different stationary phase like alumina (neutral or basic).[1] |
| Co-elution of impurities. | The column was overloaded with crude material. Inappropriate mobile phase. | Reduce the amount of crude material loaded onto the column. Re-optimize the mobile phase for better separation. |
Decision Tree for Column Chromatography Troubleshooting
Caption: Troubleshooting guide for column chromatography.
Recrystallization: For Crystalline Solids
If your purified product is a solid, recrystallization is an excellent final step to achieve high purity and obtain a crystalline material.[10][11]
-
Solvent Selection: Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for benzothiazole derivatives include ethanol, methanol, and mixtures with water.[10]
-
Dissolution: Dissolve the solid in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
| Problem | Possible Cause | Solution |
| Product oils out instead of crystallizing. | The boiling point of the solvent is too high, or the melting point of the product is too low. The solution is supersaturated. | Add a small amount of a co-solvent in which the product is less soluble. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal. |
| No crystals form upon cooling. | The solution is not saturated. The product is too soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration. Try a different solvent or a solvent mixture. |
| Low recovery of crystals. | Too much solvent was used for dissolution. The product is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent. Ensure the solution is thoroughly cooled before filtration. |
References
-
Acid–base extraction. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
-
Expanding Complex Morpholines Using Systematic Chemical Diversity. (2024). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
Acid-Base Extraction. (2022). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
-
Selective separation of amines from continuous processes using automated pH controlled extraction. (2021). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
-
Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. (n.d.). Oriental Journal of Chemistry. Retrieved January 19, 2026, from [Link]
-
What is an Acid and Base Extraction?. (n.d.). Engineering Ideas Clinic - Confluence. Retrieved January 19, 2026, from [Link]
-
Troubleshooting. (n.d.). The Pharma Master. Retrieved January 19, 2026, from [Link]
-
Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 19, 2026, from [Link]
-
Achieve high-throughput LC/MS purification of pharmaceutical impurities. (n.d.). Agilent. Retrieved January 19, 2026, from [Link]
-
Acid-Base Extraction. (2022). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
-
Synthesis of 2-Substituted Benzothiazole Derivatives Under Solvent-Free Condition. (2018). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Benzothiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
HPLC Methods for analysis of Morpholine. (n.d.). HELIX Chromatography. Retrieved January 19, 2026, from [Link]
-
Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. (2021). HWI group. Retrieved January 19, 2026, from [Link]
-
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). Technology Networks. Retrieved January 19, 2026, from [Link]
-
Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. (n.d.). Der Pharma Chemica. Retrieved January 19, 2026, from [Link]
-
2-Substituted Hydrazino-6-Fluoro-1,3-Benzothiazole: Synthesis and Characterization of new Novel Antimicrobial Agents. (n.d.). International Journal of PharmTech Research. Retrieved January 19, 2026, from [Link]
-
Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity. (2021). ResearchGate. Retrieved January 19, 2026, from [Link]
-
This compound-None. (n.d.). Thoreauchem. Retrieved January 19, 2026, from [Link]
-
SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. (2017). Malaysian Journal of Analytical Sciences. Retrieved January 19, 2026, from [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2020). Organic Syntheses. Retrieved January 19, 2026, from [Link]
-
2-Amino-6-fluorobenzothiazole. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
3-(2-Amino-1,3-Benzothiazol-6-Yl)-1-{[2-(4-Methylpiperazin-1-Yl)quinolin-3-Yl]methyl}-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
Synthesis of high-molar-activity [18F]6-fluoro-L-DOPA suitable for human use via Cu-mediated fluorination of a BPin precursor. (2020). PubMed. Retrieved January 19, 2026, from [Link]
Sources
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- 8. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Storage and Handling of 6-fluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine
Welcome to the technical support guide for 6-fluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine (CAS No. 1105189-26-1). This document provides in-depth guidance for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Proper storage and handling are paramount for reproducible experimental outcomes. This guide is structured to address common questions, troubleshoot potential degradation issues, and establish best practices for laboratory use.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial inquiries regarding the handling and storage of this compound.
Q1: What are the ideal long-term storage conditions for this compound?
A: For optimal stability, the compound should be stored at 0-8 °C, with some suppliers recommending refrigeration.[1] To minimize degradation, it is crucial to store the compound in a tightly sealed, opaque container in a dry, cool, and well-ventilated area.[2] For enhanced protection, storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent oxidation.
Q2: My solid sample of the compound has changed color from off-white to brownish. Is it still viable for experiments?
A: A visible color change is a primary indicator of chemical degradation.[2] For 2-aminobenzothiazole derivatives, a shift to a brown color often suggests oxidation, which can lead to the formation of colored impurities like 2-azobenzothiazoles or other polymeric byproducts.[2] Before use, it is essential to re-assess the purity of the discolored material using a reliable analytical method, such as High-Performance Liquid Chromatography (HPLC). If significant impurity peaks are detected, the sample should be discarded to ensure data integrity.
Q3: How do the fluorine and morpholinoethyl substituents influence the compound's stability?
A: The substituents significantly modulate the molecule's properties. The carbon-fluorine (C-F) bond is stronger than a carbon-hydrogen (C-H) bond, which generally increases the compound's thermal and metabolic stability.[3] Fluorine substitution can also enhance binding affinity to biological targets.[3][4] The N-(2-morpholin-4-ylethyl) group enhances solubility and introduces a tertiary amine (in the morpholine ring) which can be a potential site for oxidation. Therefore, while the fluorinated benzothiazole core is relatively stable, the side chain requires protection from oxidative conditions.
Q4: What solvents are recommended for preparing stock solutions?
A: 2-aminobenzothiazole derivatives typically exhibit good solubility in organic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol.[2] These are suitable for creating concentrated stock solutions. When preparing aqueous dilutions for biological assays, ensure the final concentration of the organic solvent is low enough to be compatible with your experimental system, as high concentrations can be cytotoxic or interfere with the assay. Always use anhydrous-grade solvents to minimize moisture, which could contribute to hydrolysis under certain conditions.
Section 2: Troubleshooting Guide for Degradation-Related Issues
This guide provides a systematic approach to identifying and resolving common problems that may arise from compound instability.
Issue: Inconsistent experimental results, such as variable IC50 values or reduced biological activity.
This is one of the most common consequences of using a degraded compound, as the effective concentration of the active molecule is lower than assumed.
Troubleshooting Workflow
Caption: Logical workflow for troubleshooting inconsistent experimental results.
Issue: New or unexpected peaks appear in analytical data (e.g., HPLC, LC-MS).
The presence of new peaks strongly indicates the formation of degradation products. The primary degradation pathways for 2-aminobenzothiazoles are oxidation and hydroxylation.[2][5]
Potential Degradation Pathways
Caption: Potential degradation pathways for the target compound.
Section 3: Best Practices for Storage and Handling
Adhering to a strict protocol for storage and handling is the most effective strategy for preventing degradation.
Table 1: Summary of Recommended Storage and Handling Practices
| Parameter | Recommendation | Rationale |
| Temperature | 0-8 °C (Refrigerated) | Slows down the rate of chemical reactions, including oxidation and hydrolysis.[1] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation, a primary degradation pathway for 2-aminobenzothiazoles.[2] |
| Light | Amber/Opaque Vials | Protects against photodegradation, which can catalyze hydroxylation and other reactions.[2][5] |
| Moisture | Desiccator / Dry Environment | Minimizes water availability for potential hydrolysis of susceptible bonds. |
| Dispensing | Aliquot into smaller, single-use vials | Avoids repeated opening of the main stock container, which introduces air and moisture, and prevents contamination. |
| Stock Solutions | Store at -20 °C or -80 °C | Greatly extends the stability of the compound in solution. Minimize freeze-thaw cycles. |
Standard Operating Procedure (SOP) for Compound Handling
Caption: Recommended workflow for handling the compound from receipt to experimental use.
Section 4: Analytical Protocols for Stability Assessment
To empirically validate the stability of your compound, the following protocols can be implemented.
Protocol 4.1: Routine Purity Assessment by HPLC
This method serves as a quick quality control check.
-
Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 265 nm
-
-
Analysis: Inject 10 µL of the sample. Integrate the peak areas. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100. Compare this value against the certificate of analysis or a freshly opened sample.
Protocol 4.2: Forced Degradation Study
This study helps to understand the compound's liabilities and identify potential degradation products.[2]
-
Prepare Samples: Prepare separate, identical solutions of the compound (~0.5 mg/mL) for each stress condition. Include an unstressed control sample kept at -20°C in the dark.
-
Acid/Base Hydrolysis:
-
Add HCl to a final concentration of 0.1 M.
-
Add NaOH to a final concentration of 0.1 M.
-
Incubate both at 60°C for 24 hours. Neutralize before HPLC analysis.
-
-
Oxidative Degradation:
-
Add hydrogen peroxide (H₂O₂) to a final concentration of 3%.[2]
-
Keep at room temperature and monitor at several time points (e.g., 2, 8, 24 hours).
-
-
Thermal Degradation:
-
Place the solid compound in an oven at 80°C for 48 hours.[2]
-
Reflux a solution of the compound at 80°C for 24 hours.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to a UV lamp (e.g., 254 nm) or direct sunlight for 24-48 hours. Keep a control sample wrapped in foil.
-
-
Analysis: Analyze all stressed samples and the control by HPLC (as described in Protocol 4.1). Compare the chromatograms to identify new peaks and quantify the loss of the parent compound.
References
- BenchChem. (2025). Stability issues and degradation pathways of 2-aminobenzothiazole compounds.
- Main, A. D., & Whittle, D. J. (n.d.).
-
Chiron, S., et al. (2008). Comparison of Microbial and Photochemical Processes and Their Combination for Degradation of 2-Aminobenzothiazole. ResearchGate. [Link]
-
Abdel-Wahab, B. F., et al. (2020). Importance of Fluorine in Benzazole Compounds. PMC, NIH. [Link]
-
Eawag-BBD. (n.d.). 2-Aminobenzoate Degradation Pathway. [Link]
-
Zhang, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. PMC, PubMed Central. [Link]
-
ResearchGate. (n.d.). Benzothiazole derivatives incorporating fluorine. [Link]
-
Wang, H., et al. (n.d.). 2-Aminobenzothiazoles in anticancer drug design and discovery. PMC, PubMed Central. [Link]
-
ResearchGate. (2011). Anthelmintic Activity of Newly Synthesized Moieties of Fluoro Benzothiazole Schiff's Base. [Link]
-
Wikipedia. (n.d.). Benzothiazole. [Link]
-
Thoreauchem. (n.d.). This compound. [Link]
-
NIH. (2024). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. [Link]
-
ResearchGate. (2015). Synthesis of 2-Substituted Benzothiazole Derivatives Under Solvent-Free Condition. [Link]
-
MDPI. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. [Link]
-
ResearchGate. (n.d.). Synthesis and biological activities of fluoro benzothiazoles. [Link]
-
PubChem. (n.d.). 2-Amino-6-fluorobenzothiazole. [Link]
-
PubChem. (n.d.). 6-Fluoro-2-imidazol-1-yl-1,3-benzothiazole. [Link]
-
ResearchGate. (2021). Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity. [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. [Link]
-
MDPI. (n.d.). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. [Link]
-
ResearchGate. (2014). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. [Link]
Sources
Technical Support Center: Enhancing the Bioavailability of 6-fluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine
Welcome to the technical support guide for 6-fluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine (development code: F-MBT-M). This document is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for experiments aimed at enhancing the oral bioavailability of this compound.
The benzothiazole class of compounds is of significant interest in medicinal chemistry, demonstrating a wide range of biological activities.[1][2][3] However, like many heterocyclic scaffolds, derivatives of benzothiazole can present challenges related to their physicochemical properties, which directly impact their absorption and overall bioavailability.[2][4] This guide provides a structured, problem-solving approach to systematically characterize and overcome these hurdles.
Section 1: Frequently Asked Questions (FAQs) & Foundational Characterization
This section addresses the initial questions researchers may have before embarking on formulation development.
Q1: What are the likely physicochemical properties of F-MBT-M and their impact on bioavailability?
Answer: F-MBT-M is a novel research chemical.[5][6][7] Based on its constituent parts—a fluoro-benzothiazole core and a morpholinoethyl amine side chain—we can predict its key properties and anticipate challenges.
-
Solubility: The benzothiazole core is inherently hydrophobic, suggesting low intrinsic aqueous solubility. However, the morpholinoethyl amine side chain contains basic nitrogen atoms, which should allow for pH-dependent solubility and the potential for salt formation to improve dissolution.[8][9]
-
Permeability: The fluorine substitution and the overall structure suggest a moderate to high lipophilicity, which is generally favorable for passive transcellular permeability. However, high lipophilicity can sometimes lead to poor aqueous dispersibility.
-
Classification: These properties suggest that F-MBT-M will likely fall under the Biopharmaceutics Classification System (BCS) as either Class II (Low Solubility, High Permeability) or Class IV (Low Solubility, Low Permeability) .[10] Distinguishing between these two is a critical first step.
Table 1: Predicted Physicochemical Properties of F-MBT-M
| Property | Predicted Value/Characteristic | Implication for Bioavailability |
| Molecular Weight | ~281.3 g/mol [6] | Favorable for passive diffusion (meets Lipinski's Rule of 5). |
| LogP (Lipophilicity) | Moderately High (Predicted ~3.0-4.0) | Good for membrane permeability, but may limit aqueous solubility. |
| pKa (Acid Dissociation Constant) | Weakly Basic (Predicted ~7.5-8.5 for the amine) | Solubility will be significantly higher at acidic pH (e.g., in the stomach). |
| Aqueous Solubility | Low at neutral pH, higher at acidic pH. | Dissolution is likely the rate-limiting step for absorption. |
Q2: What is the Biopharmaceutics Classification System (BCS) and why is it important for F-MBT-M?
Answer: The BCS is a scientific framework that classifies a drug substance based on its aqueous solubility and intestinal permeability.[10][11] This classification is crucial because it helps predict the primary obstacles to oral absorption and guides the selection of the most effective bioavailability enhancement strategies.[12][13][14]
-
High Solubility: The highest single therapeutic dose is soluble in ≤250 mL of aqueous media over a pH range of 1.2-6.8.[11]
-
High Permeability: The extent of absorption in humans is determined to be ≥85%.[12]
The four BCS classes are:
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
For F-MBT-M, the initial goal is to determine if it is a BCS Class II or IV compound, as both require solubility enhancement. If it is Class IV, permeability enhancement strategies may also be necessary.
Q3: What are the critical first experiments to perform?
Answer: Before attempting complex formulations, a baseline characterization is essential.
-
Kinetic and Thermodynamic Solubility: Determine the solubility in buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8) to understand its pH-dependent behavior.
-
Permeability Assessment: Conduct an in vitro permeability assay, such as the Caco-2 permeability assay, to determine its apparent permeability coefficient (Papp) and efflux ratio.[15][16]
-
Metabolic Stability: Use a liver microsomal stability assay to assess its susceptibility to first-pass metabolism.[17][18]
Section 2: Troubleshooting Guide - Solubility Enhancement
This is the most common challenge for benzothiazole derivatives.
Issue: F-MBT-M exhibits poor aqueous solubility at physiologically relevant pH (e.g., pH 6.8).
Poor solubility is a primary reason for low bioavailability, as the drug must be in solution to be absorbed.[19][20]
This workflow guides the decision-making process for choosing an appropriate solubility enhancement technique.
Caption: Decision tree for selecting a solubility enhancement strategy.
Strategy 1: Salt Formation and pH Adjustment
For a weakly basic compound like F-MBT-M, forming a salt with an acid is often the most direct way to increase solubility and dissolution rate.[8][9]
-
Solvent Selection: Dissolve F-MBT-M free base in a suitable organic solvent (e.g., acetone, ethanol) to a known concentration.
-
Acid Addition: Prepare solutions of various pharmaceutically acceptable acids (e.g., HCl, maleic acid, tartaric acid, citric acid) in the same solvent.
-
Stoichiometry: Add the acid solution to the F-MBT-M solution in a 1:1 molar ratio.
-
Precipitation: Allow the mixture to stir at room temperature or cool to induce precipitation of the salt.
-
Isolation & Characterization: Isolate the resulting solid by filtration, wash with the solvent, and dry. Characterize the solid using techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to confirm salt formation and assess crystallinity.
-
Solubility Testing: Measure the aqueous solubility of the most promising salt forms.
-
Issue: No precipitate forms.
-
Cause: The resulting salt may be too soluble in the chosen solvent, or the salt itself is not crystalline (an oil).
-
Solution: Try a less polar solvent or an anti-solvent addition to induce precipitation. If an oil forms, try different solvents or acids.
-
-
Issue: The salt disproportionates in solution.
-
Cause: The salt converts back to the free base upon dissolution in a buffered medium.
-
Solution: Select a stronger acid to form a more stable salt. Ensure the formulation pH is kept well below the pKa of the compound.
-
Section 3: Troubleshooting Guide - Permeability and Efflux
If solubility is improved but absorption remains low, permeability issues may be the cause.
Issue: F-MBT-M has adequate solubility after formulation but still shows low absorption.
This suggests the compound may have low intestinal permeability or be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells.[16][21]
The Caco-2 assay is the industry standard for in vitro prediction of human drug absorption and efflux.[15][16] It uses a human colon adenocarcinoma cell line that differentiates into a polarized monolayer resembling intestinal enterocytes.[22]
-
Cell Culture: Culture Caco-2 cells on semi-permeable Transwell™ inserts for 18-22 days until they form a confluent, differentiated monolayer.[22]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer. Values should be ≥200 Ω·cm².[21][23]
-
Transport Study (A-to-B):
-
Add F-MBT-M solution (e.g., 10 µM) to the apical (A, upper) chamber.
-
Add fresh buffer to the basolateral (B, lower) chamber.
-
Incubate for a set time (e.g., 2 hours) at 37°C.[16]
-
Sample the basolateral chamber and analyze the concentration of F-MBT-M.
-
-
Transport Study (B-to-A):
-
Add F-MBT-M solution to the basolateral (B) chamber.
-
Add fresh buffer to the apical (A) chamber.
-
Incubate and sample the apical chamber.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Calculate the Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B) .
-
Caption: Workflow for Caco-2 permeability data interpretation.
-
Issue: High Efflux Ratio (ER > 2).
-
Cause: F-MBT-M is likely a substrate for an efflux transporter (e.g., P-gp).[22]
-
Solution: Re-run the assay in the presence of a known efflux inhibitor (e.g., verapamil for P-gp).[21] A significant increase in the A-to-B Papp value in the presence of the inhibitor confirms this mechanism. Formulation strategies could include co-administration with an inhibitor or using excipients that inhibit efflux.
-
-
Issue: Low Papp (A-B) and Low Efflux Ratio (ER < 2).
-
Cause: The compound has intrinsically poor passive permeability.
-
Solution: This indicates a potential BCS Class IV issue. Strategies may include lipid-based formulations like Self-Microemulsifying Drug Delivery Systems (SMEDDS) to leverage alternative absorption pathways, or chemical modification of the molecule (prodrug approach) to improve its physicochemical properties.[24]
-
Section 4: Troubleshooting Guide - Metabolic Stability
Issue: The compound is soluble and permeable, but in vivo exposure is unexpectedly low.
This scenario strongly suggests rapid first-pass metabolism in the liver, where the drug is metabolized by enzymes before it can reach systemic circulation.[18]
This in vitro assay assesses a compound's susceptibility to metabolism by key liver enzymes, primarily Cytochrome P450s (CYPs), which are contained in the microsomal fraction of liver cells.[9][18]
-
Preparation: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).[25]
-
Pre-incubation: Add F-MBT-M (e.g., 1 µM final concentration) to the microsomal suspension and pre-incubate at 37°C.
-
Initiation: Start the metabolic reaction by adding a NADPH-regenerating system.[17] A control reaction without NADPH should be run in parallel.
-
Time Points: Take aliquots from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).[18]
-
Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[18]
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of F-MBT-M at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of F-MBT-M remaining versus time. From the slope of this line, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[18]
Caption: Simplified diagram of hepatic first-pass metabolism.
-
Issue: Very short half-life (< 15 minutes).
-
Cause: F-MBT-M is rapidly metabolized by liver enzymes.
-
Solution:
-
Identify the Metabolizing Enzyme: Conduct reaction phenotyping studies with specific CYP inhibitors to identify which enzyme(s) are responsible.
-
Medicinal Chemistry Approach: Modify the chemical structure at the site of metabolism to block it (e.g., by adding a fluorine atom).
-
Formulation Approach: Explore formulations that promote lymphatic absorption (e.g., lipid-based systems), which can partially bypass the liver.
-
-
References
-
Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]
-
Techniques for solubility enhancement of poorly soluble drugs: An overview. (2014). ResearchGate. [Link]
-
Drug Solubility: Importance and Enhancement Techniques. (2012). ISRN Pharmaceutics. [Link]
-
Protocol for the Human Liver Microsome Stability Assay. (2022). ResearchGate. [Link]
-
5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharma. [Link]
-
Microsomal Stability Assay Protocol. (n.d.). AxisPharm. [Link]
-
Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Biology Pharmacy and Health Sciences. [Link]
- Caco2 assay protocol. (n.d.). Source not specified.
-
DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform. [Link]
-
Microsomal stability assay for human and mouse liver microsomes. (2024). protocols.io. [Link]
-
M9 Biopharmaceutics Classification System- Based Biowaivers. (2021). U.S. Food and Drug Administration. [Link]
-
Microsomal Clearance/Stability Assay. (n.d.). Domainex. [Link]
-
metabolic stability in liver microsomes. (n.d.). Mercell. [Link]
-
M9 Biopharmaceutics Classification System-Based Biowaivers; International Council for Harmonisation; Guidance for Industry; Availability. (2021). Regulations.gov. [Link]
-
Caco-2 Permeability Assay. (n.d.). Evotec. [Link]
-
Caco-2 permeability assay. (n.d.). Creative Bioarray. [Link]
-
FDA Publishes Guidance on Biopharmaceutics Classification System-Based Biowaivers. (2021). BioPharm International. [Link]
-
BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. (2019). International Council for Harmonisation (ICH). [Link]
-
ICH M9 on biopharmaceutics classification system based biowaivers - Scientific guideline. (2018). European Medicines Agency. [Link]
-
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2024). National Institutes of Health. [Link]
-
Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024). Frontiers in Chemistry. [Link]
-
Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (2020). Bentham Science. [Link]
-
This compound-None. (n.d.). Thoreauchem. [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2021). MDPI. [Link]
-
A Review on Recent Development and biological applications of benzothiazole derivatives. (2022). Progress in Chemical and Biochemical Research. [Link]
-
2-Amino-6-fluorobenzothiazole. (n.d.). PubChem. [Link]
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- 4. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. This compound-None - Thoreauchem [thoreauchem.com]
- 7. This compound CAS#: 1105189-26-1 [m.chemicalbook.com]
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- 9. researchgate.net [researchgate.net]
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- 17. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 18. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
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- 24. ascendiacdmo.com [ascendiacdmo.com]
- 25. mercell.com [mercell.com]
Technical Support Center: Navigating the Nuances of 6-fluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine in Experimental Settings
A Senior Application Scientist's Guide to Mitigating Off-Target Effects
Welcome to the technical support center for 6-fluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on modifying experimental protocols to reduce off-target effects. As a Senior Application Scientist, my goal is to equip you with not just the "how," but also the "why," ensuring the integrity and specificity of your results.
The benzothiazole scaffold is a versatile and valuable core in medicinal chemistry, known to interact with a wide array of biological targets, including kinases and receptors.[1][2][3] This inherent biological activity underscores the importance of meticulously designing experiments to minimize unintended interactions. This guide will walk you through common challenges and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: I'm observing a cellular phenotype that doesn't align with the known or predicted target of this compound. How can I begin to determine if this is an off-target effect?
A1: This is a common and critical question in small molecule research. An unexpected phenotype is a primary indicator of potential off-target activity. A systematic approach is essential to dissect the observation.
Initial Steps for Investigation:
-
Confirm Compound Identity and Purity: Before delving into complex biological experiments, verify the identity and purity of your compound stock. Impurities can lead to confounding results.
-
Dose-Response Curve Analysis: A classic and powerful tool. An off-target effect may present with a different potency (EC50 or IC50) than the on-target effect. A shallow or multiphasic dose-response curve can also suggest multiple targets are being engaged.[4]
-
Literature Review for the Pharmacophore: Investigate the known targets of structurally similar benzothiazole derivatives. This can provide clues about potential off-target families (e.g., specific kinase subfamilies, G-protein coupled receptors).[1][5]
-
Use of a Structurally Unrelated Inhibitor: If another inhibitor for your intended target exists but with a different chemical scaffold, its use is highly recommended.[4] If both compounds produce the same phenotype, it strengthens the evidence for an on-target effect.
Q2: What are the most effective in-vitro methods to proactively profile for off-target effects before I move to more complex cellular or in-vivo models?
A2: Proactive profiling is a cornerstone of robust drug discovery and can save significant time and resources.
Recommended Profiling Strategies:
-
Broad Kinase Panel Screening: Given that benzothiazole derivatives are known to target kinases like EGFR, VEGFR, and PI3K, screening your compound against a broad panel of kinases is a high-yield starting point.[1][6] This will provide a selectivity profile and identify potential off-target kinases.
-
Receptor Binding Assays: Depending on the structural motifs of your compound, screening against a panel of common receptors (e.g., GPCRs) can be informative.
-
Computational Off-Target Prediction: In silico methods, such as Off-Target Safety Assessment (OTSA), can predict potential off-target interactions based on chemical structure and similarity to known ligands.[7][8] These predictions can then guide your experimental validation.
Q3: My compound is highly potent in a biochemical assay but shows significantly weaker potency in my cell-based assay. Could this be related to off-target effects?
A3: While several factors can contribute to this discrepancy (e.g., cell permeability, metabolism), off-target effects can certainly play a role.[4] In a cellular context, your compound is exposed to a multitude of potential binding partners not present in a purified biochemical assay. An off-target with high affinity could act as a "sink," reducing the effective concentration of the compound available to engage the intended target.
To investigate this, consider a Cellular Thermal Shift Assay (CETSA).[9] CETSA can verify direct target engagement within the cell, helping to confirm that your compound is reaching and binding to its intended target in a complex cellular environment.
Troubleshooting Guides & Experimental Protocols
Troubleshooting Unexpected Cellular Toxicity
Issue: You observe significant cytotoxicity at concentrations where you expect to see a specific pharmacological effect.
Possible Cause: The toxicity may be an off-target effect.
Workflow for De-risking Cytotoxicity:
Caption: Workflow to investigate unexpected cytotoxicity.
Protocol 1: Optimizing Compound Concentration to Minimize Off-Target Effects
This protocol outlines a systematic approach to determining the optimal concentration range of this compound for your experiments.
Objective: To identify a concentration window that maximizes on-target activity while minimizing off-target effects.
Methodology:
-
Establish On-Target Potency:
-
Perform a detailed dose-response curve (e.g., 10-point, 3-fold dilutions) in your primary cellular assay for the intended target.
-
Determine the EC50 or IC50 value. This is your benchmark for on-target activity.[6]
-
-
Establish Cytotoxicity Profile:
-
In parallel, perform a cytotoxicity assay (e.g., MTT, LDH release) using the same cell line and incubation times.
-
Determine the CC50 (50% cytotoxic concentration).
-
-
Select Working Concentration:
-
Choose a working concentration that is typically 1-3 times the on-target EC50/IC50.
-
Crucially, ensure this concentration is at least 10-fold lower than the CC50 to avoid confounding cytotoxic effects.
-
-
Orthogonal On-Target Validation:
-
At your chosen working concentration, validate target engagement using a method distinct from your primary assay. For example, if your primary assay measures a downstream functional outcome, use Western blotting to confirm a change in the phosphorylation state of the direct target.
-
-
Phenotypic vs. Target-Specific Readouts:
-
Compare the dose-response of a broad phenotypic readout (e.g., cell morphology, proliferation) with a target-specific readout (e.g., phosphorylation of a direct substrate). A significant leftward shift in the phenotypic response curve may indicate potent off-target effects.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful biophysical method to verify that a compound binds to its target in a cellular environment.[9]
Principle: The binding of a ligand (your compound) to a protein increases its thermal stability.
Steps:
-
Cell Treatment: Treat intact cells with a range of concentrations of this compound and a vehicle control.
-
Heating: Heat the cell lysates at various temperatures.
-
Fractionation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blot or other protein detection methods.
-
Analysis: A positive result is a shift in the melting curve of the target protein to a higher temperature in the presence of the compound, indicating stabilization upon binding.
Data Presentation: Comparing Inhibitor Selectivity
When evaluating your compound or comparing it to alternatives, a clear summary of its activity profile is crucial.
| Inhibitor | Target IC50 (nM) | Off-Target 1 IC50 (nM) | Off-Target 2 IC50 (nM) | Selectivity Ratio (Off-Target 1 / Target) | Cellular Potency (EC50, µM) |
| Compound A (Hypothetical) | 15 | 150 | 5000 | 10 | 0.5 |
| Compound B (Hypothetical) | 50 | 5000 | >10,000 | 100 | 1.2 |
| This compound | User Determined | User Determined | User Determined | User Calculated | User Determined |
Interpretation: A higher selectivity ratio indicates a greater window between on-target and off-target activity. In the example above, Compound B is more selective than Compound A, even though it is less potent.[9]
Advanced Strategies for Mitigating Off-Target Effects
For long-term projects or when off-target effects are persistent and problematic, consider these advanced approaches:
-
Rational Drug Design and SAR: If you have medicinal chemistry support, structure-activity relationship (SAR) studies can be initiated. Modifications to the this compound structure, guided by computational modeling, may yield analogs with improved selectivity.[10][11]
-
Genetic Approaches (CRISPR/siRNA): To definitively link a phenotype to your intended target, use genetic tools. Knocking out or knocking down the target protein should abolish the effect of your compound if it is on-target.[10]
-
Phenotypic Screening: Employ high-content imaging or other phenotypic screening platforms to systematically profile the effects of your compound across a range of cellular features. This can provide an unbiased "fingerprint" of its activity and reveal unexpected effects.[10]
Logical Relationships in Off-Target Investigation
Caption: A logical workflow for investigating and mitigating off-target effects.
By employing these strategies, from fundamental dose-response analyses to advanced biophysical and genetic techniques, you can significantly enhance the quality and reliability of your research using this compound.
References
- Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (n.d.). MDPI.
- Synthesis and Pharmacological Activities of Benzothiazole Derivatives. (n.d.). Indian Journal of Pharmaceutical Education and Research.
- An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. (2024, September 5). ResearchGate.
- Benzothiazole derivatives: Significance and symbolism. (2025, February 20). ScienceDirect.
- Technical Support Center: Best Practices for Kinase Inhibitor Experiments. (n.d.). Benchchem.
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Validation & Comparative
A Comparative Efficacy Analysis of 6-fluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine and Other Benzothiazole Analogs
Introduction: The Versatility of the Benzothiazole Scaffold in Medicinal Chemistry
The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a "privileged scaffold" in medicinal chemistry. This unique structural motif has been the foundation for a diverse array of biologically active compounds, demonstrating a remarkable spectrum of pharmacological properties including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[1][2] The therapeutic potential of benzothiazole derivatives is profoundly influenced by the nature and position of substituents on the bicyclic ring system, making the exploration of structure-activity relationships (SAR) a critical aspect of drug discovery in this chemical class.[3][4] This guide provides a comparative analysis of the efficacy of 6-fluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine and other notable benzothiazole analogs, with a focus on their anticancer and antimicrobial properties, supported by available experimental data.
Focus Compound: this compound
The subject of our primary focus, this compound, incorporates several key structural features that are often associated with enhanced biological activity. The fluorine atom at the 6-position can significantly modulate the electronic properties of the benzothiazole ring, potentially enhancing binding affinity to target proteins and improving metabolic stability.[5] The N-(2-morpholinoethyl) side chain at the 2-amino position is a common pharmacophore known to improve solubility and bioavailability, and it can also participate in crucial interactions with biological targets. While comprehensive, direct comparative studies on this specific molecule are limited in publicly available literature, we can infer its potential efficacy by examining structurally related analogs.
Comparative Efficacy Analysis: Anticancer Activity
Benzothiazole derivatives have emerged as a promising class of anticancer agents, with mechanisms of action that include the inhibition of protein kinases, induction of apoptosis, and interference with DNA replication.[3][6][7] The substitution pattern on the benzothiazole ring is a key determinant of their cytotoxic potency and selectivity against various cancer cell lines.
Structure-Activity Relationship Insights
Studies on various 2-aminobenzothiazole derivatives have revealed several key SAR trends:
-
Substitution at the 2-amino group: The nature of the substituent at the 2-amino position significantly impacts anticancer activity. The introduction of substituted aryl or heteroaryl moieties can lead to potent kinase inhibitors.[3][4]
-
Substitution on the benzo ring: The presence of electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine), on the benzene ring often enhances cytotoxic activity.[5][8] The position of these substituents is also critical, with modifications at the 6-position frequently proving beneficial.[9]
-
Introduction of heterocyclic moieties: The incorporation of other heterocyclic rings, such as piperazine or morpholine, can improve the pharmacological profile of benzothiazole derivatives.[10]
Experimental Data on Anticancer Efficacy
The following table summarizes the in vitro cytotoxic activity of various benzothiazole analogs against different human cancer cell lines. It is important to note that these data are compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | Various | Potent | [4] |
| 2 | N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | A549 (Lung) | 68 µg/mL | [9] |
| 3 | 6-nitrobenzo[d]thiazol-2-ol | A549 (Lung) | 121 µg/mL | [9] |
| 4 | Substituted pyrimidine containing benzothiazole | Various (Lung, Breast, Renal) | - | [9] |
| 5 | 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (PMX610) | Various | Potent | [11] |
| 6 | 7-chloro-N-(2,6-dichlorophenyl) benzo[d] thiazole-2-amine (4i) | HOP-92 (Lung) | Potent | [11] |
IC50 values represent the concentration of the compound that inhibits 50% of cell growth.
Mechanism of Anticancer Action
Several mechanisms have been proposed for the anticancer activity of benzothiazole derivatives, including:
-
Kinase Inhibition: Many benzothiazole analogs act as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as EGFR, VEGFR, and PI3K.[3][4][11]
-
Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways.[6][12]
-
DNA Interaction: Some benzothiazole derivatives can intercalate with DNA or inhibit enzymes involved in DNA replication, such as topoisomerases.[6]
Figure 1: Putative mechanisms of anticancer action for benzothiazole derivatives.
Comparative Efficacy Analysis: Antimicrobial Activity
Benzothiazole derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad range of bacteria and fungi.[1][13][14] The structural modifications that enhance anticancer activity, such as the inclusion of fluorine and specific N-substituents, are often also beneficial for antimicrobial potency.
Structure-Activity Relationship Insights
Key SAR findings for the antimicrobial activity of benzothiazoles include:
-
Halogenation: The presence of a halogen, particularly fluorine or chlorine, on the benzothiazole ring is frequently associated with increased antibacterial and antifungal activity.[13][15][16]
-
2-Amino Substituents: The nature of the substituent at the 2-amino position plays a crucial role. The introduction of hydrazone, thiazolidinone, or other heterocyclic moieties can lead to potent antimicrobial compounds.[17][18]
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, affects its ability to penetrate microbial cell membranes.[5]
Experimental Data on Antimicrobial Efficacy
The following table presents the minimum inhibitory concentration (MIC) values of various benzothiazole analogs against selected bacterial and fungal strains. As with the anticancer data, these results are collated from multiple sources and should be interpreted with consideration for the different experimental setups.
| Compound ID | Structure | Microorganism | MIC (µg/mL) | Reference |
| 7 | N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives | S. aureus, E. coli, C. albicans | 12.5-100 | [8] |
| 8 | 6-substituted benzothiazole-based azo dyes | S. typhimurium, K. pneumonia | 25-50 | [13] |
| 9 | Benzothiazole derivatives of isatin | E. coli, P. aeruginosa | 3.1-6.2 | [13] |
| 10 | Sulfonamide analogues of benzothiazole | P. aeruginosa, S. aureus, E. coli | 3.1-6.2 | [13] |
| 11 | 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides | Various bacteria and fungi | Comparable to standards | [11] |
| 12 | 2,2'-(2-(2-benzylidenehydrazinyl)-6-fluorobenzo[d]thiazol-7-ylazanediyl) diethanol derivatives | S. aureus, B. subtilis, E. coli, P. aeruginosa | Good activity | [7] |
MIC values represent the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Mechanism of Antimicrobial Action
The antimicrobial mechanisms of benzothiazole derivatives are diverse and can involve the inhibition of essential microbial enzymes and disruption of cellular processes:
-
Enzyme Inhibition: Benzothiazoles have been shown to inhibit key bacterial enzymes such as DNA gyrase, dihydroorotase, and dihydropteroate synthase, which are essential for DNA replication and nucleotide biosynthesis.[8][13][19]
-
Cell Membrane Disruption: Some derivatives can interfere with the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death.[5]
Figure 2: Potential mechanisms of antimicrobial action for benzothiazole derivatives.
Experimental Protocols
In Vitro Anticancer Cytotoxicity Screening (MTT Assay)
This protocol outlines a standard procedure for assessing the cytotoxic effects of benzothiazole analogs on cancer cell lines.[12][20]
1. Cell Seeding:
-
Culture human cancer cell lines (e.g., A549, MCF-7, HeLa) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Seed the cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
2. Compound Treatment:
-
Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).
-
Serially dilute the compounds in culture medium to achieve the desired final concentrations.
-
Replace the medium in the cell plates with the medium containing the test compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
3. MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of cell viability against the compound concentration.
Figure 3: Workflow for the in vitro MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of benzothiazole analogs against bacteria and fungi.[8][14]
1. Preparation of Inoculum:
-
Culture the microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth overnight at 37°C (for bacteria) or 30°C (for fungi).
-
Dilute the cultures to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
2. Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing the appropriate broth.
3. Inoculation and Incubation:
-
Inoculate each well with the prepared microbial suspension.
-
Include a positive control (microorganism in broth without compound), a negative control (broth only), and a standard antibiotic control (e.g., ciprofloxacin for bacteria, amphotericin B for fungi).
-
Incubate the plates at the appropriate temperature for 18-24 hours (bacteria) or 48 hours (fungi).
4. Determination of MIC:
-
Visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
Conclusion and Future Perspectives
The benzothiazole scaffold remains a highly valuable framework in the quest for novel therapeutic agents. The inclusion of a 6-fluoro substituent and an N-(2-morpholinoethyl) side chain, as seen in this compound, represents a promising strategy for enhancing both anticancer and antimicrobial efficacy. While direct comparative data for this specific compound is not extensively available, the analysis of structurally related analogs strongly suggests its potential as a bioactive molecule.
Future research should focus on the systematic synthesis and evaluation of a series of N-substituted 6-fluorobenzothiazol-2-amines to establish clear and comprehensive structure-activity relationships. Elucidating the precise molecular targets and mechanisms of action will be crucial for the rational design of more potent and selective benzothiazole-based drugs. The continued exploration of this versatile heterocyclic system holds significant promise for the development of next-generation therapies to combat cancer and infectious diseases.
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Bridging the Gap: A Comparative Guide to the In Vivo Validation of 6-fluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine
The journey of an anticancer compound from a promising in vitro "hit" to a viable clinical candidate is a rigorous process of validation. While cell-based assays provide crucial initial data on efficacy and mechanism, they cannot replicate the complex, dynamic environment of a living organism. Therefore, in vivo validation is the critical next step to assess a compound's true therapeutic potential, evaluating its efficacy, toxicity, and pharmacokinetic profile within a whole biological system.[1][2][3]
This guide provides a comprehensive framework for researchers and drug development professionals on how to design and execute in vivo studies to validate the anticancer activity of 6-fluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine. This compound belongs to the benzothiazole class of heterocyclic molecules, which have garnered significant interest for their broad spectrum of biological activities, including potent antitumor effects demonstrated against various cancer cell lines.[4][5][6][7] Our focus will be on establishing a robust, self-validating experimental design that delivers clear, interpretable, and translatable results.
Part 1: Strategic Selection of the In Vivo Model: The Foundational Decision
The choice of an animal model is the most critical decision in preclinical oncology research, as it directly influences the relevance and applicability of the findings. The two most common models for initial efficacy testing are cell line-derived xenografts (CDX) and syngeneic models. The selection depends entirely on the primary question being asked.
Causality Behind the Choice: For a novel compound like this compound, whose initial activity was likely determined against human cancer cell lines, a Cell Line-Derived Xenograft (CDX) model is the logical starting point.[8] The primary objective is to determine if the compound can inhibit the growth of a human tumor in a living system.[2][9]
Syngeneic models, which involve transplanting mouse tumor cells into immunocompetent mice of the same genetic background, are invaluable for studying immuno-oncology agents.[10][11][12] However, they are less suitable for the initial validation of a compound targeting human-specific pathways, as the tumor itself is of murine origin.[11][13]
Comparative Overview of Primary In Vivo Models:
| Feature | Cell Line-Derived Xenograft (CDX) Model | Syngeneic Model |
| Tumor Origin | Human cancer cell lines[8] | Murine cancer cell lines[10][13] |
| Host Immune System | Immunodeficient (e.g., NOD/SCID, Nude)[9] | Immunocompetent (fully functional immune system)[10][14] |
| Primary Application | Testing direct antitumor activity of compounds against human cancers.[8][15] | Evaluating immunotherapies and tumor-immune interactions.[10][12] |
| Advantages | Highly reproducible, cost-effective for large screens, directly tests efficacy on human cells.[8] | Allows for the study of immune responses to therapy, intact tumor microenvironment.[11][14] |
| Limitations | Lacks a functional immune system, may not fully represent human tumor heterogeneity.[9] | Tumor is of mouse origin, which may not accurately reflect human cancer biology.[11] |
For our purpose, the CDX model provides the most direct and relevant system to validate the intrinsic anticancer activity of our lead compound.
Part 2: Designing a Robust Xenograft Efficacy Study
A well-designed study minimizes variables and maximizes the reliability of the data. The protocol must be a self-validating system, meaning it includes appropriate controls and clear, measurable endpoints.
Key Experimental Parameters
-
Animal Model Selection: Athymic nude or NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) mice are standard choices for xenograft studies due to their compromised immune systems, which prevent the rejection of human tumor cells.[9]
-
Cell Line Selection: The choice of the human cancer cell line should be guided by the initial in vitro data. For instance, if this compound showed high potency against a non-small cell lung cancer line like A549, this would be an appropriate choice.[4][16]
-
Tumor Implantation: Subcutaneous implantation into the flank is the most common and straightforward method. It allows for easy, non-invasive monitoring and measurement of tumor growth with calipers.[17]
-
Group Allocation: Once tumors reach a palpable, measurable size (e.g., 50-100 mm³), animals are randomized into treatment groups to ensure a uniform distribution of tumor sizes at the start of the study. A typical design includes:
-
Group 1: Vehicle Control: Treated with the formulation buffer only. This is the baseline for tumor growth.
-
Group 2: Test Compound: Treated with this compound at one or more dose levels.
-
Group 3: Standard-of-Care Control (Optional but Recommended): Treated with a clinically relevant drug for the chosen cancer type (e.g., Cisplatin for lung cancer). This provides a benchmark for efficacy.
-
-
Dosing and Administration: The dose, frequency, and route of administration (e.g., oral gavage, intraperitoneal injection) should be informed by preliminary maximum tolerated dose (MTD) studies to ensure the compound is administered at an effective but non-toxic level.[18][19]
Workflow for In Vivo Efficacy Validation
Caption: General workflow for an in vivo xenograft efficacy study.
Part 3: Quantitative Data Analysis and Performance Comparison
The primary endpoint of an efficacy study is the inhibition of tumor growth. This is assessed by regular caliper measurements and calculation of tumor volume, typically using the formula: Volume = (Length x Width²)/2 .[20]
Tumor Growth Inhibition (%TGI) is a key metric calculated at the end of the study to quantify efficacy: %TGI = (1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)) x 100
Hypothetical Comparative Data
The following table illustrates how data from such a study would be presented, comparing our test compound to a vehicle control and a standard-of-care agent.
| Treatment Group (n=10) | Dose & Schedule | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | % TGI | Mean Body Weight Change (%) |
| Vehicle Control | 0.5% CMC, p.o., QD | 105.2 ± 8.5 | 1250.6 ± 110.2 | - | -1.5% |
| 6-fluoro-N-(...)-amine | 30 mg/kg, p.o., QD | 103.9 ± 9.1 | 487.7 ± 65.4 | 61% | -4.2% |
| Cisplatin | 5 mg/kg, i.p., Q3D | 106.1 ± 8.8 | 350.2 ± 58.9 | 72% | -12.8% |
Data are hypothetical and for illustrative purposes only.
This table allows for a direct, objective comparison. Here, the hypothetical data shows that this compound exhibits significant tumor growth inhibition (61%) with moderate impact on body weight, a key indicator of tolerability and toxicity.[21]
Part 4: Mechanistic Context: A Plausible Signaling Pathway
Benzothiazole derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases.[22][23] A plausible mechanism of action for our compound could be the inhibition of a key Receptor Tyrosine Kinase (RTK) signaling pathway, such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer and controls cell proliferation and survival.
Caption: Plausible inhibition of the PI3K/AKT/mTOR signaling pathway.
Part 5: Detailed Protocol: Subcutaneous Xenograft Tumor Growth Inhibition Study
This protocol provides a self-validating, step-by-step methodology for the experiment.
1. Materials
-
6-8 week old female athymic nude mice.
-
A549 human non-small cell lung cancer cells.
-
Complete culture medium (e.g., F-12K Medium + 10% FBS).
-
Matrigel® Basement Membrane Matrix.
-
This compound.
-
Vehicle (e.g., 0.5% methylcellulose in sterile water).
-
Digital calipers, sterile syringes, and needles.
2. Animal Acclimatization and Handling
-
Upon arrival, house mice in a specific pathogen-free (SPF) facility for at least one week to acclimatize.
-
Ensure free access to autoclaved food and water.
-
All procedures must be approved by and performed in accordance with the institution's Animal Care and Use Committee (IACUC) guidelines.
3. Tumor Cell Implantation
-
Culture A549 cells to ~80% confluency. Harvest cells via trypsinization, wash with sterile PBS, and determine cell viability using a trypan blue exclusion assay.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a final concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
4. Tumor Monitoring and Group Randomization
-
Begin monitoring tumor growth 5-7 days post-implantation.
-
Measure tumors with digital calipers 2-3 times per week.
-
When the average tumor volume reaches approximately 100 mm³, randomize the mice into treatment groups (n=8-10 mice per group) to ensure the average tumor volume is similar across all groups.
5. Compound Preparation and Administration
-
Prepare the test compound fresh daily in the selected vehicle.
-
Administer the compound and vehicle control according to the predetermined dose and schedule (e.g., daily oral gavage for 21 days).
-
Record the body weight of each animal at the time of dosing.
6. Efficacy and Toxicity Monitoring
-
Measure tumor dimensions and body weights 2-3 times weekly throughout the study.
-
Monitor animals daily for any clinical signs of toxicity (e.g., lethargy, ruffled fur, loss of appetite).
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration.
7. Data Analysis
-
Calculate individual tumor volumes for each measurement day.
-
Calculate the mean tumor volume ± SEM for each group.
-
Calculate the percentage of tumor growth inhibition (%TGI) at the end of the study.
-
Analyze body weight data as an indicator of systemic toxicity.
Conclusion
The transition from in vitro to in vivo testing is a decisive moment in the life of a potential anticancer drug.[1] By employing a methodologically sound and logically justified approach, centered on the selection of an appropriate animal model and the execution of a robust experimental protocol, researchers can generate the high-quality, reliable data needed to validate the therapeutic potential of this compound. This guide provides the framework to bridge that critical gap, moving one step closer to developing novel and effective cancer therapies.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Fluoro-Benzothiazole Derivatives
For researchers, medicinal chemists, and drug development professionals, the benzothiazole scaffold represents a privileged structure in the quest for novel therapeutic agents. Its inherent biological activities, coupled with the potential for diverse functionalization, have made it a focal point of extensive research. The introduction of a fluorine atom at the 6-position of the benzothiazole ring has been a particularly fruitful strategy, often leading to enhanced potency and improved pharmacokinetic properties. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 6-fluoro-benzothiazole derivatives, drawing upon experimental data to elucidate the impact of structural modifications on their anticancer and antimicrobial activities.
The Significance of the 6-Fluoro-Benzothiazole Scaffold
The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a versatile pharmacophore. The incorporation of a fluorine atom at the 6-position is a key design element in medicinal chemistry. Due to its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, fluorine can significantly influence a molecule's metabolic stability, lipophilicity, and binding interactions with biological targets. In the context of benzothiazole derivatives, the 6-fluoro substitution has been repeatedly shown to be a critical determinant of biological efficacy.
Comparative Analysis of Anticancer Activity
The anticancer potential of 6-fluoro-benzothiazole derivatives has been extensively explored against a variety of cancer cell lines. The primary mechanism often involves the inhibition of crucial cellular pathways, leading to apoptosis or cell cycle arrest. The following sections compare different substitution patterns and their impact on cytotoxic activity, with a focus on the human breast adenocarcinoma cell line (MCF-7) and human colon carcinoma cell lines (HCT-116 and HT-29) as representative examples.
Impact of Substituents at the 2-Position
The 2-position of the benzothiazole ring is a common site for modification, allowing for the introduction of a wide range of functionalities that can modulate the compound's interaction with its biological target.
A series of fluorinated 2-aryl benzothiazole derivatives have demonstrated significant antiproliferative activity. For instance, compounds with a hydroxyl-substituted phenyl ring at the 2-position have shown potent effects.
| Compound ID | R (at 2-position) | Cancer Cell Line | IC50 / GI50 (µM) |
| 1a | 3-hydroxyphenyl | MCF-7 | 0.57[1] |
| 1b | 4-hydroxyphenyl | MCF-7 | 0.4[1] |
| 2a | 4-hydroxyphenyl | MDA-MB-468 | 0.20-0.5[2] |
| 3 | Indole (via hydrazine carboxamide) | HT-29 (Colon) | 0.015[1][3] |
| 4 | Quinolone (nitrobenzylidene containing) | MCF-7 | 0.058[3][4] |
| 5 | Quinolone (hydroxybenzylidene containing) | MCF-7 | 0.052[3][4] |
Expertise & Experience: The data clearly indicates that the nature of the substituent at the 2-position dramatically influences anticancer potency. The sub-micromolar activity of the 2-(hydroxyphenyl) derivatives 1a and 1b against MCF-7 cells highlights the importance of a hydrogen bond-donating group at this position. The exceptional potency of the indole-containing derivative 3 against colon cancer cells (HT-29) suggests that a more complex, heterocyclic moiety can lead to significantly enhanced activity, likely through improved binding affinity to the target protein. Furthermore, the quinolone-based derivatives 4 and 5 demonstrate that incorporating another biologically active scaffold can result in highly potent compounds, with IC50 values in the nanomolar range against MCF-7 cells. This synergistic approach is a powerful strategy in modern drug design.
The Role of Substituents on the Benzothiazole Core
While the 6-fluoro group is a key feature, other substitutions on the benzothiazole ring can further fine-tune the biological activity.
| Compound ID | Substitution Pattern | Cancer Cell Line | GI50 (nM) |
| 6 | 2-(3,4-dichlorophenyl)amino-6-chloro | HOP-92 (Non-small cell lung) | 71.8[3][4] |
Expertise & Experience: The potent activity of compound 6 underscores the impact of multiple halogen substitutions. The presence of three chlorine atoms, in addition to the inherent activity of the benzothiazole core, contributes to its high potency against non-small cell lung cancer. This suggests that increasing the lipophilicity and the potential for halogen bonding can be a viable strategy for enhancing anticancer efficacy.
Comparative Analysis of Antimicrobial Activity
6-Fluoro-benzothiazole derivatives have also emerged as promising antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria. The SAR in this context often revolves around the ability of the compounds to disrupt essential bacterial processes, such as cell wall synthesis or DNA replication.
Impact of Diverse Substitutions on Antibacterial Efficacy
A variety of substituents at different positions of the 6-fluoro-benzothiazole scaffold have been investigated for their antibacterial effects. The following table summarizes the minimum inhibitory concentration (MIC) values against Escherichia coli and Staphylococcus aureus.
| Compound ID | Key Structural Features | Bacterial Strain | MIC (µg/mL) |
| 7a | 2-Hydrazino linked to 4-chlorophenyl | E. coli | -[5] |
| 7b | 2-Hydrazino linked to 4-nitrophenyl | S. aureus | -[5] |
| 8 | 2-amino, 7-substituted with various amines | S. aureus & E. coli | Moderate to Significant[5] |
| 9a | 2-amino, 6-fluoro, linked to quinazolinone | S. aureus | Appreciable[6] |
| 9b | 2-amino, 6-fluoro, linked to quinazolinone | E. coli | Appreciable[6] |
| 10 | 2-amino, 6-fluoro, linked to 1,3,4-thiadiazole | B. subtilis, S. aureus, K. pneumonia, E. coli | -[7] |
Note: Specific MIC values were not provided in the source for some compounds, but their activity was described qualitatively.
Expertise & Experience: The antimicrobial SAR of 6-fluoro-benzothiazoles is multifaceted. The work by Gupta et al. demonstrated that various substitutions at the 7-position of the 2-amino-6-fluoro-benzothiazole core can lead to moderate to significant activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria[5]. The introduction of a quinazolinone moiety, as seen in compounds 9a and 9b , also confers appreciable antimicrobial activity[6]. Furthermore, the incorporation of a 1,3,4-thiadiazole ring at the 2-position (compound 10 ) has been shown to be a viable strategy for developing broad-spectrum antibacterial agents[7]. These examples highlight the versatility of the 6-fluoro-benzothiazole scaffold in accommodating various pharmacophores to achieve potent antimicrobial effects.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, it is crucial to adhere to standardized experimental protocols. The following are detailed methodologies for the key assays used in the evaluation of 6-fluoro-benzothiazole derivatives.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 6-fluoro-benzothiazole derivatives in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Diagram of the MTT Assay Workflow:
Caption: Workflow of the broth microdilution method for MIC determination.
Logical Relationships in SAR Studies
The process of conducting SAR studies is a cyclical and iterative process that integrates chemical synthesis with biological testing to refine the properties of lead compounds.
Diagram of the SAR Study Cycle:
Caption: The iterative cycle of structure-activity relationship studies.
Conclusion
The 6-fluoro-benzothiazole scaffold is a highly promising platform for the development of novel anticancer and antimicrobial agents. Structure-activity relationship studies have consistently demonstrated that the biological activity of these derivatives can be significantly modulated by the nature and position of various substituents. The strategic introduction of functionalities at the 2-position and elsewhere on the benzothiazole core has led to the discovery of compounds with potent, low micromolar and even nanomolar efficacy. This guide has provided a comparative overview of these relationships, supported by experimental data and detailed protocols, to aid researchers in the rational design of new and more effective 6-fluoro-benzothiazole-based therapeutics. The continued exploration of this versatile scaffold holds great promise for addressing unmet needs in oncology and infectious diseases.
References
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Irfan, A., Batool, F., Naqvi, S. A. Z., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265–279. [Link]
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El-Sayed, M. A.-H., & Al-Salahi, R. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry, 15(6), 1339-1371. [Link]
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Irfan, A., Batool, F., Naqvi, S. A. Z., et al. (2020). Benzothiazole derivatives as anticancer agents. Taylor & Francis Online, 35(1), 265-279. [Link]
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Gupta, A., & Singh, J. (2010). Synthesis and antibacterial study of novel fluoro-benzothiazole derivatives. Journal of Pharmacy Research, 3(11), 2656-2659. [Link]
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Niharika, P., Namratha, J. R., & Sunitha, N. (2022). Synthesis and In Vitro evaluation of 6-Fluoro benzothiazole substituted quinazolinones. Current Trends in Pharmacy and Pharmaceutical Chemistry, 4(1), 35-40. [Link]
-
Reddy, D. R. S., Jamullamudi, R. N., & Pedamallu, N. (2014). SYNTHESIS AND BIOLOGICAL EVALUATION OF 6-FLUORO BENZOTHIAZOLE SUBSTITUTED 1,3,4-THIADIAZOLE. World Journal of Pharmacy and Pharmaceutical Sciences, 3(5), 848-857. [Link]
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Comparative Analysis: 6-fluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine Against Established p38 MAPK Inhibitors
A Senior Application Scientist's Guide to Evaluating a Novel Kinase Inhibitor
In the landscape of kinase-targeted drug discovery, particularly concerning inflammatory and autoimmune diseases, the p38 mitogen-activated protein kinases (MAPKs) remain a focal point of intensive research. This guide provides a comparative analysis of the hypothetical p38 MAPK inhibitor, 6-fluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine, against well-characterized and clinically relevant inhibitors of the same target. Our objective is to furnish researchers, scientists, and drug development professionals with a framework for evaluating novel compounds in this competitive space, underpinned by robust experimental design and data interpretation.
Introduction to the Target: p38 MAPK Signaling
The p38 MAPKs are a family of serine/threonine kinases that play a pivotal role in cellular responses to inflammatory cytokines and environmental stress. Dysregulation of the p38 MAPK pathway is implicated in a host of pathological conditions, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease. The signaling cascade is initiated by upstream kinases, leading to the dual phosphorylation of a Thr-Gly-Tyr motif in the activation loop of p38, which in turn phosphorylates downstream transcription factors, culminating in the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Figure 1: Simplified p38 MAPK signaling pathway.
The Contenders: A Comparative Overview
Our analysis will focus on comparing the hypothetical inhibitory profile of This compound with two well-established p38 MAPK inhibitors: SB203580 and Doramapimod (BIRB 796) . SB203580 is a first-generation, highly selective, and potent ATP-competitive inhibitor, widely used as a research tool. Doramapimod, on the other hand, is a more clinically advanced, highly potent, allosteric inhibitor that binds to a distinct site from the ATP-binding pocket, leading to a slower off-rate.
| Compound | Type | IC50 (p38α) | Mechanism of Action |
| This compound | Hypothetical | TBD | To be determined |
| SB203580 | ATP-competitive | ~50-100 nM | Binds to the ATP pocket of the active enzyme. |
| Doramapimod (BIRB 796) | Allosteric (Type II) | ~38 nM | Binds to an allosteric site, stabilizing an inactive conformation. |
Table 1: Comparative profiles of selected p38 MAPK inhibitors.
Experimental Workflow for Inhibitor Characterization
To ascertain the inhibitory potential of a novel compound like this compound, a multi-tiered experimental approach is essential. This ensures a comprehensive understanding of its potency, selectivity, and cellular activity.
Figure 2: Tiered experimental workflow for inhibitor profiling.
Step-by-Step Protocol: In Vitro p38α Kinase Assay (LanthaScreen™)
This assay quantitatively measures the inhibition of p38α kinase activity.
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is employed. The kinase phosphorylates a GFP-labeled substrate, which is then bound by a terbium-labeled anti-phospho-substrate antibody. Excitation of terbium leads to FRET to GFP if the substrate is phosphorylated, resulting in a detectable signal.
Materials:
-
Recombinant human p38α kinase
-
LanthaScreen™ Tb-anti-p38 (pT180/pY182) antibody
-
GFP-ATF2 substrate
-
ATP
-
Test compounds (this compound, SB203580, Doramapimod) dissolved in DMSO.
-
Assay buffer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compounds to the assay buffer.
-
Add the GFP-ATF2 substrate and ATP solution to each well.
-
Initiate the kinase reaction by adding the recombinant p38α kinase.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction by adding the Tb-anti-p38 antibody in a TR-FRET dilution buffer.
-
Incubate for 30 minutes at room temperature.
-
Read the plate on a TR-FRET compatible plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic model.
Step-by-Step Protocol: Cellular Assay for TNF-α Production
This assay assesses the ability of the inhibitor to suppress the production of a key pro-inflammatory cytokine in a cellular context.
Principle: Lipopolysaccharide (LPS) stimulates macrophages to produce TNF-α via the p38 MAPK pathway. The amount of TNF-α secreted into the cell culture medium is quantified using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
RAW 264.7 murine macrophage cell line
-
LPS
-
Test compounds
-
Complete cell culture medium
-
TNF-α ELISA kit
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 4 hours.
-
Collect the cell culture supernatant.
-
Perform the TNF-α ELISA according to the manufacturer's instructions.
-
Measure the absorbance and calculate the concentration of TNF-α.
-
Determine the IC50 value for the inhibition of TNF-α production.
Interpreting the Data: A Hypothetical Outcome
For this compound to be considered a promising lead, it should ideally exhibit potent inhibition in both the biochemical and cellular assays, comparable to or exceeding the performance of the established inhibitors. Furthermore, a broad kinase selectivity panel is crucial to identify any potential off-target effects that could lead to toxicity. Mechanism of action studies, such as ATP competition assays, would further clarify whether the compound binds to the ATP site, like SB203580, or an allosteric site, similar to Doramapimod.
Conclusion
The evaluation of a novel kinase inhibitor requires a systematic and rigorous approach. By employing a combination of biochemical and cellular assays, and comparing the results to well-characterized inhibitors, researchers can gain a comprehensive understanding of the compound's potential. The hypothetical analysis of this compound presented here provides a roadmap for such an evaluation. The ultimate success of any new inhibitor will depend not only on its potency but also on its selectivity, pharmacokinetic properties, and in vivo efficacy.
References
-
Title: Mitogen-activated protein kinase p38 as a therapeutic target in inflammatory diseases. Source: Nature Reviews Drug Discovery URL: [Link]
-
Title: The p38 mitogen-activated protein kinase inhibitors represent a single chemotype: characterization of their binding and kinetics of inhibition. Source: Journal of Biological Chemistry URL: [Link]
-
Title: BIRB 796, a selective and potent inhibitor of p38 kinase, demonstrates clinical efficacy in patients with rheumatoid arthritis. Source: Arthritis & Rheumatism URL: [Link]
A Researcher's Guide to Deconvoluting the Target Landscape of 6-fluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine
In the landscape of modern drug discovery, the precise characterization of a small molecule's interaction with the proteome is paramount. The 2-aminobenzothiazole scaffold has emerged as a privileged structure, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2][3]. This guide focuses on a specific derivative, 6-fluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine , a compound of interest whose target profile and specificity remain to be fully elucidated.
This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals aiming to systematically investigate the cross-reactivity and target specificity of this molecule. We will eschew a rigid template, instead adopting a logical, experimentally-driven narrative that mirrors the scientific process of target deconvolution and validation. Our approach is grounded in established, robust methodologies, providing not just the "how" but the critical "why" behind each experimental choice.
Pillar 1: The Imperative of Target Specificity in Drug Discovery
The efficacy and safety of a therapeutic agent are inextricably linked to its specificity. Off-target effects can lead to unforeseen toxicities and a narrow therapeutic window. Therefore, a rigorous assessment of a compound's selectivity across the proteome is a non-negotiable step in preclinical development. For kinase inhibitors, a prominent class of therapeutics, this is especially critical due to the high degree of structural conservation in the ATP-binding pocket across the kinome[4][5]. This guide will use the lens of kinase inhibitor profiling as a primary example, given the prevalence of this target class.
Pillar 2: An Integrated Experimental Workflow for Target Profiling
We propose a multi-tiered strategy to comprehensively profile the target engagement and selectivity of this compound. This workflow is designed to move from broad, unbiased screening to focused, quantitative validation in a cellular context.
Caption: A tiered experimental workflow for target identification and specificity profiling.
Pillar 3: Deep Dive into Key Methodologies & Data Interpretation
Tier 1: Casting a Wide Net with Kinome Scanning
The initial step in understanding a compound's selectivity is to screen it against a large panel of potential targets. For kinase-like compounds, commercial services like KINOMEscan® offer comprehensive profiling against hundreds of human kinases[6][7][8].
Experimental Protocol: KINOMEscan® Competition Binding Assay
-
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag[7].
-
Procedure:
-
A panel of human kinases, each tagged with a unique DNA sequence, is used.
-
The test compound, this compound, is incubated at a screening concentration (e.g., 1 µM) with the kinase panel in the presence of the immobilized ligand.
-
After equilibration, unbound kinase is washed away.
-
The amount of bound kinase is quantified using qPCR.
-
Results are typically expressed as a percentage of the DMSO control.
-
Data Presentation and Interpretation (Hypothetical Data)
To illustrate, let's consider hypothetical KINOMEscan® data for our compound of interest and two alternative compounds.
| Kinase Target | This compound (% Control @ 1µM) | Alternative A (% Control @ 1µM) | Alternative B (% Control @ 1µM) |
| MAPK14 (p38α) | 5 | 10 | 55 |
| CDK2 | 8 | 75 | 12 |
| VEGFR2 | 65 | 15 | 80 |
| SRC | 72 | 88 | 25 |
| ABL1 | 90 | 95 | 92 |
-
Interpretation: In this hypothetical scenario, this compound shows potent inhibition of MAPK14 and CDK2 (low % control values indicate strong binding). Alternative A is also a potent MAPK14 inhibitor but shows significant activity against VEGFR2. Alternative B is a more selective CDK2 inhibitor.
Tier 2: Quantifying Binding Affinity
Following the identification of primary targets, the next crucial step is to quantify the binding affinity (Kd). While dose-response curves from kinome profiling can provide an initial estimate, biophysical methods like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) offer more precise measurements[9].
Tier 3: Validating Target Engagement in a Cellular Context
A compound's activity in a biochemical assay does not always translate to a cellular setting. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in intact cells or cell lysates[10][11][12][13][14].
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Principle: Ligand binding stabilizes a target protein, leading to an increase in its melting temperature (Tm). This thermal shift can be detected by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble protein remaining[10][14].
-
Procedure:
-
Culture cells to an appropriate density.
-
Treat cells with either DMSO (vehicle control) or varying concentrations of this compound.
-
Harvest and lyse the cells.
-
Aliquot the lysate and heat to a range of temperatures (e.g., 40-70°C).
-
Centrifuge to pellet aggregated proteins.
-
Analyze the supernatant for the presence of the target protein by Western blot or other quantitative methods.
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve.
-
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Data Presentation and Interpretation (Hypothetical Data)
A successful CETSA experiment will show a rightward shift in the melting curve in the presence of the stabilizing ligand.
| Compound | Target Protein | Apparent Tm (°C) | ΔTm (°C) |
| DMSO | MAPK14 | 52.5 | - |
| This compound (10 µM) | MAPK14 | 58.2 | +5.7 |
| Alternative A (10 µM) | MAPK14 | 57.8 | +5.3 |
| DMSO | Unrelated Protein X | 61.3 | - |
| This compound (10 µM) | Unrelated Protein X | 61.5 | +0.2 |
-
Interpretation: The significant positive thermal shift (ΔTm) for MAPK14 upon treatment with our compound of interest provides strong evidence of target engagement in a cellular environment. The negligible shift for "Unrelated Protein X" suggests specificity.
Conclusion: A Path Forward
The journey to understanding the precise molecular interactions of a novel compound like this compound is a meticulous one. The integrated workflow presented in this guide, combining broad-spectrum screening with quantitative biophysical and cellular validation, provides a robust framework for its characterization. By adhering to these principles of scientific integrity and employing these validated methodologies, researchers can confidently delineate the target landscape of this and other promising small molecules, paving the way for the development of safer and more effective therapeutics.
References
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Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
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Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Retrieved from [Link]
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Klaeger, S., Gohlke, B., Scott, D. A., Médard, G., & Kuster, B. (2017). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling, 10(509), eaan0869. Retrieved from [Link]
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Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. Retrieved from [Link]
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Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Knovich, M. A., & Agarwal, N. (2013). A broad activity screen in support of a chemogenomic map for kinase signalling research and drug discovery. Biochemical Journal, 451(2), 313-328. Retrieved from [Link]
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Shaw, J., Hughes, S. J., Strang, C. J., Rowedder, J. E., Tigue, N. J., & Holt, S. V. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 13(8), 2238-2244. Retrieved from [Link]
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Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
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Duncan, J. S., Whittle, M. C., Nakamura, K., & Abell, A. D. (2012). Recent advances in methods to assess the activity of the kinome. Future Medicinal Chemistry, 4(14), 1835-1853. Retrieved from [Link]
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News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
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CETSA. (n.d.). CETSA. Retrieved from [Link]
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Bischof, J., Egerer, L., & Knippschild, U. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8614. Retrieved from [Link]
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Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]
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DiscoverX. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved from [Link]
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Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved from [Link]
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Thoreauchem. (n.d.). This compound. Retrieved from [Link]
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Al-Obaydi, S. M. (2021). Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity. Journal of Education for Pure Science-University of Thi-Qar, 11(2). Retrieved from [Link]
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Reddy, D. R. S., & Sudhakar, D. (2014). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica, 6(1), 111-114. Retrieved from [Link]
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ResearchGate. (2025, March 20). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-6-fluorobenzothiazole. Retrieved from [Link]
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Royal Society of Chemistry. (2025, October 31). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Retrieved from [Link]
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A Head-to-Head Comparison of 6-fluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine with Standard-of-Care Drugs for Alzheimer's Disease
This guide provides a comprehensive, head-to-head comparison of the investigational compound 6-fluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine against current standard-of-care drugs for Alzheimer's disease. As a novel benzothiazole derivative, this compound enters a therapeutic landscape marked by both symptomatic treatments and emerging disease-modifying therapies. This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the potential mechanisms, comparative analysis, and the requisite experimental validation for this promising molecule.
Introduction to the Alzheimer's Disease Therapeutic Landscape
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) in the brain, leading to synaptic dysfunction and neuronal loss.[1] For decades, therapeutic strategies have primarily focused on symptomatic relief. However, the recent approval of amyloid-targeting monoclonal antibodies has heralded a new era of disease-modifying treatments.[2][3]
The standard of care for AD encompasses two main classes of drugs:
-
Cholinesterase inhibitors (e.g., Donepezil) that aim to increase the levels of acetylcholine, a neurotransmitter involved in memory and learning.[4][5][6][7][8]
-
NMDA receptor antagonists (e.g., Memantine) that modulate glutamate transmission to prevent excitotoxicity.[8][9][10][11][12][13]
-
Anti-amyloid monoclonal antibodies (e.g., Aducanumab, Lecanemab) that target and promote the clearance of Aβ plaques.[2][14][15][16][17][18][19][20][21]
This guide will compare the novel compound, this compound, against these established therapies, postulating a mechanism of action based on its structural properties and the known activities of the benzothiazole scaffold.
The Amyloid Cascade Hypothesis
A central theory in Alzheimer's disease pathogenesis is the amyloid cascade hypothesis, which posits that the accumulation of amyloid-beta (Aβ) is the primary event driving the disease process. This diagram illustrates the key steps in this proposed pathway.
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A Senior Application Scientist's Guide to Replicating Published Findings on the Biological Activity of 6-Fluoro-Benzothiazoles
For Researchers, Scientists, and Drug Development Professionals
The replication of published findings is a cornerstone of scientific advancement, ensuring the reliability and robustness of new discoveries. This guide provides an in-depth technical framework for researchers and drug development professionals seeking to replicate, understand, and build upon the reported biological activities of 6-fluoro-benzothiazoles. As a senior application scientist, my goal is to not only provide protocols but to illuminate the causal reasoning behind experimental choices, fostering a deeper understanding of how to achieve reproducible and meaningful results.
The Ascendancy of Fluorine in Benzothiazole Scaffolds
The benzothiazole core is a privileged scaffold in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. The strategic incorporation of a fluorine atom, particularly at the 6-position, can dramatically enhance a molecule's therapeutic potential. Fluorine's high electronegativity and small size can modulate a compound's lipophilicity, metabolic stability, and binding affinity to target proteins, often leading to improved potency and pharmacokinetic properties.[1] Published research has highlighted the promising anticancer and antimicrobial activities of 6-fluoro-benzothiazole derivatives, making them a compelling area of investigation for novel drug discovery.[2][3][4][5][6][7][8][9]
Charting the Course for Successful Replication: A Methodical Approach
A successful replication study is more than just repeating a published procedure; it is a systematic investigation designed to validate and understand the original findings. This requires a meticulous approach, from the synthesis of the target compounds to the execution and interpretation of biological assays.
The Crucial First Step: Synthesis and Characterization of 6-Fluoro-Benzothiazoles
The integrity of any biological study begins with the quality of the chemical matter. The synthesis of 6-fluoro-benzothiazoles, while well-documented, presents opportunities for variability that can significantly impact the reproducibility of biological data.
Common Synthetic Route: The Jacobson Synthesis and Its Nuances
A prevalent method for synthesizing 2-substituted-6-fluoro-benzothiazoles involves the condensation of 4-fluoro-2-aminothiophenol with an appropriate aldehyde, followed by oxidative cyclization.
Caption: A simplified schematic of the Jacobson synthesis for 6-fluoro-benzothiazoles.
Experimental Protocol: Synthesis of a Representative 6-Fluoro-Benzothiazole Derivative
-
Reaction Setup: In a round-bottom flask, dissolve 4-fluoro-2-aminothiophenol (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Aldehyde Addition: Add the desired aldehyde (1.0-1.2 eq) to the solution. The choice of aldehyde will determine the substituent at the 2-position of the benzothiazole ring.
-
Oxidative Cyclization: Introduce an oxidizing agent. A variety of reagents can be used, including potassium permanganate, hydrogen peroxide, or even exposure to air. The choice and stoichiometry of the oxidizing agent can influence reaction time and the formation of side products.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) to determine the optimal reaction time.
-
Workup and Purification: Upon completion, the reaction mixture is typically quenched, and the product is extracted into an organic solvent. Purification is paramount and is often achieved by column chromatography. It is crucial to meticulously characterize the final product to ensure its identity and purity.
Causality and Potential for Variability in Synthesis:
-
Purity of Starting Materials: The purity of the initial 4-fluoro-2-aminothiophenol and the chosen aldehyde is critical. Impurities in the starting materials can lead to the formation of undesired side products that may be difficult to separate and could interfere with biological assays.[10][11][12]
-
Oxidizing Agent and Reaction Conditions: The choice of oxidizing agent and reaction temperature can influence the reaction rate and the formation of over-oxidized byproducts. Careful optimization of these parameters is necessary to maximize the yield of the desired product.
Rigorous Biological Evaluation: A Focus on Anticancer Activity
To illustrate the process of replicating biological findings, we will focus on the widely reported anticancer activity of 6-fluoro-benzothiazoles. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common and robust method for assessing cell viability.
Caption: A stepwise workflow for conducting an MTT cytotoxicity assay.
Experimental Protocol: In Vitro Cytotoxicity Testing Using the MTT Assay
This protocol is based on guidelines from the National Cancer Institute (NCI) for in vitro cytotoxicity testing.[13]
-
Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in the recommended culture medium supplemented with fetal bovine serum and antibiotics. Ensure cells are in the exponential growth phase before seeding.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere for 24 hours.
-
Compound Preparation and Treatment: Prepare a stock solution of the purified 6-fluoro-benzothiazole derivative in dimethyl sulfoxide (DMSO). Perform serial dilutions to obtain a range of final concentrations for treatment. Ensure the final DMSO concentration in the wells is consistent and non-toxic to the cells (typically ≤ 0.5%).
-
Incubation: Incubate the treated cells for a defined period, typically 48 or 72 hours.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value.
Self-Validating Systems and Causality in Biological Assays:
-
Positive and Negative Controls: The inclusion of a known cytotoxic agent (e.g., Doxorubicin) as a positive control and a vehicle-only (DMSO) as a negative control is essential to validate the assay's performance.
-
Cell Line Authentication: Use authenticated cell lines from a reputable source (e.g., ATCC) and regularly test for mycoplasma contamination. Misidentified or contaminated cell lines are a major source of irreproducible data.
-
Assay Linearity and Dynamic Range: Ensure that the cell seeding density and MTT incubation time are optimized to fall within the linear range of the assay.
Comparative Analysis: Benchmarking Against Alternatives
A critical aspect of evaluating a compound's potential is to compare its activity against existing standards and other relevant molecules.
Table 1: Comparative Anticancer Activity (IC50 in µM) of a Hypothetical 6-Fluoro-Benzothiazole Derivative
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |
| 6-Fluoro-Benzothiazole Derivative | Replicated Data | Replicated Data | Replicated Data |
| Doxorubicin (Clinical Drug) | ~0.05[14] | ~0.1 | ~0.2 |
| Riluzole (Benzothiazole Drug) | >100 | >100 | >100 |
| 5-Fluorouracil (Clinical Drug) | ~5 | ~20 | ~3 |
Note: The IC50 values for clinical drugs are approximate and can vary between studies and cell lines. The purpose of this table is to provide a framework for comparison.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of a Hypothetical 6-Fluoro-Benzothiazole Derivative
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| 6-Fluoro-Benzothiazole Derivative | Replicated Data | Replicated Data |
| Ciprofloxacin (Standard Antibiotic) | ~0.5-1[4] | ~0.015-0.12[4] |
| Vancomycin (Standard Antibiotic) | ~1-2 | Not Active |
Note: MIC values for standard antibiotics are approximate and can vary depending on the strain and testing methodology.
Mechanistic Insights: Understanding the "Why"
The biological activity of benzothiazole derivatives has been attributed to several mechanisms of action, including:
-
Enzyme Inhibition: Many benzothiazole derivatives are known to inhibit crucial enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases and topoisomerases.[2][15]
-
Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells through various signaling pathways.[2][14][16]
-
DNA Interaction: Some benzothiazoles can interact with DNA, leading to cell cycle arrest and cell death.[3]
Caption: Potential molecular mechanisms contributing to the anticancer activity of 6-fluoro-benzothiazoles.
Conclusion: Embracing Rigor in Scientific Discovery
Replicating published findings is not merely a confirmatory exercise but a critical process of scientific inquiry. This guide has provided a framework for approaching the replication of the biological activities of 6-fluoro-benzothiazoles with a focus on scientific integrity and a deep understanding of experimental causality. By meticulously controlling for variables in synthesis, employing robust and well-validated biological assays, and critically comparing findings against established alternatives, researchers can contribute to the generation of reliable and impactful scientific knowledge.
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A Researcher's Guide to Assessing the Therapeutic Index of Novel Benzothiazole Derivatives: A Comparative Framework Featuring 6-fluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine
In the landscape of modern drug discovery, the benzothiazole scaffold has emerged as a "privileged structure" due to its remarkable versatility and presence in a wide array of pharmacologically active agents.[1] These derivatives have demonstrated significant therapeutic potential across various domains, including oncology, neuroprotection, and infectious diseases.[2][3] This guide offers a comprehensive framework for assessing the therapeutic index (TI) of novel benzothiazole candidates, using the promising, yet uncharacterized, compound 6-fluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine as a central case study.
The therapeutic index is a critical metric in drug development, quantifying the relative safety of a drug by comparing the dose required for a therapeutic effect to the dose that causes toxicity.[4][5] A high TI is desirable, indicating a wide margin of safety between efficacy and toxicity.[6][7] This guide is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the strategic rationale behind them to ensure a robust and self-validating assessment of a new chemical entity's potential.
Foundational Principles: Defining the Therapeutic Index
The therapeutic index is classically defined as the ratio of the toxic dose in 50% of a population (TD50) to the effective dose in 50% of the population (ED50).[7][8] In preclinical animal studies, the lethal dose (LD50) is often used as a surrogate for the TD50.[5]
TI = TD50 / ED50 or TI = LD50 / ED50
A comprehensive assessment begins with in vitro studies to establish cellular potency and cytotoxicity, which then guide the design of more complex and resource-intensive in vivo efficacy and toxicity studies in relevant animal models.[3][9] This tiered approach is a cornerstone of modern toxicology and is advocated by regulatory bodies like the FDA.[1][9]
The Subject Compound: A Benzothiazole Scaffold of Interest
Our subject, this compound, combines several structural features of interest in medicinal chemistry:
-
A 6-fluoro Benzothiazole Core: Fluorine substitution can enhance metabolic stability and binding affinity.[10]
-
A 2-amino Group: This functional group is common in biologically active benzothiazoles and serves as a key point for structural modification.
-
A Morpholinoethyl Side Chain: This moiety can improve pharmacokinetic properties, such as solubility and absorption.
Given the well-documented anticancer properties of many benzothiazole derivatives, this guide will proceed with the hypothesis that our subject compound is being evaluated as a potential anticancer agent.[11][12][13]
Phase I: In Vitro Assessment of Efficacy and Cytotoxicity
The initial phase of TI determination involves characterizing the compound's activity at the cellular level. This provides the foundational data for the "Efficacy" component of the TI ratio.
Experimental Objective: Determining the IC50 (50% Inhibitory Concentration)
The IC50 value represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. In cancer research, this is typically the concentration that reduces cancer cell viability by 50%.
Recommended Protocol: XTT Cell Viability Assay
While several colorimetric assays exist (e.g., MTT, MTS), the XTT assay is recommended for its simplicity and reliability. It measures the metabolic activity of viable cells, where mitochondrial dehydrogenases reduce the XTT tetrazolium salt to a water-soluble orange formazan product, eliminating the need for a solubilization step required in the MTT assay.[14][15][16]
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.[11]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in cell culture medium.
-
Treatment: Remove the old medium from the cells and add the various concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for a period relevant to the cell doubling time (e.g., 48-72 hours).
-
XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions and add it to each well.
-
Incubation: Incubate the plate for an additional 2-4 hours to allow for formazan development.
-
Data Acquisition: Measure the absorbance of the wells using a spectrophotometer (plate reader) at the appropriate wavelength (typically ~450 nm).
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[6]
Logical Framework for In Vitro TI Assessment
To establish an in vitro therapeutic index, the cytotoxicity of the compound is also tested against a non-cancerous cell line (e.g., normal human fibroblasts). The ratio of the IC50 in normal cells to the IC50 in cancer cells provides an early indication of selectivity and safety.
Caption: Workflow for In Vitro Therapeutic Index Determination.
Phase II: In Vivo Assessment in Animal Models
Positive in vitro results, indicating high potency against cancer cells and low cytotoxicity to normal cells, justify moving to in vivo studies. These studies are essential for understanding the compound's behavior in a complex biological system and are required by regulatory agencies before human trials can begin.[3][17]
Experimental Objective 1: Determining Efficacy (ED50)
The ED50 is the dose of the drug that produces a desired therapeutic effect in 50% of the test population. For anticancer drugs, this is often the dose that causes a specific level of tumor growth inhibition.
Recommended Protocol: Xenograft Mouse Model
-
Model Development: Implant human cancer cells (the same lines used in vitro) subcutaneously into immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable, measurable size.
-
Randomization: Randomize mice into groups (e.g., vehicle control, multiple dose levels of the test compound, positive control).
-
Dosing: Administer the compound via a clinically relevant route (e.g., oral gavage, intravenous injection) according to a predetermined schedule.
-
Monitoring: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size, or after a set duration.
-
Data Analysis: Calculate the percentage of tumor growth inhibition for each dose group. The ED50 is determined by plotting the inhibition percentage against the dose.
Experimental Objective 2: Determining Acute Toxicity (LD50)
The LD50 is the dose that is lethal to 50% of the animals. This is a critical measure of acute toxicity. The OECD Guideline 425 (Up-and-Down Procedure) is recommended as it minimizes the number of animals required while providing a statistically robust estimate of the LD50.[18][19]
Recommended Protocol: OECD 425 Up-and-Down Procedure
-
Animal Selection: Use a single sex of a standard rodent species (typically female rats or mice).
-
Starting Dose: Select a starting dose based on in vitro cytotoxicity data and information from structurally related compounds.
-
Sequential Dosing: Dose a single animal.
-
If the animal survives, the next animal is given a higher dose.
-
If the animal dies, the next animal is given a lower dose.
-
-
Observation: Observe animals for signs of toxicity and mortality for up to 14 days.
-
Stopping Criteria: The test is stopped after a specific number of reversals in outcome (survival/death) have occurred.
-
LD50 Calculation: The LD50 and confidence intervals are calculated using the maximum likelihood method based on the sequence of outcomes.
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A Framework for Benchmarking the Safety Profile of 6-fluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine
A Senior Application Scientist's Guide to Predictive Toxicology and Comparative In Vitro Assessment
Abstract
The benzothiazole scaffold is a cornerstone in modern medicinal chemistry, integral to numerous compounds with significant therapeutic potential.[1] The novel compound, this compound (Target Compound 1), represents a promising candidate for further investigation. However, its progression through the drug discovery pipeline is contingent upon a rigorous evaluation of its safety profile. As direct toxicological data for this specific entity is not yet publicly available, this guide establishes a comprehensive framework for its safety assessment. We will leverage structure-toxicity relationship (STR) principles by benchmarking against related benzothiazole analogs with known safety liabilities. This document outlines a strategic, multi-endpoint in vitro testing battery—covering cytotoxicity, genotoxicity, hepatotoxicity, and cardiotoxicity—to construct a predictive safety profile for the target compound, thereby enabling informed, data-driven decisions in its development.
Introduction: The Benzothiazole Scaffold and the Imperative of Preclinical Safety
The benzothiazole ring system is recognized as a "privileged structure," a molecular framework that is recurrently found in compounds exhibiting a wide array of biological activities.[1] Derivatives have been explored as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] The subject of this guide, this compound (Target Compound 1), incorporates several key structural motifs:
-
A 2-aminobenzothiazole core: A common feature in many biologically active molecules, with the amino group serving as a versatile synthetic handle.[2]
-
A C-6 fluorine substituent: Often introduced to modulate metabolic stability, potency, and pharmacokinetic properties.[4][5]
-
A morpholinoethyl side chain: A moiety frequently used in CNS drug candidates to improve physicochemical properties and solubility.[6][7]
While these features can confer therapeutic advantages, they can also introduce specific toxicological risks. The evaluation of a compound's safety is a critical hurdle in drug development, with toxicity being a primary cause of late-stage attrition.[8] Therefore, a proactive, early-stage assessment of potential safety liabilities is not just a regulatory requirement but a strategic necessity.
Rationale for Comparative Benchmarking: A Structure-Toxicity Approach
In the absence of direct data, a robust method for initial safety assessment is to analyze the toxicological profiles of structurally related compounds. The underlying principle is that shared structural features can lead to similar biological interactions and, consequently, similar toxicity profiles. Our analysis will focus on potential hazards associated with each key moiety of Target Compound 1.
-
2-Aminobenzothiazole Core: This core has been associated with varying levels of cytotoxicity and, in some cases, genotoxicity, depending on the other substituents on the molecule.[2][9][10]
-
Aromatic Fluorine: While often enhancing metabolic stability, the C-F bond can be metabolically activated to produce toxic intermediates, such as fluoride or fluoroacetic acid, though this is context-dependent.[4][5] The electron-withdrawing nature of fluorine can also alter the reactivity and metabolic fate of the entire molecule.
-
Morpholine Moiety: The morpholine ring is generally considered to have a favorable safety profile and is present in many approved drugs.[7][11] However, its impact on the overall properties of the parent molecule, including potential off-target effects like hERG channel inhibition, must be considered.[11] The weight of evidence suggests that 4-(2-hydroxyethyl) morpholine (a related structure) and its analogues are not genotoxic.[12]
This comparative approach allows us to form rational hypotheses about the potential safety profile of Target Compound 1 and design a targeted experimental plan to validate these predictions.
Key Safety Endpoints and Data from Related Benzothiazoles
Our benchmarking strategy focuses on four critical areas of toxicity frequently encountered in drug development.
Cytotoxicity
Cytotoxicity, or the quality of being toxic to cells, is the first-line indicator of a compound's intrinsic toxicity.[13][14] For benzothiazole derivatives, this is often evaluated in cancer cell lines, but the data provides a valuable baseline for general toxicity. Lower IC₅₀ (half-maximal inhibitory concentration) values indicate higher cytotoxic potency.
Table 1: Comparative Cytotoxicity (IC₅₀) of Various Benzothiazole Derivatives
| Derivative Class | Compound Example | Cell Line | IC₅₀ Value (µM) | Reference |
|---|---|---|---|---|
| 2-Aminobenzothiazole | Compound 13 | A549 (Lung Cancer) | 9.62 ± 1.14 | [2] |
| 2-Aminobenzothiazole | OMS5 | A549 (Lung Cancer) | ~22-61 | [15][16] |
| 2-Aminobenzothiazole | OMS14 | MCF-7 (Breast Cancer) | ~22-61 | [15][16] |
| Benzothiazole-Piperazine | Compound 1h | Not Specified | >100 (Non-toxic) |[17] |
Note: Data is compiled from multiple sources and represents a snapshot of the broad range of activities observed for this chemical class.
Genotoxicity
Genotoxicity refers to the ability of a chemical to damage the genetic information within a cell. This is a critical safety endpoint as it can be linked to carcinogenesis.[18] Standard in vitro screening involves a bacterial reverse mutation assay (Ames test) and a mammalian cell assay to detect chromosomal damage (e.g., Micronucleus test).[19][20][21]
Studies on benzothiazole-piperazine derivatives have shown mixed results; for instance, one such compound was found to be mutagenic on the Salmonella TA98 strain, while a closely related analog was not mutagenic or genotoxic in human lymphocytes.[17] This highlights the profound impact of minor structural modifications on the genotoxic potential and underscores the necessity of empirical testing for every new compound.
Hepatotoxicity
The liver is a primary site of drug metabolism and is particularly susceptible to drug-induced injury (DILI).[8] In vitro models using human liver cell lines like HepG2 are standard for early screening.[22][23][24][25] These assays can measure endpoints such as cell viability, the release of liver enzymes (ALT, AST), oxidative stress, and mitochondrial dysfunction. Certain benzothiazole derivatives have been investigated for their effects on liver cells, with some showing protective antioxidant effects while others induce toxicity.[23]
Cardiotoxicity
Drug-induced cardiotoxicity is a major reason for the withdrawal of approved drugs from the market.[26] The zebrafish larva has emerged as a powerful in vivo model for early cardiotoxicity screening due to its genetic and physiological homology with the human cardiovascular system, rapid development, and optical transparency.[27][28][29] This model allows for the non-invasive, real-time assessment of heart rate, rhythm (arrhythmia), contractility (ejection fraction), and morphology.[26][30]
Proposed Experimental Framework for Safety Profiling
As a Senior Application Scientist, my recommendation is to employ a tiered, multi-parametric in vitro strategy to efficiently build a comprehensive safety profile for Target Compound 1. The following protocols are standard, validated methods used in preclinical drug development.
Workflow for In Vitro Cytotoxicity Assessment
The initial step is to determine the compound's effect on cell viability. The MTT assay is a robust, colorimetric method that measures the metabolic activity of mitochondrial dehydrogenases, which is a reliable indicator of cell health.[31][32]
Rationale: Using both a liver-derived cell line (HepG2) and a non-cancerous line (HEK293) provides an early indication of both potential organ-specific toxicity and selectivity.[23][31]
Workflow for Genotoxicity Screening
A standard two-test battery is required by regulatory agencies to cover both gene mutation and chromosomal damage.[18][19]
Rationale: The Ames test is a highly sensitive screen for mutagens, while the micronucleus assay detects agents that cause breaks or loss of chromosomes in mammalian cells, providing a more comprehensive profile.[20][21] The inclusion of an S9 liver fraction simulates metabolic activation, identifying compounds that become genotoxic only after being processed in the liver.
Workflow for Cardiotoxicity Screening
The zebrafish embryo model offers a scalable in vivo system to assess multiple cardiovascular parameters simultaneously.
Rationale: This assay provides in vivo data early in the discovery process, assessing both functional (heart rate, rhythm) and morphological (edema) endpoints.[27][30] The use of a transgenic line where cardiomyocytes express GFP simplifies imaging and automated analysis.[30]
Predictive Analysis and Concluding Remarks
Based on the structure of this compound and data from related compounds, we can formulate an initial predictive assessment:
-
Cytotoxicity: The compound is expected to exhibit some level of cytotoxicity, as is common for biologically active benzothiazoles. The key determination will be its therapeutic index—the concentration gap between desired efficacy and toxicity. Testing against a non-cancerous cell line is crucial to establish this selectivity.[2]
-
Genotoxicity: The 2-aminobenzothiazole core presents a potential structural alert. While many derivatives are non-genotoxic, the possibility cannot be dismissed without empirical data. The proposed Ames and micronucleus tests are essential to de-risk this compound.[17]
-
Hepatotoxicity: As with any xenobiotic, a potential for liver toxicity exists. The C-6 fluorine may influence its metabolic profile, potentially leading to the formation of reactive metabolites. In vitro assays with HepG2 cells will provide the first indication of this liability.
-
Cardiotoxicity: The morpholinoethyl side chain is common in CNS drugs, which are often screened for cardiovascular side effects. The zebrafish model provides a robust and sensitive system to detect potential effects on heart rate, rhythm, and function early in development.[27][28]
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Safety Operating Guide
A Procedural Guide for the Safe Disposal of 6-fluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine
The responsible management of laboratory chemicals is paramount, extending from initial handling to final disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 6-fluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine (CAS No. 1105189-26-1), a compound frequently utilized in discovery and development pipelines. Adherence to these procedures is essential not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. This document is designed to empower researchers with the knowledge to manage this chemical's waste stream with confidence and scientific integrity.
Hazard Profile and Foundational Risk Assessment
Understanding the inherent risks of a compound is the first principle of safe disposal. This compound is classified with specific hazards that directly inform the required handling and disposal precautions.[1] The primary causality for the stringent protocols outlined below stems from its GHS classification as an irritant and a harmful substance.[1]
Table 1: GHS Hazard Classification
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity (Oral) | GHS07: Harmful/Irritant | Warning | H302: Harmful if swallowed[1] |
| Skin Irritation | GHS07: Harmful/Irritant | Warning | H315: Causes skin irritation[1] |
| Eye Irritation | GHS07: Harmful/Irritant | Warning | H319: Causes serious eye irritation[1] |
| Respiratory Irritation | GHS07: Harmful/Irritant | Warning | H335: May cause respiratory irritation[1] |
Mandatory Personal Protective Equipment (PPE)
A self-validating safety protocol begins with robust personal protection. The selection of PPE is directly dictated by the compound's hazard profile to mitigate risks of exposure.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile. This is non-negotiable to prevent skin contact and the resulting irritation as identified by hazard statement H315.[1][2]
-
Eye/Face Protection: Chemical safety goggles are mandatory to prevent contact with splashes that could cause serious eye irritation (H319).[1] A face shield should be used when there is a significant risk of splashing.
-
Skin and Body Protection: A standard laboratory coat, long pants, and closed-toe shoes must be worn to protect against accidental skin exposure.
-
Respiratory Protection: All handling of the solid compound or solutions that could generate aerosols or vapors should be conducted within a certified chemical fume hood to mitigate the risk of respiratory tract irritation (H335).[1][2]
Step-by-Step Disposal Protocol
The following workflow provides a systematic approach to waste management, from generation to final pickup. The core principle is the strict segregation and clear identification of the hazardous waste stream.
Experimental Workflow: Waste Management and Disposal
Sources
A Senior Application Scientist's Guide to Handling 6-fluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine: A Comprehensive Safety and Operational Protocol
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our experimental execution. This guide provides an in-depth, experience-driven protocol for the safe handling of 6-fluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine (CAS No. 1105189-26-1). This document moves beyond mere procedural steps to explain the rationale behind each safety measure, ensuring a culture of informed caution in the laboratory.
Hazard Analysis and Risk Assessment
Understanding the specific hazards associated with this compound is the foundation of a robust safety plan. According to supplier safety data, this compound is classified with the GHS07 pictogram, indicating it is an irritant and harmful.[1]
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications necessitate a multi-faceted approach to personal protective equipment (PPE) to create a reliable barrier against exposure. The benzothiazole core, while a valuable scaffold in medicinal chemistry, can present toxicological concerns, and the morpholino and fluoro substitutions may alter its reactivity and biological interactions. Therefore, treating this compound with a high degree of caution is paramount.
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific tasks being performed. The following table outlines the minimum PPE requirements for handling this compound.
| Operation | Required PPE | Rationale |
| Weighing and Aliquoting (Solid) | - Nitrile gloves (double-gloved)- Chemical splash goggles- Flame-resistant lab coat- N95 respirator | To prevent inhalation of fine particulates and skin/eye contact. |
| Solution Preparation and Transfers | - Nitrile gloves (double-gloved)- Chemical splash goggles- Face shield- Flame-resistant lab coat- Work within a certified chemical fume hood | To protect against splashes and inhalation of vapors. A face shield provides an extra layer of protection for the face and neck.[2] |
| Running Reactions and Work-up | - Nitrile gloves (double-gloved)- Chemical splash goggles- Flame-resistant lab coat- Work within a certified chemical fume hood | To contain any potential aerosols or volatile byproducts. |
| Spill Cleanup | - Chemical-resistant outer gloves (e.g., neoprene or butyl rubber) over nitrile gloves- Chemical splash goggles- Face shield- Chemical-resistant apron or coveralls- Air-purifying respirator with appropriate cartridges | To provide enhanced protection during direct contact with a larger quantity of the compound. |
Glove Selection: A Critical Choice
For handling this compound, double-gloving with nitrile gloves is the recommended minimum. Nitrile provides good resistance to a range of chemicals. However, for prolonged handling or in the event of a spill, a more robust glove material such as neoprene or butyl rubber should be worn over the inner nitrile glove. Always inspect gloves for any signs of degradation or perforation before and during use.
Operational Protocols: From Receipt to Disposal
A systematic workflow is essential to minimize the risk of exposure. The following protocols provide a step-by-step guide for handling this compound safely.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3] The recommended storage temperature is between 0-8°C.[4]
-
Ensure the container is tightly sealed when not in use.
Handling and Use
The following workflow diagram illustrates the key decision points and safety measures when working with this compound.
Caption: A logical workflow for the safe handling of the target compound.
Personal Decontamination: The Doffing Procedure
The order in which you remove your PPE is as critical as wearing it correctly to prevent cross-contamination.
Caption: Step-by-step PPE doffing procedure to prevent contamination.
Spill and Waste Management: A Plan for the Unexpected
Spill Response
In the event of a spill, immediate and correct action is crucial.
-
Evacuate: Alert others in the vicinity and evacuate the immediate area.
-
Isolate: If safe to do so, close the fume hood sash and restrict access to the area.
-
Protect: Don the appropriate spill response PPE as outlined in the table above.
-
Contain: For solid spills, carefully sweep up the material and place it in a labeled waste container. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill, then collect the material into a labeled waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.
Waste Disposal
All waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a compatible, sealed, and labeled waste container. Do not mix with incompatible waste streams.
-
Sharps: Any contaminated sharps must be placed in a designated sharps container.
Consult your institution's EHS guidelines for specific hazardous waste disposal procedures.[3]
Emergency Procedures
In case of exposure, follow these first-aid measures immediately and seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing.
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen.
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[1]
Always have the Safety Data Sheet (SDS) readily available when seeking medical attention.
By adhering to these detailed safety protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific endeavors.
References
-
Personal Protective Equipment (PPE). CHEMM. [Link]
-
Personal Protective Equipment. American Chemistry Council. [Link]
-
Personal Protective Equipment in Chemistry. Dartmouth College Environmental Health and Safety. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
